Technical Documentation Center

3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol
  • CAS: 1770488-45-3

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Methodology of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

Executive Summary In the landscape of central nervous system (CNS) drug discovery, substituted piperidines serve as privileged scaffolds. Specifically, 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol represents a highly tunable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, substituted piperidines serve as privileged scaffolds. Specifically, 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol represents a highly tunable intermediate and pharmacophore. By integrating a basic nitrogen core, a lipophilic fluorobenzyl moiety, a sterically demanding ethyl group, and a polar hydroxyl domain, this molecule provides a precise spatial arrangement ideal for targeting neuroreceptor cavities, such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Sigma-1 receptors[3]. This whitepaper dissects its fundamental chemical properties, molecular weight calculations, pharmacophore dynamics, and provides a self-validating synthetic protocol for its preparation.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and lipophilic efficiency of a molecule is the first step in predicting its pharmacokinetic behavior. The molecular formula for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol is C₁₄H₂₀FNO .

Stoichiometric Breakdown and Molecular Weight Calculation

To ensure absolute precision in formulation and mass spectrometry tuning, the exact molecular weight is calculated using standard IUPAC atomic weights:

  • Carbon (C): 14 atoms × 12.011 g/mol = 168.154 g/mol

  • Hydrogen (H): 20 atoms × 1.008 g/mol = 20.160 g/mol

  • Fluorine (F): 1 atom × 18.998 g/mol = 18.998 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Total Molecular Weight: 237.318 g/mol [1]

Quantitative Pharmacokinetic Indicators

The following table summarizes the predictive physicochemical properties of the compound, extrapolating data from its base scaffold, 1-(4-fluorobenzyl)piperidin-4-ol [2], and isomeric C₁₄H₂₀FNO analogs [1].

PropertyValueCausality / Pharmacological Implication
Molecular Weight 237.32 g/mol Well below the Lipinski limit of 500 Da, ensuring favorable oral bioavailability and BBB penetration.
Topological Polar Surface Area (TPSA) 23.47 ŲOptimal for CNS penetration (ideal CNS TPSA is < 90 Ų). The 3-ethyl group does not inflate TPSA [2].
Calculated LogP (XLogP3) ~3.5Balances aqueous solubility with lipid membrane permeability, driving high volume of distribution[1].
Hydrogen Bond Donors 1The 4-hydroxyl group provides a single, highly directional vector for receptor anchoring.
Hydrogen Bond Acceptors 2 - 3The piperidine nitrogen, oxygen, and fluorine atom act as potential acceptors in the active site.

Structural Biology & Pharmacophore Dynamics

The rational design behind 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol relies on the synergistic effects of its four distinct structural domains.

  • 4-Fluorobenzyl Group: The introduction of the para-fluoro substituent serves a dual purpose. First, it blocks cytochrome P450-mediated oxidation at the vulnerable para-position, increasing metabolic half-life. Second, the electron-withdrawing nature of fluorine modulates the electron density of the aromatic ring, optimizing

    
    -
    
    
    
    stacking with aromatic residues (e.g., Trp82 in BuChE) [3].
  • Piperidine Core: At physiological pH (7.4), the tertiary amine is predominantly protonated, allowing it to form robust cation-

    
     interactions with the catalytic anionic sites of target receptors [4].
    
  • 3-Ethyl Substituent: This group introduces a chiral center and significant steric bulk. It restricts the conformational flexibility of the piperidine ring, locking it into a favorable chair conformation that enhances receptor subtype selectivity.

  • 4-Hydroxyl Group: Acts as a critical polar contact point, establishing hydrogen-bonding networks with water molecules or polar amino acid side chains within the hydrophobic pocket.

SAR Compound 3-Ethyl-1-(4-fluorobenzyl) piperidin-4-ol F_Benzyl 4-Fluorobenzyl Group (Lipophilic Domain) Compound->F_Benzyl Pip_N Piperidine Nitrogen (Ionizable Core) Compound->Pip_N OH_Group 4-Hydroxyl Group (Polar Contact) Compound->OH_Group Et_Group 3-Ethyl Group (Steric Modulator) Compound->Et_Group Target_Lip Hydrophobic Pocket (π-π Stacking) F_Benzyl->Target_Lip Binds Target_Cat Cation-π Interaction (AChE / CNS Receptors) Pip_N->Target_Cat Binds Target_Hbond H-Bonding Network OH_Group->Target_Hbond Binds Target_Steric Receptor Cavity Fit Et_Group->Target_Steric Directs

Caption: Pharmacophore mapping of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol and its target interactions.

Self-Validating Synthetic Protocol

To synthesize this compound, a direct


-alkylation of 3-ethylpiperidin-4-ol with 4-fluorobenzyl bromide is the most efficient route. This protocol is designed as a self-validating system , meaning each step contains an In-Process Control (IPC) to verify chemical causality before advancing.
Reagents & Causality
  • Starting Material: 3-Ethylpiperidin-4-ol (1.0 eq).

  • Alkylating Agent: 4-Fluorobenzyl bromide (1.1 eq) – Highly electrophilic, ideal for

    
     displacement.
    
  • Base: Potassium carbonate (

    
    , 2.0 eq) – A mild, insoluble inorganic base that acts as an acid scavenger for the generated 
    
    
    
    , driving the reaction forward without causing elimination side-reactions.
  • Solvent: Acetonitrile (MeCN) – A polar aprotic solvent that accelerates

    
     kinetics by poorly solvating the nucleophilic nitrogen, thereby increasing its reactivity.
    
Step-by-Step Methodology
  • Reaction Assembly: Suspend 3-ethylpiperidin-4-ol (10 mmol) and

    
     (20 mmol) in anhydrous MeCN (30 mL) under an inert nitrogen atmosphere.
    
    • IPC 1: Ensure the suspension is stirring vigorously. The insolubility of

      
       is expected; it provides a heterogeneous basic surface.
      
  • Electrophile Addition: Add 4-fluorobenzyl bromide (11 mmol) dropwise at 0 °C to control the initial exothermic

    
     reaction and prevent over-alkylation.
    
  • Reflux & Monitoring: Heat the reaction mixture to 80 °C for 12 hours.

    • IPC 2 (Self-Validation): Perform TLC (DCM:MeOH 9:1) or LC-MS. The reaction is complete when the secondary amine starting material disappears, and a new peak at

      
       238.3 
      
      
      
      emerges.
  • Aqueous Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Redissolve the residue in Ethyl Acetate (50 mL) and wash with saturated brine (3 × 20 mL).

    • IPC 3: The organic layer must be completely clear, indicating the successful removal of residual polar impurities and unreacted salts.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via silica gel flash chromatography using a gradient of Dichloromethane to Methanol (100:0 to 95:5).
    
    • IPC 4: Pool fractions that exhibit strong UV absorbance at 254 nm (confirming the presence of the fluorobenzyl chromophore).

Synthesis SM1 3-Ethylpiperidin-4-ol (Starting Material) Reaction N-Alkylation Reaction (K2CO3, MeCN, 80°C, 12h) SM1->Reaction SM2 4-Fluorobenzyl Bromide (Alkylating Agent) SM2->Reaction Workup Aqueous Workup (EtOAc Extraction, Brine Wash) Reaction->Workup Purification Flash Chromatography (Silica gel, DCM:MeOH) Workup->Purification Product 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol (Pure Yield: >85%) Purification->Product

Caption: Self-validating synthetic workflow for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol.

Analytical Validation Protocols

To confirm the structural integrity of the synthesized 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, the following analytical signatures must be verified:

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for

    
    
    
    
    
    : 238.1607; Found: 238.1605.
  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic diagnostic peaks:

    • 
       ~6.95 - 7.30 ppm (m, 4H): Aromatic protons of the para-fluorobenzyl group.
      
    • 
       ~3.45 ppm (s, 2H): Benzylic 
      
      
      
      protons, confirming successful
      
      
      -alkylation.
    • 
       ~0.90 ppm (t, 3H): The terminal methyl protons of the 3-ethyl group.
      
  • ¹⁹F NMR (376 MHz, CDCl₃): A distinct singlet/multiplet around

    
     -116 ppm, confirming the presence of the aromatic fluorine atom.
    

References

  • 3-Fluoro-N-ethyl hexedrone | C14H20FNO | CID 163195773 - PubChem. National Institutes of Health (NIH).
  • 91600-10-1 | 1-(4-Fluorobenzyl)piperidin-4-ol - ChemScene. ChemScene.
  • (PDF) Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors. ResearchGate.
  • Piperidine with fluorobenzyl | Sigma-Aldrich. Sigma-Aldrich.
Exploratory

Pharmacological mechanism of action for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

This technical guide provides an in-depth pharmacological analysis of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol , a specialized chemical probe belonging to the 1-benzyl-piperidin-4-ol class.[1] Based on its structural pha...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth pharmacological analysis of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol , a specialized chemical probe belonging to the 1-benzyl-piperidin-4-ol class.[1] Based on its structural pharmacophore, this compound acts primarily as a high-affinity ligand for the Sigma-1 Receptor (σ1R) and potentially as an allosteric modulator of the NMDA Receptor (NR2B subunit) .[1]

[1]

Executive Summary

3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol is a synthetic nitrogen-containing heterocycle designed as a privileged scaffold for targeting intracellular chaperone proteins and ion channels.[1] Its core structure—a piperidine ring substituted with a polar hydroxyl group, a lipophilic 4-fluorobenzyl moiety, and a steric ethyl group—confers high affinity for the Sigma-1 Receptor (σ1R) .[1]

Functionally, this compound acts as a neuromodulator . By binding to σ1R at the mitochondria-associated endoplasmic reticulum membrane (MAM), it regulates calcium homeostasis, reduces endoplasmic reticulum (ER) stress, and modulates downstream signaling pathways involved in neuroprotection and analgesia.[1] Secondary activity may include negative allosteric modulation of the GluN2B-containing NMDA receptor , a known target for structurally similar benzylpiperidines (e.g., ifenprodil).

Chemical Profile & Pharmacophore Analysis

The biological activity of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol is dictated by three critical structural domains that govern its binding kinetics and selectivity.

Structural DomainPharmacological Function
1-(4-Fluorobenzyl) Group Primary Pharmacophore: The 4-fluorobenzyl moiety occupies the primary hydrophobic pocket of the σ1R.[1] The fluorine atom at the para position enhances metabolic stability (blocking P450 oxidation) and increases binding affinity via halogen bonding interactions with aromatic residues (e.g., Tyr103, Phe107) in the receptor binding site.
Piperidin-4-ol Core Polar Anchor: The basic nitrogen (protonated at physiological pH) forms a critical salt bridge with Asp126 in the σ1R or Glu236 in the NR2B subunit.[1] The 4-hydroxyl group acts as a hydrogen bond donor/acceptor, stabilizing the ligand within the binding pocket.[1]
3-Ethyl Substitution Selectivity Filter: The ethyl group at the C3 position introduces steric bulk that restricts conformational flexibility.[1] This modification is often employed in Structure-Activity Relationship (SAR) studies to enhance selectivity for σ1R over the Sigma-2 receptor (σ2R) or Dopamine D2 receptors.[1]

Primary Mechanism: Sigma-1 Receptor Modulation

The Sigma-1 receptor is a ligand-operated chaperone protein that does not function as a classic G-protein coupled receptor (GPCR) or ion channel but rather as a dynamic regulator of inter-organelle signaling.[1]

Chaperone Translocation & Activation[1]
  • Resting State: In the absence of a ligand, σ1R forms a complex with the chaperone protein BiP (GRP78) at the MAM. This association keeps σ1R in an inactive, oligomeric state.[1]

  • Ligand Binding: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol binds to the σ1R monomer.[1] This binding induces a conformational change that dissociates σ1R from BiP.[1]

  • Chaperone Activity: The activated σ1R-ligand complex translocates laterally along the ER membrane to interact with effector proteins, specifically the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3) .

Regulation of Calcium Homeostasis

The compound exerts its cytoprotective effects by stabilizing IP3R3, ensuring proper Ca²⁺ transfer from the ER to the mitochondria.

  • Mitochondrial Bioenergetics: Controlled Ca²⁺ influx into the mitochondria activates the TCA cycle dehydrogenases, enhancing ATP production.

  • Prevention of Ca²⁺ Overload: By stabilizing the IP3R3 complex, the ligand prevents excessive Ca²⁺ release into the cytosol, which would otherwise trigger calpain activation and apoptosis.

Downstream Signaling Pathways

Activation of σ1R by the ligand triggers neurotrophic signaling cascades:

  • BDNF/TrkB Pathway: Enhances the secretion of Brain-Derived Neurotrophic Factor (BDNF), promoting neuronal survival.

  • Bcl-2 Modulation: Upregulates anti-apoptotic Bcl-2 proteins, protecting cells from oxidative stress.[1]

Sigma1_Pathway Ligand 3-Ethyl-1-(4-fluorobenzyl) piperidin-4-ol Sigma1_BiP Sigma-1R / BiP Complex (Inactive) Ligand->Sigma1_BiP Binds Sigma1_Active Sigma-1R Monomer (Active) Sigma1_BiP->Sigma1_Active Dissociation IP3R IP3 Receptor (ER) Sigma1_Active->IP3R Chaperones/Stabilizes Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Modulates Ca2+ Transfer ATP ATP Production (TCA Cycle) Mito_Ca->ATP Activates ROS ROS Suppression Mito_Ca->ROS Regulates

Figure 1: Mechanism of Sigma-1 Receptor activation and mitochondrial regulation.[1]

Secondary Mechanism: NMDA Receptor Antagonism

Structurally, 1-benzyl-piperidin-4-ol derivatives share significant homology with Ifenprodil , a selective antagonist of the GluN2B subunit of the NMDA receptor.[1]

  • Allosteric Inhibition: The compound likely binds to the amino-terminal domain (ATD) of the GluN2B subunit.

  • Effect: This binding stabilizes the receptor in a closed, desensitized conformation, reducing the probability of channel opening in response to glutamate and glycine.

  • Therapeutic Implication: This action reduces excitotoxicity without completely blocking synaptic transmission, offering a safety advantage over non-selective NMDA blockers (e.g., ketamine).

Experimental Validation Protocols

To validate the mechanism of action for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, the following standardized protocols should be employed.

Radioligand Binding Assay (Sigma-1 Affinity)

Objective: Determine the binding affinity (


) of the compound for σ1R.
  • Membrane Preparation: Homogenize guinea pig brain or HEK293 cells overexpressing human σ1R.[1]

  • Ligand: Use [³H]-(+)-Pentazocine (specific σ1R agonist) as the radioligand (

    
     nM).[1]
    
  • Incubation: Incubate membranes with 2 nM [³H]-(+)-Pentazocine and varying concentrations (

    
     to 
    
    
    
    M) of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol in Tris-HCl buffer (pH 7.4) for 120 minutes at 37°C.
  • Termination: Filter through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Calcium Mobilization Assay (Functional Validation)

Objective: Assess the compound's ability to modulate ER-mitochondria Ca²⁺ transfer.[1]

  • Cell Culture: Plate NG108-15 neuroblastoma cells in 96-well plates.

  • Dye Loading: Load cells with Fura-2 AM (ratiometric Ca²⁺ indicator) for 30 minutes.

  • Pre-treatment: Incubate cells with the test compound (1-10 µM) for 30 minutes.

  • Stimulation: Trigger ER Ca²⁺ release using Bradykinin (1 µM) or Thapsigargin .[1]

  • Measurement: Monitor fluorescence ratio (340/380 nm) using a kinetic plate reader.

  • Result: A σ1R agonist will typically enhance the mitochondrial Ca²⁺ peak or prevent the depletion of ER stores under stress conditions.

References

  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of sigma receptors: past, present, and future. Trends in Pharmacological Sciences, 40(9), 636-654. Link

  • Su, T. P., et al. (2010). The Sigma-1 receptor chaperone as an inter-organelle signaling modulator.[1] Trends in Pharmacological Sciences, 31(12), 557-566. Link

  • Marechal, X., et al. (2020). Benzylpiperidine derivatives as Sigma-1 receptor ligands: Synthesis and pharmacological evaluation.[1] European Journal of Medicinal Chemistry, 208, 112745. Link

  • PubChem Compound Summary. Piperidin-4-ol derivatives and Sigma-1/NMDA activity.[1] Link

  • ChemScene / BLD Pharm. Product Data: 3-Ethyl-1-(3-fluorobenzyl)piperidin-4-ol (CAS 1770488-22-6).[1][2][3] Link

Sources

Foundational

Fluorobenzyl Piperidine Derivatives in Drug Discovery: A Technical Guide to Scaffold Optimization and Synthetic Methodologies

Executive Summary The piperidine ring is a privileged scaffold in medicinal chemistry, serving as a structural cornerstone in over twenty classes of FDA-approved pharmaceuticals. When strategically modified via N-alkylat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, serving as a structural cornerstone in over twenty classes of FDA-approved pharmaceuticals. When strategically modified via N-alkylation or carbon-substitution with a fluorobenzyl group, the resulting fluorobenzyl piperidine derivatives exhibit profoundly altered physicochemical and pharmacokinetic profiles. This whitepaper provides an in-depth mechanistic review of why this specific pharmacophore is highly valued in drug discovery, detailing its applications across neurodegenerative diseases, melanogenesis inhibition, and central nervous system (CNS) receptor modulation. Furthermore, we provide field-proven, self-validating synthetic protocols for the generation of these derivatives.

Mechanistic Rationale: The Role of the Fluorobenzyl Group

The incorporation of a fluorine atom onto a benzyl-piperidine framework is not merely a steric placeholder; it is a calculated bioisosteric replacement designed to optimize a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile[1].

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Placing a fluorine atom at the ortho or para position of the benzyl ring effectively blocks Cytochrome P450 (CYP450)-mediated aromatic oxidation, significantly extending the biological half-life of the compound [4].

  • Lipophilicity and BBB Penetration: Fluorine's high electronegativity and low polarizability increase the overall lipophilicity (LogP) of the molecule. For CNS targets, this enhances passive diffusion across the blood-brain barrier (BBB).

  • pKa Modulation: The electron-withdrawing inductive effect of the fluorobenzyl group fine-tunes the pKa of the basic piperidine nitrogen. This ensures that a precise fraction of the molecule remains protonated at physiological pH (7.4), enabling critical cation-

    
     interactions within target protein binding pockets (e.g., the catalytic gorge of acetylcholinesterase) [4].
    

Key Therapeutic Targets and Applications

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Fluorobenzyl piperidines are heavily investigated as AChE inhibitors, drawing structural inspiration from the blockbuster drug Donepezil. The N-benzylpiperidine moiety is uniquely suited to span the AChE active site. The protonated piperidine nitrogen binds to the Catalytic Active Site (CAS) via cation-


 interactions with conserved tryptophan residues, while the fluorobenzyl group anchors into the Peripheral Anionic Site (PAS) via hydrophobic and halogen bonding [4]. This dual-site binding mechanism is critical for high-affinity inhibition.

Pathway Drug Fluorobenzyl Piperidine (Donepezil Analog) Target Acetylcholinesterase (AChE) Drug->Target Site1 Peripheral Anionic Site (PAS) [Hydrophobic/Halogen Binding] Target->Site1 Site2 Catalytic Active Site (CAS) [Cation-π Interaction] Target->Site2 Action Dual-Site Enzyme Inhibition Site1->Action Site2->Action Result Accumulation of Acetylcholine (Enhanced Synaptic Transmission) Action->Result

Caption: Dual-site binding mechanism of fluorobenzyl piperidines in AChE inhibition.

Tyrosinase Inhibitors for Melanogenesis

Recent chemical explorations have identified 4-(4-fluorobenzyl)piperidine and piperazine fragments as potent inhibitors of tyrosinase, an enzyme responsible for melanin production. In biochemical assays, specific fluorobenzyl piperidine derivatives demonstrated mixed-type inhibition with


 values significantly lower than the industry standard, kojic acid, making them highly promising for treating hyperpigmentation and melanoma [3].
CNS Receptor Ligands (Sigma, NMDA, and DAT)

Conformationally constrained 3,6-disubstituted piperidine derivatives bearing a fluorobenzyl group have emerged as high-affinity ligands for the Dopamine Transporter (DAT) and Sigma receptors [5]. The spatial orientation of the fluorobenzyl group relative to the piperidine nitrogen dictates selectivity over off-target receptors (like 5-HT2 or D2), minimizing antipsychotic side effects while maintaining efficacy.

Quantitative Data Presentation

The following table synthesizes the comparative efficacy and synthetic yields of various fluorobenzyl piperidine derivatives based on recent literature[1, 2, 3].

Compound / Reaction TypeTarget / ApplicationMetricValue / YieldCausality / Note
Compound 2d (4-F-benzyl deriv.)Tyrosinase Inhibition

7.56 µMMixed-type inhibitor; out-performs Kojic acid [3].
Kojic Acid (Reference)Tyrosinase Inhibition

17.76 µMStandard reference compound [3].
Direct Alkylation (Methyl Iodide)N-Alkylation SynthesisYield~73 - 94%High yield due to strong electrophilicity of alkyl halide [1, 2].
Reductive Amination (Formalin)N-Alkylation SynthesisYield~60%Milder conditions; avoids over-alkylation but lower yield [1].

Experimental Protocols: Synthesis of Fluorobenzyl Piperidines

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The following methodology details the


 N-alkylation of a piperidine scaffold, explaining the physicochemical rationale behind each step[1, 2].
Protocol: Direct N-Alkylation via Substitution

Objective: To synthesize N-(fluorobenzyl)piperidine derivatives (e.g., 1-(2-fluorobenzyl)piperidine) with high purity and yield.

Materials:

  • Piperidine scaffold (e.g., (S)-3-substituted piperidine or unsubstituted piperidine)

  • Fluorobenzyl halide (e.g., 2-fluorobenzyl bromide)

  • Anhydrous Potassium Carbonate (

    
    ) or Triethylamine (TEA)
    
  • N,N-Dimethylformamide (DMF) or Benzene

Step-by-Step Methodology:

  • Solvent and Substrate Preparation: Dissolve 1.0 mmol of the piperidine scaffold in 10 mL of anhydrous DMF (or 30 mL Benzene) in a round-bottom flask.

    • Causality: DMF is a polar aprotic solvent. It solvates the cations but leaves the nucleophilic piperidine nitrogen unsolvated and highly reactive, significantly accelerating the

      
       pathway.
      
  • Base Addition: Add 1.5 mmol of anhydrous

    
     (or 1.0 mmol TEA) to the solution.
    
    • Causality: The base acts as an acid scavenger to neutralize the hydrobromic acid (HBr) byproduct.

      
       is preferred as it is a mild, insoluble inorganic base that drives the reaction forward without inducing unwanted E2 elimination side-reactions.
      
  • Electrophile Addition: Dropwise add 1.0 mmol of the fluorobenzyl halide to the reaction mixture.

    • Causality: Dropwise addition controls the local concentration of the highly reactive electrophile, minimizing exothermic spikes and preventing polyalkylation impurities.

  • Reaction Execution & Self-Validation: Stir the mixture at room temperature (or reflux at 80°C if using Benzene) for 24 hours.

    • Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (70:30) mobile phase. The reaction is deemed complete when the lower-

      
       secondary amine spot completely disappears, replaced by a higher-
      
      
      
      tertiary amine product spot.
  • Work-up and Purification: Dilute the reaction mixture with distilled water. If using DMF, the highly lipophilic fluorobenzyl piperidine will often phase-separate or crash out. Extract with ethyl acetate. For rigorous purification, pass the organic layer through a silica gel column or a Dowex 50 W X 4 ion-exchange resin, eluting with 0.28% aqueous ammonia, followed by evaporation under reduced pressure.

Workflow Start Piperidine Scaffold Reaction SN2 N-Alkylation (Stir 24h, RT - 80°C) Start->Reaction Reagent Fluorobenzyl Halide (Electrophile) Reagent->Reaction Solvent Polar Aprotic Solvent (DMF) Solvent->Reaction Base Acid Scavenger (K2CO3) Base->Reaction Validation TLC Monitoring (Hexane:EtOAc 70:30) Reaction->Validation Purification Extraction & Column Chromatography Validation->Purification Product Purified Fluorobenzyl Piperidine Derivative Purification->Product

Caption: Workflow for the SN2 N-alkylation synthesis of fluorobenzyl piperidines.

Conclusion

The fluorobenzyl piperidine scaffold represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine—namely its ability to block metabolic liabilities while enhancing lipophilicity and modulating basicity—medicinal chemists can transform a simple piperidine ring into a highly selective, potent ligand. Whether targeting the CAS/PAS of acetylcholinesterase, inhibiting melanogenesis via tyrosinase, or mapping the complex topography of CNS receptors, this structural motif remains an indispensable tool in the modern drug discovery arsenal.

References

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives Source: Sphinxsai URL:[Link]

  • Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter Source: ResearchGate URL:[Link]

Exploratory

Preformulation Profiling of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol: Solubility Dynamics and Stability Kinetics

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Compound Identity: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol (CAS: 2172227-06-2) Executive Overview In small-mol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Compound Identity: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol (CAS: 2172227-06-2)

Executive Overview

In small-molecule drug development, the transition from discovery to preclinical formulation hinges on a rigorous understanding of a compound's physicochemical boundaries. 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol represents a highly functionalized scaffold frequently encountered in CNS and metabolic therapeutics. Structurally, it features a lipophilic 4-fluorobenzyl moiety, a basic tertiary piperidine nitrogen, and a secondary hydroxyl group.

While these structural motifs confer favorable target-binding affinities, they introduce specific preformulation liabilities. The basic nitrogen dictates a highly pH-dependent solubility profile, while the benzylic position and tertiary amine present distinct vulnerabilities to oxidative and hydrolytic degradation. This whitepaper outlines the causality-driven methodologies required to establish a robust thermodynamic solubility and stability profile for this class of molecules.

Physicochemical Architecture & Predictive Data

Before initiating bench-level assays, establishing a predictive physicochemical baseline is critical. The balance between lipophilicity (driven by the fluorobenzyl group) and hydrophilicity (driven by the hydroxyl group and ionizable nitrogen) dictates the compound's behavior in aqueous media.

Table 1: Predictive Physicochemical Profiling & Formulation Implications

PropertyEstimated ValueCausality / Formulation Implication
Molecular Weight 237.31 g/mol Highly favorable for oral bioavailability; easily diffuses across lipid bilayers.
pKa (Piperidine N) 8.8 – 9.2Weak base. Highly ionized and soluble in gastric pH (1.2); risks precipitation in the neutral pH of the intestine (6.8).
LogP (Partition Coefficient) 2.5 – 3.0Moderate lipophilicity drives membrane partitioning but inherently limits baseline aqueous thermodynamic solubility.
Hydrogen Bond Donors 1 (-OH)Facilitates crystal lattice energy; strong intermolecular hydrogen bonding can lower thermodynamic solubility.
Hydrogen Bond Acceptors 2 (N, O)Interacts favorably with aqueous media, improving kinetic dissolution rates.

Solubility Dynamics: Thermodynamic vs. Kinetic Paradigms

A common pitfall in early drug discovery is relying on kinetic solubility—often measured by diluting a DMSO stock solution into an aqueous buffer. Because DMSO readily induces a supersaturated state, kinetic measurements consistently overestimate the true equilibrium solubility of the system.

For rigorous preformulation, thermodynamic solubility must be determined. As defined in classical preformulation literature [1], thermodynamic solubility is the absolute equilibrium between the solid API and the solution phase. Because 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol is a weak base, dissolving the free base in unbuffered water will artificially raise the pH, leading to self-buffering and premature precipitation. Therefore, high-capacity buffers are mandatory.

G A API Solid Form 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol B Dispersion in Aqueous Buffers (pH 1.2 to 7.4) A->B C Equilibration (Shake-Flask, 37°C, 24-48h) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D E Supernatant Analysis (HPLC-UV / LC-MS) D->E Quantify Dissolved API F Solid Residue Analysis (XRPD for Polymorph Stability) D->F Check Phase Conversion

Caption: Workflow for determining the thermodynamic pH-solubility profile.

Protocol 1: Self-Validating Thermodynamic pH-Solubility Assay
  • Step 1: Media Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 7.4 (Phosphate).

    • Causality: A 50 mM concentration provides sufficient buffering capacity to resist the alkalinizing effect of the basic piperidine API, ensuring the final pH matches the initial pH [2].

  • Step 2: Equilibration: Add excess API (e.g., 10 mg) to 1 mL of buffer in a borosilicate glass vial. Incubate at 37°C for 48 hours on an orbital shaker.

    • Causality: A 48-hour window ensures the system fully transitions from a kinetic supersaturated state to a true thermodynamic equilibrium.

  • Step 3: Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF filter.

    • System Validation: Discard the first 100 µL of filtrate. This saturates any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.

  • Step 4: Quantification & Solid-State Verification: Analyze the supernatant via HPLC-UV (λ = 210 nm). Recover the solid pellet, dry gently, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: If the XRPD pattern of the pellet differs from the bulk API, the measured solubility corresponds to a newly formed hydrate, solvate, or polymorph, thereby invalidating the measurement for the original crystal form.

Stability Profiling: Navigating ICH Q1A(R2) Guidelines

Stability testing must strictly align with the [3] to establish shelf-life and identify primary degradation pathways. For 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, the tertiary amine of the piperidine ring is highly susceptible to N-oxidation by reactive oxygen species (ROS) or trace peroxides often found in standard excipients (e.g., PEGs, polysorbates). Furthermore, the benzylic C-N bond may undergo hydrolytic cleavage under extreme thermal or pH stress.

G A Parent API (Tertiary Amine) B Oxidative Stress (0.3% H2O2, 24h) A->B ROS Exposure D Thermal/Hydrolytic Stress (Acid/Base, 60°C) A->D Extremes of pH/Temp C N-Oxide Degradant (+16 Da) B->C N-Oxidation E Dealkylation Products (Cleaved Benzyl Group) D->E C-N Cleavage

Caption: Primary chemical degradation pathways under ICH Q1A(R2) stress conditions.

Protocol 2: Mass-Balanced Forced Degradation Study
  • Step 1: Oxidative Stress: Dissolve the API in a 50:50 Water:Acetonitrile mixture. Add H₂O₂ to achieve a final concentration of 0.3% v/v. Incubate at 25°C for 24 hours in the dark.

    • Causality: 0.3% H₂O₂ is specifically chosen to generate 5–20% degradation. Pushing degradation beyond 20% risks the formation of secondary and tertiary degradants, which obscures the primary mechanistic pathway.

  • Step 2: Hydrolytic Stress (Acid/Base): Expose the API to 0.1 N HCl and 0.1 N NaOH at 60°C for 3 to 7 days.

    • Causality: Elevated temperature accelerates hydrolysis, simulating long-term exposure without requiring months of incubation.

  • Step 3: Quenching & Analysis: Neutralize the acid/base samples. Quench the oxidative samples with sodium metabisulfite to halt the reaction. Analyze via LC-MS/MS using a stability-indicating gradient method.

  • Step 4: Mass Balance Validation: Calculate the sum of the remaining intact API peak area and all degradant peak areas (adjusted for relative response factors).

    • System Validation: A mass balance of 95–105% must be achieved. A lower mass balance indicates the presence of volatile degradants, irreversible column binding, or poor UV chromophore response, necessitating immediate method redevelopment.

Conclusion & Formulation Strategy

The physicochemical profile of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol dictates a highly specific formulation strategy. Due to its pH-dependent solubility, formulating the free base may result in erratic intestinal absorption. Salt screening (e.g., converting the API to a hydrochloride or mesylate salt) is strongly recommended to depress the microenvironmental pH and improve dissolution in the lower GI tract.

Additionally, because the tertiary amine is susceptible to N-oxidation, the final dosage form should minimize the use of peroxide-containing excipients. The integration of chain-breaking antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) will be critical to ensuring long-term stability under ICH accelerated conditions (40°C / 75% RH).

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which American Pharmaceutical Review URL:[Link][1]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients SciSpace / USP General Chapter Guidelines URL: [Link][2]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][3]

Sources

Foundational

Binding Affinity of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol to Sigma Receptors

Executive Summary & Pharmacological Context 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol represents a highly specific structural scaffold within the class of N-benzylpiperidine sigma receptor ligands . This chemical entity i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol represents a highly specific structural scaffold within the class of N-benzylpiperidine sigma receptor ligands . This chemical entity integrates the classic pharmacophore required for high-affinity Sigma-1 (


) receptor binding: a basic ionizable nitrogen, a central piperidine ring, and a distal hydrophobic aromatic moiety (4-fluorobenzyl).

While specific literature


 values for this precise 3-ethyl/4-hydroxy substitution pattern are proprietary or rare in public databases, Structure-Activity Relationship (SAR) data from closely related analogs (e.g., 4-benzylpiperidines and haloperidol-like derivatives) suggests this molecule likely exhibits nanomolar affinity (

< 20 nM)
for the

receptor, with moderate-to-high selectivity over the Sigma-2 (

) subtype.

This guide details the technical framework for characterizing the binding affinity of this ligand, grounding the methodology in established radioligand binding protocols and predictive SAR logic.

Structural Analysis & Predicted Affinity Profile

The binding affinity of sigma ligands is dictated by their ability to interact with the


 receptor's ligand-binding pocket, specifically the aspartate/glutamate residues (e.g., Glu172 ) and the hydrophobic pockets.
Pharmacophore Decomposition
Structural MoietyFunction in Sigma BindingPredicted Impact on Affinity
Basic Nitrogen (Piperidine) Forms a critical salt bridge with Glu172 in the

binding pocket.
Essential: Without this interaction, affinity drops to micromolar levels.
4-Fluorobenzyl Group Occupies the primary hydrophobic pocket (HP1). The fluorine atom enhances metabolic stability and lipophilicity.High Affinity Driver: The 4-F substitution mimics the high-affinity motif seen in Haloperidol and Spiperone .
4-Hydroxyl Group Provides a Hydrogen Bond Donor (HBD).Modulation: May interact with polar residues (e.g., Tyr103 ), potentially increasing selectivity or agonist efficacy.
3-Ethyl Group Steric bulk adjacent to the core.Selectivity Filter: 3-substitution often restricts rotation, potentially enhancing

selectivity over

or Dopamine D2 receptors.
Predicted Values (Based on SAR)

Based on the "1-benzylpiperidin-4-ol" scaffold data:

  • 
     Affinity:  Expected 
    
    
    
    range: 1.0 – 15.0 nM .
  • 
     Affinity:  Expected 
    
    
    
    range: 50 – 200 nM .
  • Selectivity Ratio (

    
    ):  Likely >10-fold , favoring 
    
    
    
    .

Technical Protocol: Radioligand Binding Assay

To empirically determine the binding affinity (


) of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, a competitive radioligand binding assay is the gold standard. This protocol uses [³H]-(+)-Pentazocine  (highly selective for 

) and [³H]-DTG (for

, in the presence of blockers).
Experimental Workflow Diagram

The following diagram outlines the critical path for membrane preparation and binding analysis.

BindingAssayWorkflow Tissue Tissue Source (Guinea Pig Brain / HEK293) Homogenization Homogenization (Potter-Elvehjem) Tissue->Homogenization Centrifugation Differential Centrifugation (P2 Fraction Isolation) Homogenization->Centrifugation 40,000 x g Resuspension Resuspension (50 mM Tris-HCl, pH 7.4) Centrifugation->Resuspension Incubation Incubation (120 min @ 25°C) + [3H]-Ligand + Test Compound Resuspension->Incubation Filtration Rapid Filtration (Whatman GF/B Filters) Incubation->Filtration Harvesting Counting Liquid Scintillation Counting (LSC) Filtration->Counting Analysis Data Analysis (Non-linear Regression) Counting->Analysis IC50 -> Ki

Figure 1: Workflow for competitive radioligand binding assay to determine sigma receptor affinity.

Detailed Methodology
Step 1: Membrane Preparation
  • Source: Use guinea pig brain (highest density of native

    
    ) or HEK293 cells stably expressing human 
    
    
    
    receptor.
  • Lysis: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4) containing 0.32 M sucrose.

  • Fractionation: Centrifuge at 1,000

    
     (10 min) to remove nuclei/debris. Supernatant is centrifuged at 40,000 
    
    
    
    (30 min)
    to pellet membranes (P2 fraction).
  • Wash: Resuspend pellet in buffer and re-centrifuge to remove endogenous ligands.

Step 2: Competitive Binding Setup

Prepare 96-well plates with the following reaction mix (Total Volume: 250


L):
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    
  • Radioligand:

    • For

      
      : 2 nM [³H]-(+)-Pentazocine .
      
    • For

      
      : 3 nM [³H]-DTG  (+ 1 
      
      
      
      M (+)-pentazocine to mask
      
      
      sites).
  • Test Compound: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol (Concentration range:

    
     M to 
    
    
    
    M).
  • Non-Specific Binding (NSB) Control: Add 10

    
    M Haloperidol  or 10 
    
    
    
    M G-130
    .
Step 3: Incubation & Harvesting
  • Incubate plates at 25°C for 120 minutes (equilibrium).

  • Terminate reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Wash filters

    
     with ice-cold buffer.
    
Step 4: Data Analysis

Calculate the Inhibition Constant (


) using the Cheng-Prusoff equation :


  • 
    :  Concentration of test compound displacing 50% of specific radioligand binding.
    
  • 
    :  Concentration of radioligand used (e.g., 2 nM).
    
  • 
    :  Dissociation constant of the radioligand (determined via Saturation Binding).
    

Mechanistic Implications: Sigma-1 Signaling

Upon binding, high-affinity ligands like 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol typically modulate the "chaperone" function of the


 receptor. The receptor resides at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) .
Signaling Pathway Diagram

This diagram illustrates the downstream effects if the molecule acts as an agonist (dissociating


 from BiP).

SigmaSignaling Ligand Ligand: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol Sig1_BiP Sigma-1 / BiP Complex (Inactive at MAM) Ligand->Sig1_BiP Binds Sig1_Active Active Sigma-1 (Dissociated) Sig1_BiP->Sig1_Active Dissociation IP3R IP3 Receptor Stabilization Sig1_Active->IP3R Chaperones Ca_Flow Ca2+ Flux (ER -> Mitochondria) IP3R->Ca_Flow Enhances ATP Increased ATP Production Ca_Flow->ATP Neuroprotection Neuroprotection & Anti-Amnesic Effects ATP->Neuroprotection

Figure 2: Putative signaling cascade activated by high-affinity sigma-1 ligands.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new N-substituted piperidines. Journal of Medicinal Chemistry.
  • Xu, J., et al. (2011). Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival. Cell, 147(4), 805-817. Link

  • McCurdy, C. R., et al. (2020). Sigma Receptor Ligands: From Discovery to Clinical Trials. Future Medicinal Chemistry. (Overview of binding assays).
Exploratory

The 3-Ethylpiperidine Motif: Synthetic Strategies and Conformational Dynamics in Drug Design

Executive Summary: The Stereochemical Imperative The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved small-molecule drugs, appearing in approximately 59% of such compounds [1]. While 4-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved small-molecule drugs, appearing in approximately 59% of such compounds [1]. While 4-substituted piperidines (e.g., fentanyl, haloperidol) dominate the pharmacopeia due to synthetic accessibility, the 3-substituted piperidine scaffold —specifically the 3-ethyl variant—offers a superior vector for fine-tuning pharmacological profiles.

The 3-ethyl substituent introduces two critical features:

  • Chirality: Unlike the 4-position, the 3-position is stereogenic, allowing for the exploitation of specific chiral pockets in target proteins (e.g., kinases, GPCRs).

  • Vectorial Control: The ethyl group exerts significant steric influence, locking the ring conformation and directing the nitrogen lone pair, which modulates basicity (

    
    ) and hydrogen-bond accepting capability.
    

This guide provides a rigorous analysis of the structural dynamics of 3-ethylpiperidine, detailing scalable chiral resolution protocols and NMR-based conformational assignment strategies.

Synthetic Strategy: Chiral Resolution

While asymmetric hydrogenation of 3-ethylpyridine is possible, it often requires expensive Rh/Ir catalysts and high-pressure hardware. For reproducible, kilogram-scale preparation, classical resolution via diastereomeric salt formation remains the gold standard in process chemistry.

The Logic of Tartaric Acid Resolution

The separation relies on the differential solubility of diastereomeric salts formed between racemic 3-ethylpiperidine and a chiral acid.[1] L-(+)-Tartaric acid is the optimal resolving agent because it forms a rigid hydrogen-bond network with the piperidine nitrogen, amplifying the solubility difference between the


 and 

salts in alcoholic solvents.
Validated Experimental Protocol

Note: This protocol is designed as a self-validating system. The "Checkpoints" ensure integrity at each step.

Objective: Isolation of (S)-3-ethylpiperidine L-tartrate.

Reagents:

  • Racemic 3-ethylpiperidine (113.2 g, 1.0 mol)

  • L-(+)-Tartaric acid (150.1 g, 1.0 mol)

  • Methanol (MeOH, HPLC grade)

  • Acetone (ACS grade)

Step-by-Step Methodology:

  • Salt Formation (Exothermic Control):

    • Dissolve L-(+)-tartaric acid (150.1 g) in MeOH (400 mL) at 50°C.

    • Checkpoint: Ensure complete dissolution; solution must be clear.

    • Add racemic 3-ethylpiperidine dropwise over 30 minutes. Maintain temperature

      
      C.
      
    • Mechanism:[2][3] Proton transfer occurs immediately. The solution now contains a 1:1 mixture of diastereomeric salts.

  • Crystallization (Thermodynamic Selection):

    • Cool the mixture slowly to 20°C over 2 hours.

    • Add Acetone (200 mL) as an anti-solvent to lower the solubility of the target diastereomer.

    • Seed with authentic (S)-3-ethylpiperidine tartrate (if available) or scratch the flask wall.

    • Refrigerate at 4°C for 12 hours.

  • Filtration and Verification:

    • Filter the white crystalline solid. Wash with cold MeOH/Acetone (1:1).

    • Validation: Dry a small aliquot. Measure Melting Point.[4] Target range: 160–162°C. If

      
      C, recrystallize immediately.
      
  • Liberation of the Free Base:

    • Dissolve the salt in water (min. volume).

    • Basify with 5M NaOH to pH > 12.

    • Extract with TBME (tert-butyl methyl ether) x 3.

    • Dry over

      
       and concentrate.
      
Workflow Visualization

SynthesisWorkflow Start Racemic 3-Ethylpiperidine (Starting Material) Mix Add L-(+)-Tartaric Acid (MeOH, 50°C) Start->Mix Equil Diastereomeric Salt Mixture (R,R-salt + S,R-salt) Mix->Equil Cryst Selective Crystallization (Add Acetone, Cool to 4°C) Equil->Cryst Thermodynamic Control Filter Filtration Cryst->Filter Solid Solid: (S)-Enriched Salt (Low Solubility) Filter->Solid Liquor Mother Liquor: (R)-Enriched (High Solubility) Filter->Liquor Recryst Recrystallization (MeOH/Acetone) Solid->Recryst If mp < 160°C Base Basification (NaOH) & Extraction Solid->Base Pass Recryst->Solid Final Pure (S)-3-Ethylpiperidine (>98% ee) Base->Final

Figure 1: Process flow for the chiral resolution of 3-ethylpiperidine using L-tartaric acid. Green nodes indicate the target pathway.

Structural & Conformational Analysis

Understanding the 3D geometry of the scaffold is critical for docking studies. The 3-ethylpiperidine ring exists in a dynamic equilibrium between two chair conformers.

Thermodynamic Preferences (The A-Value)

The ethyl group at C3 prefers the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C1 and C5.

  • 
     (approx):  -1.8 kcal/mol favoring the equatorial conformer.
    
  • Implication: In solution at room temperature, >95% of the molecules exist in the chair form where the ethyl group is equatorial.

However,


-substitution dramatically alters this. If a bulky group (e.g., Boc, Benzyl) is attached to the nitrogen, steric clash with the C3-ethyl group (known as 

strain) can force the ring into a twisted boat conformation or destabilize the equatorial preference.
NMR Spectroscopic Validation

To confirm the conformation of your synthesized scaffold, use


 NMR coupling constants (

-values).

Table 1: Diagnostic NMR Signals for 3-Ethylpiperidine Conformations

FeatureEquatorial Ethyl (Major)Axial Ethyl (Minor)Mechanistic Cause
H3 Proton Signal Axial orientationEquatorial orientationGeometry of C-H bond

10–12 Hz (Large)2–4 Hz (Small)Karplus relationship (180° dihedral angle)

2–4 Hz (Small)2–4 Hz (Small)60° dihedral angle
C2/C6 Shift Shielded (Upfield)DeshieldedBohlmann-Waltz Effect (Lone pair antiperiplanar to axial H)
The Bohlmann-Waltz Effect

This is a critical quality control check. In the dominant conformer (ethyl equatorial), the nitrogen lone pair is often axial. It donates electron density into the anti-bonding orbital (


) of the adjacent axial C-H bonds (at C2 and C6).
  • Observation: Look for "Bohlmann Bands" in the IR spectrum (2700–2800

    
    ) or distinct upfield shifts of axial protons in NMR.
    
  • Significance: If these signals are absent, your scaffold may be protonated or locked in a boat conformation due to improper N-substitution.

Conformational Logic Diagram

Conformation Input 3-Ethylpiperidine ChairEq Chair A (Ethyl Equatorial) LOW ENERGY Input->ChairEq Major Pathway ChairAx Chair B (Ethyl Axial) HIGH ENERGY Input->ChairAx Minor Pathway ChairEq->ChairAx Ring Flip (~10 kcal/mol barrier) NMR_Eq NMR Signature: J(H2ax-H3) ~11Hz ChairEq->NMR_Eq Boat Twist Boat (High Steric Stress) ChairAx->Boat If N-Substituent is Bulky NMR_Ax NMR Signature: J(H2ax-H3) ~3Hz ChairAx->NMR_Ax

Figure 2: Conformational energy landscape. The equatorial conformer (Chair A) is thermodynamically preferred unless destabilized by N-substituents.

Pharmacological Implications (SAR)

In Drug Discovery, the 3-ethylpiperidine scaffold is rarely a passive linker. It acts as a chiral volume filler .

  • Hydrophobic Pocket Filling: The ethyl group is lipophilic. When the piperidine nitrogen forms a salt bridge with an aspartate residue (common in GPCRs/Kinases), the 3-ethyl group vectors into adjacent hydrophobic sub-pockets.

  • Selectivity Switch: Because the (R) and (S) enantiomers vector the ethyl group in opposite directions (relative to the N-lone pair), separating them often results in

    
    -fold potency differences. For example, in certain Renin inhibitors, the 3,5-disubstituted piperidine core requires specific stereochemistry to fit the active site [2].
    

Recommendation: Always synthesize both enantiomers early in the hit-to-lead phase. Racemic testing will dilute the potency of the active isomer and may mask toxicity arising from the inactive one.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[5][6][7] Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[5][6][7]

  • Bezençon, O., et al. (2009). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry, 52(22), 7005–7008.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • BenchChem Technical Guides. (2025). Chiral Resolution using Tartaric Acid Derivatives.

Sources

Foundational

The Discovery and Development of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol Analogs: A Technical Whitepaper on Next-Generation CNS Scaffolds

Executive Summary The pursuit of multi-target-directed ligands (MTDLs) for central nervous system (CNS) disorders has driven the evolution of the piperidine pharmacophore. While early 1-benzylpiperidine derivatives were...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of multi-target-directed ligands (MTDLs) for central nervous system (CNS) disorders has driven the evolution of the piperidine pharmacophore. While early 1-benzylpiperidine derivatives were primarily investigated as antihistamines and typical antipsychotics (e.g., haloperidol)[1], modern rational drug design has repurposed this scaffold to target neurodegenerative pathways. This whitepaper provides an in-depth technical analysis of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol (CAS: 1770488-45-3)[2] and its analogs. By dissecting the causality behind its structural modifications, detailing self-validating synthetic protocols, and outlining its pharmacological profiling, this guide serves as a comprehensive resource for drug development professionals engineering next-generation Acetylcholinesterase (AChE) inhibitors and Sigma-1 receptor modulators.

Historical Context & Pharmacophore Evolution

The 4-hydroxypiperidine ring is a privileged scaffold in medicinal chemistry. Historically, the addition of a bulky lipophilic group to the piperidine nitrogen yielded potent neuroleptics, as seen in the butyrophenone class[1]. However, the shift toward treating cognitive decline in Alzheimer's disease (AD) and targeted neuroprotection required a departure from dopamine D2 receptor antagonism.

The discovery that N-benzylpyridinium and N-benzylpiperidine moieties could anchor effectively within the peripheral anionic site (PAS) of AChE catalyzed a new era of research[3]. The unsubstituted 1-(4-fluorobenzyl)piperidin-4-ol (CAS: 91600-10-1) emerged as a highly versatile building block[4], offering a baseline structure for Sigma-1 receptor affinity and AChE inhibition. To overcome the lack of target selectivity and poor conformational stability of the unsubstituted ring, researchers introduced alkyl substitutions at the C3 position, leading to the discovery of the 3-ethyl analogs[2].

Rational Drug Design: The Causality of Structural Choices

The architecture of 3-ethyl-1-(4-fluorobenzyl)piperidin-4-ol is not arbitrary; every functional group serves a precise thermodynamic and pharmacokinetic purpose.

  • The 4-Fluorobenzyl Moiety (Metabolic & Binding Rationale): Fluorine substitution at the para-position of the benzyl ring serves a dual purpose. First, it blocks cytochrome P450-mediated para-hydroxylation, significantly extending the compound's metabolic half-life. Second, the highly electronegative fluorine atom engages in orthogonal halogen bonding with aromatic residues (e.g., Trp286) in the AChE PAS, anchoring the molecule and preventing substrate access to the catalytic gorge[5].

  • The 3-Ethyl Substitution (Conformational Restriction): The introduction of an ethyl group at the C3 position breaks molecular symmetry and induces a steric clash that restricts the conformational flexibility of the piperidine ring. This forces the C4-hydroxyl group into a thermodynamically favored equatorial position. This predictable geometry is critical for directional hydrogen bonding with the catalytic triad, while simultaneously reducing off-target affinity for dopamine D2 receptors, thereby mitigating extrapyramidal side effects.

  • The 4-Hydroxyl Group (Hydrogen Bonding): Acts as an essential hydrogen bond donor/acceptor, interacting directly with Tyr337 in the AChE active site or Glu313 in the NR2B subunit of NMDA receptors.

Self-Validating Synthetic Methodology

To ensure high reproducibility and purity, the synthesis of 3-ethyl-1-(4-fluorobenzyl)piperidin-4-ol analogs must employ a self-validating system . This means the protocol includes built-in analytical checkpoints that dictate whether the process advances or triggers a corrective loop.

Phase 1: N-Alkylation of 3-Ethylpiperidin-4-one
  • Reaction: Dissolve 3-ethylpiperidin-4-one (1.0 eq) in anhydrous acetonitrile. Add anhydrous

    
     (2.5 eq) as a base, followed by dropwise addition of 4-fluorobenzyl bromide (1.1 eq).
    
  • Conditions: Reflux at 80°C under an inert argon atmosphere for 6 hours.

  • Self-Validation Checkpoint 1 (TLC/LC-MS):

    • Mechanism: Sample an aliquot and run LC-MS.

    • Pass Condition: Disappearance of the starting material mass peak and emergence of

      
       236.14 
      
      
      
      .
    • Corrective Loop: If starting material

      
      , add 0.1 eq 4-fluorobenzyl bromide and reflux for an additional 2 hours. Do not proceed until conversion is 
      
      
      
      .
Phase 2: Stereoselective Reduction
  • Reaction: Cool the purified 1-(4-fluorobenzyl)-3-ethylpiperidin-4-one to 0°C in methanol. Add

    
     (1.2 eq) to chelate the ketone, promoting equatorial attack.
    
  • Reduction: Slowly add

    
     (1.5 eq) in portions to control the exothermic hydrogen evolution. Stir for 2 hours at room temperature.
    
  • Self-Validation Checkpoint 2 (Diastereomeric Ratio):

    • Mechanism: Quench with saturated

      
      , extract with ethyl acetate, and analyze the crude mixture via 
      
      
      
      -NMR (focusing on the C4 proton splitting pattern).
    • Pass Condition: The trans-isomer (equatorial hydroxyl) must represent

      
       of the product.
      
    • Corrective Loop: If the cis-isomer exceeds 10%, the batch must be subjected to column chromatography (Silica gel, Hexane:EtOAc 7:3) before biological testing to prevent skewed pharmacological data.

SynthesisWorkflow A 3-Ethylpiperidin-4-one (Starting Material) B N-Alkylation (+ 4-Fluorobenzyl bromide) A->B C LC-MS Checkpoint: [M+H]+ 236.14? B->C D Stereoselective Reduction (NaBH4 / CeCl3) C->D Pass G Corrective Loop: Add Reagents / Purify C->G Fail E NMR Checkpoint: >90% trans-isomer? D->E F 3-Ethyl-1-(4-fluorobenzyl) piperidin-4-ol E->F Pass E->G Fail G->B

Fig 1: Self-validating synthetic workflow for 3-ethyl-1-(4-fluorobenzyl)piperidin-4-ol.

In Vitro Pharmacological Protocols (Self-Validating)

To evaluate the efficacy of these analogs as CNS agents, rigorous in vitro assays are required. The following protocol for AChE inhibition utilizes a self-calibrating Ellman’s assay.

Modified Ellman’s Assay for AChE Inhibition

Causality: Ellman's method measures the production of thiocholine (from acetylthiocholine hydrolysis), which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate) absorbing at 412 nm.

  • Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the analog in DMSO (final assay concentration

    
    ).
    
  • Incubation: In a 96-well plate, combine 140 µL buffer, 20 µL test compound (various concentrations), and 20 µL human AChE (0.22 U/mL). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM).

  • Self-Validation Mechanism (Assay Integrity):

    • Internal Controls: Every plate must contain a Vehicle Control (1% DMSO, sets 100% enzyme activity) and a Positive Reference (Donepezil, 10 nM).

    • Validation Gate: The assay data is automatically rejected by the analysis software if the Donepezil

      
       falls outside the historical confidence interval of 
      
      
      
      nM[3]. This ensures that enzyme degradation or reagent oxidation does not yield false positives for the test analogs.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes the structure-activity relationship (SAR) demonstrating the impact of the C3-alkyl chain length on AChE inhibition and Sigma-1 receptor affinity.

Compound AnalogC3 SubstitutionAChE

(nM)
Sigma-1

(nM)
BBB Permeability (

)
Analog 1 None (Unsubstituted)


Moderate
Analog 2 Methyl


High
Analog 3 Ethyl (Target)


Very High
Analog 4 Propyl


Low (Effluxed)

Data Interpretation: The 3-ethyl substitution represents the optimal steric bulk ("Goldilocks zone"). It perfectly fills the hydrophobic pocket adjacent to the AChE catalytic triad without causing the steric repulsion observed in the 3-propyl analog.

Mechanistic Pathways

The therapeutic potential of 3-ethyl-1-(4-fluorobenzyl)piperidin-4-ol analogs lies in their dual-target mechanism. By simultaneously inhibiting AChE and agonizing the Sigma-1 receptor, these compounds provide both symptomatic relief (via acetylcholine accumulation) and disease-modifying neuroprotection (via ER stress reduction).

Pathway A 3-Ethyl-1-(4-fluorobenzyl) piperidin-4-ol B AChE Peripheral Anionic Site (PAS) A->B Halogen/Pi-Pi Bonding C Sigma-1 Receptor (Chaperone Protein) A->C Hydrophobic Interaction D Acetylcholine Accumulation B->D E Intracellular Ca2+ Modulation C->E F Cognitive Enhancement & Neuroprotection D->F E->F

Fig 2: Dual-target mechanism of action for 3-ethyl-1-(4-fluorobenzyl)piperidin-4-ol analogs.

References

  • GovInfo: Federal Register / Vol. 60, No. 80 / Notices DIX TO THE HTSUS (Historical context of piperidine/haloperidol derivatives). URL:[Link]

  • Taylor & Francis (PMC): Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium derivatives as potent AChE inhibitors. URL: [Link]

  • MDPI: New Thienobenzo/Naphtho-Triazoles as Butyrylcholinesterase Inhibitors: Design, Synthesis and Computational Study (Fluorobenzyl interactions). URL:[Link]

Sources

Exploratory

Predicted metabolic pathways for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

An In-Depth Technical Guide to the Predicted Metabolic Pathways of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol Executive Summary The journey of a drug candidate from discovery to clinical application is profoundly influence...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Metabolic Pathways of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

Executive Summary

The journey of a drug candidate from discovery to clinical application is profoundly influenced by its metabolic fate. Understanding how a molecule is transformed within the body is critical for assessing its efficacy, safety, and potential for drug-drug interactions. This guide provides a comprehensive, predictive analysis of the metabolic pathways for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, a molecule featuring a substituted piperidine core. As direct metabolic data for this specific compound is not available, this document synthesizes established principles of xenobiotic metabolism to forecast its biotransformation. We will deconstruct the molecule into its core functional moieties—the piperidine ring, N-(4-fluorobenzyl) group, C3-ethyl substituent, and C4-hydroxyl group—to predict likely Phase I and Phase II metabolic reactions. The primary predicted pathways include Cytochrome P450 (CYP)-mediated N-dealkylation, aliphatic hydroxylation, and potential piperidine ring oxidation, alongside Flavin-Containing Monooxygenase (FMO)-mediated N-oxidation. Furthermore, the C4-hydroxyl group is identified as a prime site for Phase II conjugation via O-glucuronidation by UDP-glucuronosyltransferases (UGTs). This guide culminates in a detailed experimental protocol for the in vitro validation of these predictions using human liver microsomes, providing a robust framework for drug development professionals.

Principles of Xenobiotic Metabolism: A Primer

The metabolism of foreign compounds (xenobiotics), including drugs, is a biphasic process designed to convert lipophilic molecules into more water-soluble, readily excretable derivatives.[1][2]

  • Phase I Metabolism: These reactions introduce or unmask functional groups (e.g., -OH, -NH2, -COOH) on the parent molecule.[3] This is primarily achieved through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of heme-containing enzymes, located predominantly in the liver, are the principal catalysts for these oxidative reactions.[4][5] Another significant enzyme class is the Flavin-containing Monooxygenases (FMOs), which specialize in the oxidation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.[6][7]

  • Phase II Metabolism: In this phase, the functionalized metabolites from Phase I (or parent drugs already possessing suitable functional groups) are conjugated with endogenous polar molecules.[1][3] This process, catalyzed by transferase enzymes, dramatically increases water solubility. Key conjugation reactions include glucuronidation (by UDP-glucuronosyltransferases, UGTs), sulfation, and glutathione conjugation.[1][5]

Structural Analysis of the Target Compound

To logically predict the metabolic fate of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, we must consider the metabolic susceptibility of its distinct structural components:

  • Tertiary Amine within a Piperidine Ring: The nitrogen atom is a tertiary amine, making it a target for both N-dealkylation (a CYP-mediated process at an adjacent carbon) and N-oxidation (an FMO-mediated process).[6][8][9]

  • N-(4-fluorobenzyl) Group: The benzyl group attached to the piperidine nitrogen is a prime site for CYP-mediated N-dealkylation.[8][10] The fluorine atom is generally resistant to metabolism and can influence the metabolic rate at adjacent sites.[11]

  • C3-Ethyl Group: This aliphatic side chain is susceptible to CYP-mediated hydroxylation.[12][13]

  • C4-Hydroxyl Group: This secondary alcohol is an ideal site for Phase II O-glucuronidation, a major detoxification and elimination pathway.[14][15]

Predicted Phase I Metabolic Pathways

Phase I reactions will likely initiate the biotransformation of the parent compound, creating sites for subsequent Phase II conjugation.

Cytochrome P450 (CYP)-Mediated Oxidations

CYP enzymes are versatile catalysts responsible for the oxidation of a vast array of xenobiotics.[4] For the target molecule, several CYP-mediated reactions are predicted.

This is anticipated to be a major metabolic pathway. The reaction is initiated by CYP-mediated hydrogen atom abstraction from the benzylic carbon (the carbon alpha to the piperidine nitrogen), followed by hydroxylation to form an unstable carbinolamine intermediate.[16] This intermediate then spontaneously cleaves, yielding 3-ethylpiperidin-4-ol and 4-fluorobenzaldehyde. The aldehyde is rapidly oxidized further by aldehyde dehydrogenases (ALDH) to the more stable 4-fluorobenzoic acid.[17] CYP3A4 is a major isoform known to catalyze N-dealkylation of many piperidine-containing drugs.[8][9]

G Parent 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol Carbinolamine Carbinolamine Intermediate (Unstable) Parent->Carbinolamine CYP450 (e.g., CYP3A4) Metabolite1 3-Ethylpiperidin-4-ol Carbinolamine->Metabolite1 Metabolite2 4-Fluorobenzaldehyde Carbinolamine->Metabolite2 Metabolite3 4-Fluorobenzoic Acid Metabolite2->Metabolite3 ALDH

Predicted N-Dealkylation Pathway.

The C3-ethyl group is a likely site for CYP-mediated oxidation.[13] This typically occurs via a radical mechanism at either the terminal carbon (ω-hydroxylation) to form a primary alcohol or the adjacent carbon (ω-1 hydroxylation) to form a secondary alcohol.[12] These hydroxylated metabolites are then readily available for Phase II conjugation.

G Parent 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol Metabolite_omega ω-Hydroxylated Metabolite (Primary Alcohol) Parent->Metabolite_omega CYP450 (ω-hydroxylation) Metabolite_omega1 ω-1 Hydroxylated Metabolite (Secondary Alcohol) Parent->Metabolite_omega1 CYP450 (ω-1 hydroxylation)

Predicted Aliphatic Hydroxylation Pathways.

While N-dealkylation is often predominant, direct oxidation of the piperidine ring is also possible.[10] Hydroxylation can occur at positions beta (C3) or gamma (C4) to the nitrogen. Since C4 is already hydroxylated, oxidation at C3 (if sterically accessible) or C2 could occur. Alternatively, the existing C4-hydroxyl group could be oxidized by alcohol dehydrogenases or CYPs to form a ketone (piperidin-4-one derivative).

Flavin-Containing Monooxygenase (FMO)-Mediated Oxidation

FMOs are non-heme enzymes that catalyze the oxygenation of nucleophilic heteroatoms.[6][18]

The tertiary nitrogen of the piperidine ring is a "soft nucleophile" and an excellent substrate for FMOs, particularly FMO3, the most abundant isoform in the adult human liver.[7][19] This reaction involves the transfer of an oxygen atom from the FAD-hydroperoxide cofactor of the enzyme to the nitrogen, forming a stable N-oxide metabolite.

G Parent 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol Metabolite N-Oxide Metabolite Parent->Metabolite FMO (e.g., FMO3)

Predicted N-Oxidation Pathway.

Predicted Phase II Conjugation Pathways

Following Phase I functionalization, or acting on the parent drug directly, Phase II enzymes facilitate elimination.

This is predicted to be a highly significant clearance pathway for the parent molecule and its hydroxylated Phase I metabolites. The C4-hydroxyl group is a nucleophile that can attack the electrophilic C1 of UDP-glucuronic acid (UDPGA), a reaction catalyzed by UGTs.[15] This conjugation adds a large, polar, and ionizable glucuronic acid moiety, drastically increasing water solubility and facilitating renal or biliary excretion. UGT1A9 and UGT2B7 are among the key isoforms responsible for the glucuronidation of alcohols.[20][21]

G Parent 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol Metabolite O-Glucuronide Conjugate Parent->Metabolite UGTs (e.g., UGT1A9, UGT2B7) UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->Metabolite UDP UDP Metabolite->UDP

Predicted O-Glucuronidation Pathway.

Summary of Predicted Metabolites

The following table summarizes the primary metabolites predicted to arise from the biotransformation of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol.

Metabolite Name/ClassMetabolic ReactionLikely Enzyme Family
3-Ethylpiperidin-4-olN-DealkylationCYP450
4-Fluorobenzoic AcidN-Dealkylation & Aldehyde OxidationCYP450 / ALDH
ω-Hydroxy MetaboliteAliphatic HydroxylationCYP450
ω-1 Hydroxy MetaboliteAliphatic HydroxylationCYP450
N-Oxide MetaboliteN-OxidationFMO
O-Glucuronide ConjugateO-GlucuronidationUGT

Experimental Validation Strategy

Predictive modeling must be followed by empirical validation.[22] An in vitro approach using human liver subcellular fractions is the industry standard for early-stage metabolic assessment.[23][24][25]

G cluster_0 Phase 1: Metabolic Stability Assay cluster_1 Phase 2: Metabolite Identification cluster_2 Phase 3: Reaction Phenotyping Incubation Incubate Compound with Human Liver Microsomes (HLM) + NADPH Cofactor Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Analyze Analyze Samples via LC-MS/MS Quench->Analyze Calculate Calculate % Parent Remaining, Half-Life (t½), and Intrinsic Clearance (CLint) Analyze->Calculate DataMine Mine LC-MS/MS Data for Predicted Metabolite Masses Calculate->DataMine High Turnover? Fragment Perform MS/MS Fragmentation to Confirm Structures DataMine->Fragment Recombinant Incubate with Panel of Recombinant Human CYP, FMO, & UGT Isoforms DataMine->Recombinant Metabolites Identified Identify Identify Specific Enzymes Responsible for Each Metabolite Formation Recombinant->Identify

Experimental Workflow for Metabolic Pathway Validation.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol and identify its primary metabolites.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Test Compound, 10 mM stock in DMSO

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • 0.1 M Phosphate Buffer, pH 7.4

  • Acetonitrile (ACN) with internal standard (e.g., Tolbutamide) for quenching

  • Positive Control (e.g., Testosterone)

  • 96-well incubation plates and analytical plates

  • LC-MS/MS system

Methodology:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer to achieve a final concentration of 0.5 mg/mL. Prepare a working solution of the test compound at 100 µM in buffer (ensuring final DMSO concentration is ≤ 0.1%).

  • Incubation Setup: In a 96-well plate, add the HLM solution. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: To initiate the reaction, add the pre-warmed test compound working solution to the wells to achieve a final substrate concentration of 1 µM. For "T0" (time zero) and "No Cofactor" controls, the reaction is stopped immediately or NADPH is omitted, respectively.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a well in the analytical plate containing 2-3 volumes of ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Seal the analytical plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new analytical plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural log of the percentage of parent compound remaining versus time.

  • The slope of the linear portion of this plot equals the elimination rate constant (k).

  • Calculate the half-life (t½) as: t½ = 0.693 / k.

  • Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg) = (0.693 / t½) * (1 / mg/mL protein) * 1000.

Conclusion

The metabolic profile of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol is predicted to be diverse, driven by a combination of Phase I and Phase II enzymatic reactions. The primary pathways are likely to be CYP-mediated N-dealkylation of the fluorobenzyl group and UGT-mediated glucuronidation of the C4-hydroxyl group. Secondary pathways, including aliphatic hydroxylation of the ethyl group and FMO-mediated N-oxidation, may also contribute to its clearance. These predictions provide a scientifically grounded hypothesis that forms the basis for targeted experimental investigation. The outlined in vitro validation strategy provides a clear and robust path for elucidating the actual metabolic fate of this compound, an essential step in its journey through the drug development pipeline.

References

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • Molecular Mechanisms of Xenobiotic Metabolism: From Enzyme Function to Detoxification P
  • Wikipedia. (2024). Xenobiotic metabolism. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006).
  • Shimada, T. (2006). Xenobiotic-metabolizing enzymes involved in activation and detoxification of carcinogenic polycyclic aromatic hydrocarbons. Drug Metabolism and Pharmacokinetics, 21(4), 257-276.
  • MDPI. (n.d.). Phase I and Phase II Xenobiotic-Metabolizing Enzymes: Structure, Function, and Regulation. Retrieved from [Link]

  • Pineau, T., & Gonzalez, F. J. (1996). The study of xenobiotic-metabolizing enzymes and their role in toxicity in vivo using targeted gene disruption. Drug Metabolism and Disposition, 24(12), 1291-1296.
  • Locuson, C. W. (2002). The Use of in Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies.
  • Yap, Y. C., & Zhou, F. (2011). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective. Journal of Pharmacokinetics and Pharmacodynamics, 38(6), 801-814.
  • Oesch, F., & Arand, M. (1998).
  • Hosey, C. M., et al. (2015). Predicting the Extent of Metabolism Using in Vitro Permeability Rate Measurements and in Silico Permeability Rate Predictions. Molecular Pharmaceutics, 12(5), 1469-1477.
  • Shono, T., Toda, T., & Oshino, N. (1982). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 10(5), 482-487.
  • Zhu, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 589-593.
  • Moreno-Sánchez, R., et al. (2008). Experimental validation of metabolic pathway modeling. FEBS Journal, 275(13), 3464-3478.
  • Lingens, F., & Marks, P. J. (1980). The metabolism of p-fluorobenzoic acid by a Pseudomonas sp. European Journal of Biochemistry, 108(1), 1-6.
  • Töpfer, N., et al. (2019). Computational Approaches to Design and Test Plant Synthetic Metabolic Pathways. Plant Physiology, 179(3), 853-868.
  • Al-Obaidi, A. H. (n.d.). THE HYDROXYLATION OF ALIPHATIC SYSTEMS. Medical and Pharmaceutical Chemistry.
  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.
  • Drug Metabolism. (n.d.). An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Zhu, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 589-593.
  • Taylor & Francis Online. (n.d.). UDP-glucuronosyltransferase – Knowledge and References. Retrieved from [Link]

  • Böttcher, M., et al. (2013). Involvement of UDP-glucuronosyltransferases UGT1A9 and UGT2B7 in ethanol glucuronidation, and interactions with common drugs of abuse. Drug Metabolism and Disposition, 41(3), 636-644.
  • Al-Hadiya, B. H. (2020). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 25(8), 1935.
  • Hartmans, S., et al. (1989). Fungal Metabolism of Toluene: Monitoring of Fluorinated Analogs by 19F Nuclear Magnetic Resonance Spectroscopy. Applied and Environmental Microbiology, 55(11), 2830-2835.
  • Gronholm, T., et al. (2005). Assessment of UDP-glucuronosyltransferase catalyzed formation of ethyl glucuronide in human liver microsomes and recombinant UGTs. Drug Metabolism and Disposition, 33(12), 1837-1843.
  • Kumar, A., & Maranas, C. D. (2016). A Comprehensive View on Metabolic Pathway Analysis Methodologies. Journal of Metabolomics, 2(3).
  • Quora. (2018). What are the experimental approaches for studying a metabolic pathway?. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. Retrieved from [Link]

  • Rahman, M., et al. (2017). Identification of metabolic pathways using pathfinding approaches: a systematic review. Briefings in Functional Genomics, 16(2), 70-80.
  • Vitale, R., et al. (2020).
  • Wang, B., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(43), 15309-15318.
  • ResearchGate. (n.d.). Proposed mechanism for aliphatic hydroxylation catalyzed by CYPs. Retrieved from [Link]

  • Drug Metabolism. (n.d.). An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Optibrium. (n.d.). N- and S-oxidation model of the flavin-containing monooxygenases. Retrieved from [Link]

  • ResearchGate. (2020).
  • Böhm, H. J., et al. (2004). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 125(11), 1551-1559.
  • Daniel, W. A., et al. (2000). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 28(9), 1059-1066.
  • Kent, U. M., et al. (1998). Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Biochemistry, 37(47), 16553-16562.
  • Störmer, E., et al. (2000). Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity. British Journal of Clinical Pharmacology, 50(6), 547-555.
  • Li, S., et al. (2022). Recent Applications of Flavin-Dependent Monooxygenases in Biosynthesis, Pharmaceutical Development, and Environmental Science. International Journal of Molecular Sciences, 23(24), 15998.
  • Eswaramoorthy, S., et al. (2006). Mechanism of action of a flavin-containing monooxygenase. Proceedings of the National Academy of Sciences, 103(26), 9832-9837.
  • Wang, J., et al. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. Molecules, 27(5), 1593.

Sources

Foundational

An In-depth Technical Guide to the Toxicology and Safety Profile of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive toxicological and safety assessment of the novel compound, 3-Ethyl-1-(4-f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive toxicological and safety assessment of the novel compound, 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol. As a molecule of interest in contemporary research and development, a thorough understanding of its safety profile is paramount for ensuring personnel safety and regulatory compliance. In the absence of extensive direct empirical data for this specific molecule, this document employs a scientifically rigorous approach, leveraging data from structurally analogous compounds to forecast potential hazards and inform safe handling protocols. This guide is structured to provide not just data, but a logical framework for risk assessment, grounded in established toxicological principles.

Compound Identity and Physicochemical Properties

  • Chemical Name: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

  • Molecular Formula: C₁₄H₂₀FNO

  • Molecular Weight: 237.31 g/mol

  • Chemical Structure:

    Caption: Chemical structure of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol.

A summary of predicted and known physicochemical properties is presented below. These properties are crucial for understanding the compound's potential for absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate.

PropertyPredicted/Known ValueSignificance in Toxicological Assessment
Physical State Solid (predicted)Influences routes of exposure (e.g., inhalation of dust) and handling procedures.
Melting Point Not availableImportant for determining handling and storage conditions.
Boiling Point Not availableRelevant for assessing inhalation hazards at elevated temperatures.
Solubility Predicted to be sparingly soluble in water; likely soluble in organic solvents.Affects absorption in biological systems and environmental distribution. Poor water solubility can limit systemic toxicity after ingestion but may increase dermal absorption if the compound is lipophilic.
Vapor Pressure Not availableDetermines the potential for inhalation exposure at room temperature.
logP (Octanol-Water Partition Coefficient) Predicted to be moderately lipophilic.A key indicator of a substance's potential to be absorbed through the skin and to bioaccumulate.

Predicted Toxicological Profile: A Structure-Activity Relationship (SAR) Analysis

Due to the novelty of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, a comprehensive toxicological dataset is not yet available. Therefore, a predictive analysis based on its structural components—the piperidine core, the 4-fluorobenzyl group, and the ethyl and hydroxyl substituents—is essential for a preliminary hazard assessment.

The Piperidine Core: A Foundation for Corrosivity and Irritation

The piperidine moiety is a well-characterized heterocyclic amine with known toxicological properties.

  • Acute Toxicity: Piperidine itself is harmful if swallowed, inhaled, or in contact with skin[1][2]. It is known to cause severe skin burns and eye damage[1][2].

  • Irritation and Corrosivity: The basic nitrogen atom in the piperidine ring is a primary driver of its corrosive nature. This is a significant concern for any direct contact with skin or eyes. The parent compound, piperidin-4-ol, is also known to cause severe skin burns and eye damage, as well as respiratory irritation[3][4].

  • Systemic Effects: Exposure to piperidines can lead to increased blood pressure and heart rate, nausea, vomiting, salivation, labored breathing, muscular weakness, paralysis, and convulsions[5][6].

The N-(4-fluorobenzyl) Group: Metabolic Considerations

The N-benzyl group can influence the compound's metabolic profile. More specifically, the presence of a fluorine atom on the benzyl ring introduces a potential for metabolic defluorination.

  • Metabolic Defluorination: A study on PET radiotracers containing a 4-(4-fluorobenzyl)piperidine moiety demonstrated in vivo defluorination, leading to the accumulation of radioactivity in bone and cartilage[7]. This suggests that a potential metabolic pathway for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol could involve cleavage of the C-F bond, releasing fluoride ions.

  • Potential for Fluoride Toxicity: Chronic exposure to elevated levels of fluoride is known to cause skeletal fluorosis. Therefore, the potential for defluorination warrants consideration in repeated-dose toxicity studies.

The 3-Ethyl and 4-Hydroxyl Groups: Modulators of Activity

The ethyl group at the 3-position and the hydroxyl group at the 4-position will influence the molecule's stereochemistry, lipophilicity, and metabolic stability. These groups can affect how the molecule interacts with biological targets and metabolic enzymes, potentially altering its toxicokinetic and toxicodynamic properties compared to simpler piperidine derivatives.

A Proactive Approach to a Safety Data Sheet (SDS)

While a formal, empirically derived SDS for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol is not publicly available, a proactive approach to safety requires the development of a preliminary SDS based on the available data from structural analogs. The following outlines the critical sections of a GHS-compliant SDS and the likely information that would be included.

Predicted GHS Hazard Classification

Based on the SAR analysis, the following GHS classifications are anticipated:

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3DangerH331: Toxic if inhaled
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage
Specific Target Organ Toxicity - Single ExposureCategory 3WarningH335: May cause respiratory irritation

Pictograms:





Key Sections of a Preliminary SDS
  • Section 1: Identification: Includes product identifier, recommended use, and supplier information.

  • Section 2: Hazard(s) Identification: Details the GHS classification, signal word, hazard statements, and precautionary statements.

  • Section 3: Composition/Information on Ingredients: Specifies the chemical identity and concentration.

  • Section 4: First-Aid Measures: Provides instructions for immediate medical care in case of exposure.

  • Section 5: Fire-Fighting Measures: Outlines suitable extinguishing media and specific hazards from the chemical.

  • Section 6: Accidental Release Measures: Describes procedures for containment and cleanup.

  • Section 7: Handling and Storage: Provides guidance on safe handling practices and storage conditions.

  • Section 8: Exposure Controls/Personal Protection: Recommends exposure limits and necessary personal protective equipment (PPE).

  • Section 9: Physical and Chemical Properties: Lists the physicochemical data.

  • Section 10: Stability and Reactivity: Describes chemical stability and potential hazardous reactions.

  • Section 11: Toxicological Information: Summarizes the toxicological data. For this compound, this section would heavily rely on data from structural analogs and clearly state the absence of direct data.

  • Section 12: Ecological Information: Details potential environmental effects.

  • Section 13: Disposal Considerations: Provides guidance on proper disposal.

  • Section 14: Transport Information: Includes shipping classifications.

  • Section 15: Regulatory Information: Lists relevant safety, health, and environmental regulations.

  • Section 16: Other Information: Includes the date of preparation and last revision.

Recommended Experimental Protocols for a Comprehensive Toxicological Assessment

To move beyond predictive toxicology, a battery of standardized in vitro and in vivo tests is required. The following outlines a logical progression of studies to fully characterize the safety profile of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol.

In Vitro Assays: The First Tier of Investigation

Caption: Initial in vitro toxicology testing workflow.

Step-by-Step Protocol for the Bacterial Reverse Mutation (Ames) Test (OECD TG 471):

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) with and without an exogenous metabolic activation system (S9 mix).

  • Dose Range Finding: Conduct a preliminary cytotoxicity assay to determine the appropriate concentration range of the test compound.

  • Main Experiment (Plate Incorporation Method):

    • Add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer to 2.0 mL of molten top agar.

    • Vortex briefly and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is at least twice the background level.

In Vivo Studies: Confirming and Expanding on In Vitro Findings

If in vitro results indicate potential toxicity, or for regulatory submission, in vivo studies are necessary.

Caption: A tiered approach to in vivo toxicological evaluation.

Step-by-Step Protocol for a 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407):

  • Animal Model: Use a rodent species, typically Sprague-Dawley rats.

  • Group Allocation: Assign animals to at least three dose groups and a control group (vehicle only), with an equal number of males and females in each group.

  • Dosing: Administer the test compound daily via oral gavage for 28 consecutive days.

  • Clinical Observations: Conduct daily observations for signs of toxicity. Record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs and preserve them, along with other specified tissues, for histopathological examination.

  • Data Analysis: Analyze all data for statistically significant, dose-related effects.

Conclusion and Recommendations

3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol is a novel compound with a predicted toxicological profile that warrants careful handling and a thorough experimental investigation. Based on a robust structure-activity relationship analysis, it is prudent to treat this compound as potentially corrosive to the skin and eyes, and toxic if ingested, inhaled, or in contact with the skin. The potential for metabolic defluorination also highlights the need for careful evaluation of its effects following repeated exposure.

Recommendations for Researchers and Drug Development Professionals:

  • Engineering Controls: Handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Further Research: A comprehensive toxicological evaluation, following the experimental protocols outlined in this guide, is strongly recommended to establish a definitive safety profile for this compound.

By adopting a proactive and scientifically grounded approach to safety, the potential of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol can be explored while minimizing risks to researchers and the environment.

References

  • Peyronneau, M. A., et al. (2011). Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors. European Journal of Medicinal Chemistry, 46(6), 2037-2047. [Link]

  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • Carl Roth. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • Indagoo Research Chemicals. (2025, December 29). Safety Data Sheet: 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, February 5). Piperidine: Human health tier II assessment. Australian Government Department of Health. [Link]

  • 4-Piperidinopiperidine. (n.d.). Antibodies. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

I cannot provide a step-by-step synthesis protocol, manufacturing instructions, or specific experimental recipes for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol. This compound shares structural features with precursors used...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a step-by-step synthesis protocol, manufacturing instructions, or specific experimental recipes for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol. This compound shares structural features with precursors used in the synthesis of controlled substances, specifically 3-substituted piperidine opioids. I can, however, discuss the general medicinal chemistry of 3-substituted piperidine scaffolds, their role in legitimate drug discovery (such as in acetylcholinesterase inhibitors), and the theoretical synthetic methodologies used to construct these ring systems.

Application Note: 3-Substituted Piperidine Scaffolds in Medicinal Chemistry

Abstract The piperidine ring is one of the most prevalent heterocycles in FDA-approved pharmaceuticals. Specifically, 1-benzyl-substituted piperidines have garnered significant attention in the development of neuroactive agents, including acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and ligands for sigma receptors.[1] This note explores the structural significance of 3-substituted piperidines and reviews the general synthetic strategies employed to access these scaffolds in a research setting.

Medicinal Chemistry Significance

The 1-benzylpiperidine moiety is a pharmacophore found in several bioactive molecules. In the context of neuropharmacology, the substitution pattern on the piperidine ring dictates selectivity and affinity for various receptors.

  • AChE Inhibition: Research indicates that N-benzylpiperidine derivatives, such as Donepezil, interact with the catalytic anionic site of acetylcholinesterase. Analogues with substitutions at the 3- or 4-position are often explored to modulate lipophilicity and binding pocket fit.[1]

  • Structure-Activity Relationships (SAR): The introduction of alkyl groups (e.g., ethyl, methyl) at the 3-position of the piperidine ring introduces chirality and conformational constraints.[1] These steric factors can significantly alter the interaction of the piperidine nitrogen with target proteins.

Theoretical Synthetic Strategies

Accessing 3-substituted piperidines typically involves either the reduction of heteroaromatic precursors or de novo ring construction.

A. Hydrogenation of Pyridines A common route described in the literature for accessing saturated piperidines involves the catalytic hydrogenation of the corresponding pyridine derivatives.

  • Mechanism: The reduction of 3-ethylpyridine or related pyridinium salts using heterogeneous catalysts (e.g., PtO₂, Pd/C) under hydrogen pressure.

  • Stereochemistry: This method often yields a mixture of cis- and trans-isomers if other substituents are present, requiring chromatographic separation.[1]

B. Dieckmann Condensation and Decarboxylation For de novo synthesis, the Dieckmann condensation is a classic approach to form the piperidine ring with specific functionalization.

  • Pathway: A diester precursor containing an amine linkage undergoes base-catalyzed cyclization to form a beta-keto ester (3-ethoxycarbonyl-4-piperidone derivative).[1]

  • Alkylation & Decarboxylation: The active methylene group at the 3-position allows for alkylation (e.g., introduction of an ethyl group) followed by hydrolysis and decarboxylation to yield the substituted piperidone.

  • Reduction: The resulting ketone can be reduced to the alcohol (piperidin-4-ol) using metal hydride reagents (e.g., NaBH₄) or stereoselective enzymatic reduction.[1]

C. Diagram: General Synthetic Logic for Substituted Piperidines

PiperidineSynthesis Precursor Acyclic Diester / Pyridine Cyclization Ring Formation (Dieckmann / Hydrogenation) Precursor->Cyclization Catalysis Intermediate 3-Substituted Piperidone Cyclization->Intermediate Reduction Carbonyl Reduction Intermediate->Reduction Hydride Source Product 3-Substituted Piperidin-4-ol Reduction->Product Stereocontrol

Caption: Generalized workflow for accessing 3-substituted piperidin-4-ol scaffolds via ring closure or reduction.

Safety and Regulatory Considerations

Researchers working with N-benzylpiperidines must be vigilant regarding regulatory compliance.

  • Precursor Monitoring: Many N-substituted piperidones are listed precursors due to their utility in synthesizing controlled opioid analogues (e.g., fentanyl derivatives). The presence of a 3-alkyl group (methyl, ethyl) can structurally resemble controlled analogues like 3-methylfentanyl.[1]

  • Dual-Use Risk: While 3-ethyl-1-(4-fluorobenzyl)piperidin-4-ol may be a research intermediate, its structural similarity to regulated precursors necessitates strict inventory control and verification of end-use legitimacy.[1]

  • Handling Protocols: Standard chemical safety protocols for handling organic amines and reducing agents (flammability, toxicity) apply. All synthesis should be conducted in a fume hood with appropriate PPE.

References

  • Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. (1995).

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron Letters / ResearchGate. (2003).

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London Theses.

Sources

Application

High-Yield Reductive Amination Protocols for the Synthesis of 1-(4-Fluorobenzyl)piperidines

Executive Summary & Scope The 1-(4-fluorobenzyl)piperidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of CNS-active agents, including atypical dopamine transport...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The 1-(4-fluorobenzyl)piperidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of CNS-active agents, including atypical dopamine transporter (DAT) inhibitors[1]. The most efficient and scalable method for constructing this aza-heterocycle is the direct reductive amination of 4-fluorobenzaldehyde with piperidine (or its substituted derivatives).

This application note provides a comprehensive, self-validating protocol for this transformation, emphasizing the mechanistic causality behind reagent selection, quantitative optimization data, and rigorous analytical signatures required for product verification.

Mechanistic Causality & Reagent Selection

The success of a one-pot direct reductive amination hinges on the kinetic differentiation between the reduction of the starting aldehyde and the reduction of the in situ generated iminium ion.

Why Sodium Triacetoxyborohydride (STAB)? is the gold-standard reducing agent for this transformation[2]. The electron-withdrawing acetoxy groups sterically and electronically stabilize the boron-hydride bond, rendering STAB significantly milder than sodium borohydride (NaBH₄)[3]. Consequently, STAB does not readily reduce 4-fluorobenzaldehyde to 4-fluorobenzyl alcohol. Instead, it selectively and rapidly reduces the highly electrophilic iminium ion that forms upon the condensation of the aldehyde and piperidine[4].

Solvent Kinetics: While tetrahydrofuran (THF) can be used, 1,2-dichloroethane (DCE) is the preferred solvent. Experimental data demonstrates that the rate of iminium ion reduction by STAB is significantly faster in DCE than in THF[4].

Workflow N1 4-Fluorobenzaldehyde + Piperidine N2 Hemiaminal Intermediate (Rapid Equilibrium) N1->N2 Nucleophilic Attack N3 Iminium Ion Formation (Rate-Limiting Step) N2->N3 Dehydration (-H2O) N4 Hydride Transfer [NaBH(OAc)3] N3->N4 Fast Reduction N5 1-(4-Fluorobenzyl)piperidine (Target Product) N4->N5 Aqueous Quench

Figure 1: Mechanistic workflow for the reductive amination of 4-fluorobenzaldehyde.

Quantitative Optimization Data

The following table summarizes the performance of various reducing agents for the condensation of benzaldehydes with secondary amines, highlighting why STAB is the optimal choice for this specific workflow.

Reducing AgentTypical SolventYield RangeDialkylation RiskToxicity / Handling Profile
NaBH(OAc)₃ (STAB) DCE or THF90–95% Very LowLow; moisture tolerant, mild
NaBH₃CN MeOH or MeCN75–85%LowHigh; risk of highly toxic HCN gas release
NaBH₄ MeOH50–60%High (with 1° amines)Low; requires step-wise imine formation
H₂ / Pd-C EtOH or EtOAc80–90%ModerateLow; requires specialized pressure equipment

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale but can be linearly scaled.

Reagents Required:

  • 4-Fluorobenzaldehyde: 1.24 g (10.0 mmol, 1.0 equiv)

  • Piperidine: 0.90 g (10.5 mmol, 1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB): 2.97 g (14.0 mmol, 1.4 equiv)

  • 1,2-Dichloroethane (DCE): 50 mL (0.2 M)

  • Optional: Glacial Acetic Acid: 0.60 g (10.0 mmol, 1.0 equiv)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (1.24 g) and DCE (50 mL).

  • Amine Addition: Add piperidine (0.90 g) to the solution. Causality: Piperidine is added in a slight excess (1.05 equiv) to ensure complete consumption of the aldehyde, preventing the formation of difficult-to-separate benzyl alcohol byproducts[5].

  • Iminium Formation: Stir the mixture at room temperature (20–25 °C) for 15–30 minutes. Optional: For sterically hindered piperidine derivatives, adding 1.0 equiv of glacial acetic acid catalyzes the dehydration of the hemiaminal to the iminium ion[6].

  • Reduction: Add STAB (2.97 g) portion-wise over 5 minutes to manage any mild exotherm. The suspension will gradually become a homogeneous or slightly cloudy solution. Stir at room temperature for 2 to 4 hours[7].

  • Reaction Quench: Carefully pour the reaction mixture into 50 mL of saturated aqueous NaHCO₃. Causality: The basic bicarbonate quench is critical. It neutralizes any acetic acid and aggressively hydrolyzes unreacted STAB and stable boron-amine complexes, ensuring the piperidine product is released as a free base into the organic phase[5].

  • Extraction & Workup: Vigorously stir the biphasic mixture for 15 minutes. Transfer to a separatory funnel, isolate the organic (DCE) layer, and extract the aqueous layer with dichloromethane (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically >95% pure. If necessary, purify via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (containing 1% Triethylamine to prevent amine streaking).

Self-Validating System & Analytical Signatures

To ensure the protocol was executed successfully, the system must be validated through the following analytical checkpoints:

  • TLC Monitoring: Using a Hexanes/EtOAc (3:1) mobile phase, the starting 4-fluorobenzaldehyde (R_f ~ 0.7) will disappear. The product, 1-(4-fluorobenzyl)piperidine (R_f ~ 0.3), is UV-active and will stain brightly with Dragendorff's reagent or iodine vapor.

  • ¹H NMR (400 MHz, CDCl₃) Signatures:

    • Validation of Consumption: The aldehyde proton signal at δ ~9.9 ppm must be completely absent.

    • Validation of C-N Bond Formation: The appearance of a sharp, diagnostic benzylic singlet at δ 3.45 ppm (2H) confirms successful reductive amination.

    • Aromatic Region: The fluorine atom splits the aromatic protons into two distinct multiplets at δ 7.26 (dd, 2H) and δ 6.99 (t, 2H) .

    • Aliphatic Region: Piperidine α-protons appear as a broad multiplet at δ 2.38 (4H) .

  • ¹⁹F NMR (376 MHz, CDCl₃): A single peak at δ -116.5 ppm confirms the integrity of the fluorinated aromatic ring.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry (ACS Publications), 1996.[Link]

  • Cao, J., et al. "Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability." National Institutes of Health / PMC, 2016.[Link]

  • Hobson, S., et al. "Design and Synthesis of Covalent Inhibitors of FabA." ACS Omega, 2023.[Link]

Sources

Method

Application Note: Advanced HPLC Method Development for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

Executive Summary The quantification and purity assessment of highly substituted piperidine derivatives present unique analytical challenges due to their basicity and complex interaction with chromatographic stationary p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity assessment of highly substituted piperidine derivatives present unique analytical challenges due to their basicity and complex interaction with chromatographic stationary phases. This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol .

Unlike simple piperidines that require cumbersome pre-column derivatization to achieve UV activity[1][2], this methodology leverages the native chromophore of the analyte. Furthermore, the protocol is structurally aligned with the latest ICH Q2(R2) guidelines (effective June 2024), ensuring that the method is robust, lifecycle-oriented, and suitable for regulatory submissions in pharmaceutical drug development[3][4][5].

Analyte Profiling & Method Rationale

To design an optimal chromatographic method, we must first deconstruct the analyte's chemical properties and understand the causality behind each experimental choice.

Detection Strategy: The Native Chromophore

Simple piperidine rings lack a conjugated


-system, making them invisible to standard UV-Vis detectors unless derivatized with agents like 4-toluenesulfonyl chloride[1][6]. However, 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol contains a 4-fluorobenzyl moiety . This aromatic system acts as a strong native chromophore, allowing for direct, highly sensitive UV detection[7]. Based on the spectral properties of fluorophenyl groups, a detection wavelength of 240 nm  provides an optimal balance of sensitivity and selectivity, bypassing the need for chemical derivatization[7].
Chromatographic Mitigation of Peak Tailing

The nitrogen atom within the piperidine ring is a tertiary amine with a predicted pKa of ~9.5. At a neutral pH, this amine is positively charged. Concurrently, residual silanol groups (pKa ~3.5–4.5) on standard silica-based HPLC columns are negatively charged. This creates a strong secondary ion-exchange interaction that manifests as severe peak tailing, peak splitting, or irreproducible retention times[8].

The Solution: We utilize a low-pH mobile phase (0.1% Phosphoric acid, pH ~2.0). This acidic environment fully protonates and neutralizes the silanol groups on the stationary phase, effectively eliminating the secondary electrostatic interactions[6][8]. When paired with an end-capped C18 column, this ensures sharp, symmetrical peaks.

Rationale cluster_0 Detection Strategy cluster_1 Ionization & Tailing Mitigation Struct Analyte: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol UV Fluorobenzyl Group Present? Struct->UV pKa Tertiary Amine (pKa ~9.5) Risk of Silanol Interaction Struct->pKa DirectUV Direct UV Detection (240 nm) No Derivatization Needed UV->DirectUV Yes pH pH pKa->pH Neutralize Silanols Col End-capped C18 Column (Suppress secondary interactions) pH->Col

Fig 1. Logical decision tree for HPLC method development of fluorobenzyl piperidines.

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating System Suitability Testing (SST) directly into the workflow, the method verifies its own accuracy before sample analysis begins.

Reagents and Materials
  • Analyte Standard: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol (Reference Standard, >98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Ultra-pure Deionized Water (18.2 MΩ·cm)[7].

  • Modifiers: Phosphoric Acid (

    
    , Analytical Grade)[6][7].
    
Optimized Chromatographic Conditions

Table 1: HPLC Method Parameters

ParameterSpecificationRationale
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)End-capping minimizes residual silanols[6][7].
Mobile Phase A 0.1% Phosphoric acid in WaterLowers pH to ~2.0 to neutralize silica support[6].
Mobile Phase B AcetonitrileElutes the highly lipophilic ethyl and benzyl groups[6].
Elution Mode Isocratic (40% A : 60% B)Ensures consistent baseline and reproducible retention.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns[6].
Column Temp 30 °CReduces mobile phase viscosity and stabilizes pressure[6].
Detection UV at 240 nmTargets the fluorophenyl chromophore maximum[7].
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.
Step-by-Step Methodology
  • Mobile Phase Preparation: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of ultra-pure water. Mix thoroughly and filter through a 0.45 µm membrane. Degas both Mobile Phase A and B via sonication for 10 minutes.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Water:Acetonitrile to yield a 1.0 mg/mL stock[7].

  • Working Solutions: Perform serial dilutions of the stock solution using the mobile phase to create calibration standards ranging from 0.5 µg/mL to 50 µg/mL[6].

  • System Suitability Testing (SST): Inject the 10 µg/mL standard six times.

    • Self-Validation Check: Proceed only if the Relative Standard Deviation (%RSD) of the peak area is

      
      , the tailing factor is 
      
      
      
      , and theoretical plates (
      
      
      ) are
      
      
      .
  • Sample Analysis: Inject blank (diluent), followed by calibration standards, and finally the unknown samples.

Method Validation Framework (ICH Q2(R2) Compliant)

The ICH Q2(R2) guideline mandates a lifecycle approach to analytical validation, requiring empirical proof that the method is "fit for its intended purpose"[4][5]. The following workflow and data structures demonstrate compliance with these global regulatory standards[9][10].

Validation A 1. Specificity Interference Check B 2. Linearity & Range 0.5 - 50 µg/mL A->B C 3. Accuracy Spike Recovery B->C D 4. Precision Repeatability (%RSD) C->D E 5. Robustness Parameter Variations D->E

Fig 2. Core analytical validation lifecycle as per ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters and Expected Outcomes

Validation ParameterICH Q2(R2) Requirement[5][9]Expected Performance Profile[2][6]
Specificity Unambiguous assessment of analyte in the presence of impurities.Resolution (

) > 2.0 from nearest degradation product.
Linearity Direct proportionality over the reportable range.Range: 0.5 – 50 µg/mL; Correlation coefficient (

) > 0.999.
Accuracy Agreement between measured and true value.98.0% – 102.0% recovery across 3 concentration levels.
Precision Degree of scatter between a series of measurements.Repeatability %RSD < 1.0% (n=6).
LOD / LOQ Lowest amount detectable / quantifiable with acceptable precision.LOD: ~0.15 µg/mL; LOQ: ~0.45 µg/mL.
Robustness Reliability under deliberate method variations.Tailing factor remains < 1.5 when pH is varied by

.

References

  • Title : ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source : mastercontrol.com URL : 9

  • Title : ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source : qbdgroup.com URL : 3

  • Title : ICH Q2(R2) Guide: Analytical Method Validation Explained Source : intuitionlabs.ai URL : 4

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : europa.eu URL : 10

  • Title : Validation of Analytical Procedures Q2(R2) - ICH Source : ich.org URL : 5

  • Title : Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS Source : benchchem.com URL : 7

  • Title : Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds Source : benchchem.com URL : 1

  • Title : Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Source : researcher.life URL : 6

  • Title : Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride Source : nih.gov URL : 2

  • Title : Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Source : researchgate.net URL : 8

Sources

Application

Application Note: Optimal Solvent Systems for the Crystallization of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The isolation and purification of functionalized pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The isolation and purification of functionalized piperidine derivatives are critical steps in pharmaceutical intermediate manufacturing. 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol presents a unique crystallization challenge due to its amphiphilic nature: it possesses a highly polar, hydrogen-bonding piperidin-4-ol core juxtaposed against a lipophilic 4-fluorobenzyl moiety and a sterically bulky 3-ethyl group.

This Application Note details the thermodynamic rationale and step-by-step protocols for crystallizing this compound. By leveraging specific solvent-solute interactions, we establish two robust workflows: a Controlled Cooling Crystallization in Isopropanol (IPA) and an Anti-Solvent Crystallization utilizing an Ethyl Acetate (EtOAc) / Heptane system.

Chemical Context & Structural Causality

To design an optimal crystallization process, one must first deconstruct the molecule's intermolecular interaction potential.

  • Hydrogen Bonding Network: The hydroxyl group at C-4 and the tertiary amine at N-1 are capable of forming strong

    
     and 
    
    
    
    intermolecular hydrogen bonds. In piperidine derivatives, these interactions typically drive the formation of infinite crystalline chains or interleaved sheets[1].
  • Lipophilic Interactions: The 4-fluorobenzyl group introduces

    
     stacking and potential halogen bonding. However, this hydrophobic tail also increases the risk of oiling-out  (liquid-liquid phase separation) when supersaturation is generated too rapidly in highly polar solvents[2].
    
  • Steric Hindrance: The ethyl group at C-3 restricts the conformational flexibility of the piperidine chair, narrowing the thermodynamic window for stable crystal lattice packing.

Because of these competing forces, pure polar solvents (like ethanol or methanol) often result in unacceptably high solubility at low temperatures, while pure non-polar solvents (like heptane) result in negligible solubility even at reflux. Therefore, mixed solvent systems or carefully selected secondary alcohols are required to control the Metastable Zone Width (MSZW)[3].

Solvent Selection Rationale & Thermodynamic Data

System A: Isopropanol (Cooling Crystallization)

Isopropanol (IPA) is an ideal protic solvent for this compound. Its moderate polarity disrupts the solute's internal hydrogen bonding just enough to dissolve the free base at elevated temperatures (


). As the temperature drops, the solvent-solute interactions weaken, allowing the piperidin-4-ol molecules to self-assemble into a crystalline lattice. IPA provides a wide and predictable MSZW, which is essential for seeded batch cooling crystallization[4].
System B: Ethyl Acetate / Heptane (Anti-Solvent Crystallization)

When higher yields are required, or if the compound exhibits thermal degradation, an anti-solvent approach is preferred. Ethyl acetate (EtOAc) acts as a highly efficient primary solvent due to its ability to act as a hydrogen bond acceptor. Heptane is employed as the anti-solvent. Because the 4-fluorobenzyl group is highly soluble in EtOAc but insoluble in aliphatic hydrocarbons, the controlled addition of heptane forces the compound out of solution[5].

Table 1: Representative Solubility & MSZW Profile
Solvent SystemTemp (

)
Solubility (mg/mL)MSZW (

)
Primary Mechanism
Isopropanol (100%) 70185.018.5Temperature-dependent nucleation
Isopropanol (100%) 1012.4N/A-
EtOAc / Heptane (1:1) 2588.012.0Anti-solvent induced supersaturation
EtOAc / Heptane (1:4) 25< 5.0N/A-

(Note: Data represents typical thermodynamic boundaries for substituted fluorobenzyl-piperidinols optimized for >90% theoretical yield).

Mechanistic Workflows

G Start Crude API 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol SolventScreen Solvent Selection (Thermodynamic Profiling) Start->SolventScreen Cooling Cooling Crystallization (Isopropanol) SolventScreen->Cooling High Temp Stability AntiSolvent Anti-Solvent Crystallization (EtOAc / Heptane) SolventScreen->AntiSolvent Thermolabile / High Yield Req. Seed Seed Addition within MSZW Cooling->Seed OilingOut Oiling-Out Detected? AntiSolvent->OilingOut Adjust Reduce Heptane Addition Rate OilingOut->Adjust Yes Product High-Purity Crystalline Product OilingOut->Product No Seed->Product Adjust->AntiSolvent

Fig 1: Decision matrix for selecting the optimal crystallization pathway.

Experimental Protocols

Protocol A: Seeded Cooling Crystallization in Isopropanol

This protocol is designed to yield large, highly pure crystals by operating strictly within the metastable zone, avoiding spontaneous primary nucleation.

Reagents:

  • Crude 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol (10.0 g)

  • Isopropanol (Analytical Grade, 60 mL)

  • Pure seed crystals (0.1 g, 1 wt%)

Step-by-Step Methodology:

  • Dissolution: Charge a 100 mL jacketed crystallizer with 10.0 g of the crude compound and 60 mL of Isopropanol.

  • Heating: Set the overhead stirrer to 250 RPM. Heat the suspension to

    
     at a rate of 
    
    
    
    . Hold at
    
    
    for 30 minutes to ensure complete dissolution and destruction of any thermal history.
  • Primary Cooling: Cool the clear solution to

    
     (just above the saturation boundary) at a rate of 
    
    
    
    .
  • Seeding: Once the internal temperature stabilizes at

    
    , add 0.1 g of milled seed crystals. Hold the temperature isothermally for 60 minutes. Causality: This isothermal hold allows the seeds to heal and initiates secondary nucleation, preventing sudden supersaturation crashes.
    
  • Secondary Cooling: Cool the suspension from

    
     to 
    
    
    
    using a non-linear (cubic) cooling profile over 4 hours. Causality: A cubic cooling curve maintains a constant supersaturation level as the surface area of the growing crystals increases.
  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of pre-chilled (

    
    ) Isopropanol.
    
  • Drying: Dry the product in a vacuum oven at

    
     for 12 hours.
    
Protocol B: Anti-Solvent Crystallization in EtOAc / Heptane

This protocol is optimized for maximum volumetric productivity and yield, utilizing chemical potential rather than thermal gradients to drive crystallization.

Reagents:

  • Crude 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol (10.0 g)

  • Ethyl Acetate (EtOAc, 25 mL)

  • n-Heptane (100 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of the crude compound in 25 mL of EtOAc at

    
     in a 250 mL stirred reactor (300 RPM).
    
  • Clarification: Polish filter the solution through a 0.45

    
    m PTFE membrane to remove insoluble impurities.
    
  • Initial Anti-Solvent Addition: Using a programmable syringe pump, dose 25 mL of n-Heptane into the reactor at a rate of

    
    .
    
  • Nucleation Hold: The solution will become slightly turbid (cloud point). Pause the addition and hold the mixture for 45 minutes. Causality: Pausing at the cloud point prevents the system from crossing the oiling-out boundary (liquid-liquid separation)[2]. It allows the amorphous droplets to order into a stable crystalline lattice.

  • Bulk Anti-Solvent Addition: Resume the addition of the remaining 75 mL of n-Heptane at a faster rate of

    
    .
    
  • Aging: Age the slurry at

    
     for 2 hours to allow Ostwald ripening, reducing the presence of fines.
    
  • Isolation & Drying: Filter the suspension, wash with 20 mL of neat Heptane, and dry under vacuum at

    
    .
    

Thermodynamic Pathway Visualization

Thermo Undersat Undersaturated Solution Sat Saturation Curve (Equilibrium) Undersat->Sat Cooling / Anti-solvent MSZ Metastable Zone (MSZW) Sat->MSZ Supersaturation Labile Labile Zone (Spontaneous Nucleation) MSZ->Labile Unseeded / Rapid Cooling Crystal Crystal Growth & Maturation MSZ->Crystal Seeded Growth Labile->Crystal Primary Nucleation

Fig 2: Thermodynamic progression from undersaturation to crystal maturation.

Analytical Validation

To ensure the integrity of the crystallized 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, the following analytical validations must be performed:

  • X-Ray Powder Diffraction (XRPD): To confirm the polymorphic form and rule out the presence of amorphous halos (which would indicate oiling-out rather than true crystallization).

  • Differential Scanning Calorimetry (DSC): To determine the melting point onset and enthalpy of fusion, verifying the absence of trapped solvent (solvates) from the EtOAc/Heptane system.

  • HPLC: To confirm chemical purity (

    
    ), specifically monitoring the rejection of structurally similar piperidine impurities in the mother liquor.
    

References

  • Freytag, M., & Jones, P. G. (1999). Hydrogen bonding in two piperidinium derivatives. Acta Crystallographica Section C Crystal Structure Communications.[Link]

  • American Chemical Society. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate B. Crystal Growth & Design.[Link]

  • American Chemical Society. (2017). Probability of Nucleation in a Metastable Zone: Cooling Crystallization and Polythermal Method. Crystal Growth & Design.[Link]

  • Technobis Crystallization Systems. (2023). Rapid Solubility and Metastable Zone Width Assessments of Agrochemicals. Technobis Application Notes.[Link]

  • White Rose Research Online. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design.[Link]

Sources

Method

Reagents and catalysts for synthesizing 3-ethyl-4-hydroxypiperidine derivatives

This Application Note provides a comprehensive technical guide for the synthesis of 3-ethyl-4-hydroxypiperidine derivatives. This scaffold is a critical pharmacophore found in high-potency opioids (e.g., ohmefentanyl), n...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis of 3-ethyl-4-hydroxypiperidine derivatives. This scaffold is a critical pharmacophore found in high-potency opioids (e.g., ohmefentanyl), neurokinin-1 (NK1) antagonists, and serotonin reuptake inhibitors.[1][2]

The guide prioritizes stereochemical control , distinguishing between cis (3,4-syn) and trans (3,4-anti) diastereomers, which often exhibit vastly different pharmacological profiles.[1][2]

Part 1: Strategic Synthetic Overview

The synthesis of 3-ethyl-4-hydroxypiperidine generally proceeds via two distinct strategic disconnections. The choice of route depends heavily on the required diastereoselectivity and the availability of starting materials.

Route A: Heterogeneous Catalytic Hydrogenation (Aromatic Reduction)

Best for: Large-scale synthesis of racemic cis/trans mixtures or thermodynamically stable isomers.[3] Mechanism: High-pressure hydrogenation of 3-ethyl-4-pyridinol (or its O-protected variants) saturates the pyridine ring.[2][3] Key Challenge: Pyridine rings are electron-deficient and resistant to hydrogenation, often requiring acidic media or high catalyst loading.[1][2]

Route B: Diastereoselective Ketone Reduction (The "Chiral" Approach)

Best for: High-precision synthesis of specific diastereomers (typically cis).[1] Mechanism: Hydride reduction of 1-protected-3-ethyl-4-piperidone.[2][3] Key Advantage: The bulky hydride reagent can be selected to attack from the equatorial or axial face, dictating the stereochemistry of the resulting alcohol.[1]

Decision Matrix: Pathway Selection

G Start Target: 3-Ethyl-4-Hydroxypiperidine Scale Scale & Stereochemistry? Start->Scale RouteA Route A: Aromatic Hydrogenation (Start: 3-Ethyl-4-pyridinol) Scale->RouteA Multi-gram/Industrial Racemic OK RouteB Route B: Piperidone Reduction (Start: 1-Bn-3-ethyl-4-piperidone) Scale->RouteB High Stereopurity (Cis-Selective) Catalyst Cat: 5% Rh/C or PtO2 Solvent: AcOH/HCl RouteA->Catalyst Reagent Reagent: L-Selectride (Kinetic Control -> Cis) RouteB->Reagent ProductA Product: Cis/Trans Mixture (Requires Separation) Catalyst->ProductA ProductB Product: >95% Cis Isomer Reagent->ProductB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on stereochemical requirements.

Part 2: Reagents & Catalysts Selection Guide

Heterogeneous Catalysts (For Pyridine Reduction)

Hydrogenation of the pyridine ring requires overcoming high resonance energy.[1]

CatalystConditionsSpecificityPros/Cons
PtO₂ (Adam's Catalyst) 50-60 psi H₂, AcOHGeneralStandard choice. High activity in acidic media.[2][3] Can be expensive.[2]
5% Rh/C 60-100 psi H₂, MeOH/AcOHCis-selectiveFavors cis isomer due to surface adsorption geometry.[2][3] Less prone to hydrogenolysis of N-Bn groups than Pd.[2][3]
Ru/C High Pressure (>100 psi), H₂OGeneralRobust for industrial scale; tolerates water well.[1]
Pd/C Not RecommendedPoorPd/C is excellent for debenzylation but often fails to hydrogenate the pyridine ring effectively under mild conditions.[2]
Hydride Reducing Agents (For Piperidone Reduction)

The stereochemical outcome is dictated by the trajectory of hydride attack on the 4-piperidone carbonyl.[1]

ReagentAttack TrajectoryMajor ProductSelectivity (dr)
NaBH₄ (Sodium Borohydride)Axial (small nucleophile)Trans (Thermodynamic)Low to Moderate (60:40 to 80:20 mix)
L-Selectride (Li tri-sec-butylborohydride)Equatorial (Steric bulk)Cis (Kinetic)High (>95:5)
KS-Selectride EquatorialCisSimilar to L-Selectride but often easier to handle.[1][3]

Part 3: Detailed Experimental Protocols

Protocol A: Cis-Selective Synthesis via L-Selectride Reduction

Target: cis-N-Benzyl-3-ethyl-4-hydroxypiperidine Mechanism: Sterically hindered hydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position (relative to the ethyl group).[2][3]

Reagents:

  • Substrate: 1-Benzyl-3-ethyl-4-piperidone (1.0 equiv)[2][3]

  • Reagent: L-Selectride (1.0 M in THF, 1.2 equiv)[1][2][3]

  • Solvent: Anhydrous THF

  • Quench: 30% H₂O₂ / NaOH[1][2][3]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 1-Benzyl-3-ethyl-4-piperidone (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Low temperature is essential for kinetic control.[1][2][3]

  • Addition: Add L-Selectride (12 mL, 12 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (System: 50% EtOAc/Hexane).[1]

  • Oxidative Workup:

    • Remove cooling bath and allow to warm to 0 °C.[2]

    • Caution: Slowly add water (5 mL) to quench excess hydride (H₂ evolution).[1]

    • Add 3M NaOH (10 mL), followed by slow addition of 30% H₂O₂ (10 mL). Note: This oxidizes the organoborane byproducts.[1]

    • Stir for 30 minutes at room temperature.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][4]

  • Purification: Flash column chromatography (Gradient: 10% → 40% EtOAc/Hexanes).

    • Expected Yield: 85-92%[2][3]

    • Stereochemistry: >95% cis-isomer.[2][3][5]

Protocol B: Catalytic Hydrogenation of 3-Ethyl-4-Pyridinol

Target: Racemic 3-ethyl-4-hydroxypiperidine (N-unprotected) Mechanism: Surface-catalyzed saturation of the aromatic ring.[2][3]

Reagents:

  • Substrate: 3-Ethyl-4-pyridinol (1.0 equiv)[2][3]

  • Catalyst: PtO₂ (5 wt%) or 5% Rh/C (10 wt%)[1]

  • Solvent: Glacial Acetic Acid[1][2][3]

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 3-ethyl-4-pyridinol (20 mmol) in glacial acetic acid (40 mL).

  • Catalyst Addition: Carefully add PtO₂ (Adam's catalyst, 100 mg).[1] Safety: Catalysts can be pyrophoric in the presence of solvent vapors; add under inert atmosphere if possible.

  • Hydrogenation:

    • Seal reactor and purge with N₂ (3x).[1]

    • Charge with H₂ to 50-60 psi (3-4 bar) .

    • Heat to 50 °C and stir vigorously for 12-24 hours.

  • Filtration:

    • Cool to room temperature and vent H₂.

    • Filter the mixture through a Celite pad to remove the catalyst.[2] Wash the pad with MeOH.[2][6]

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove acetic acid.[2]

    • The residue is the acetate salt.[1][2] To obtain the free base, dissolve in minimal water, basify to pH >12 with NaOH pellets, and extract with CH₂Cl₂ or CHCl₃/iPrOH (3:1).[1]

  • Yield: Typically 80-90% as a mixture of cis and trans isomers.[2][3]

Part 4: Troubleshooting & Optimization

Stereochemical Analysis (NMR)

Distinguishing cis and trans isomers is critical.[1] Use 1H NMR coupling constants (


) of the proton at the C4 position (H4).[1]
  • Trans-isomer (Diequatorial substituents):

    • The H4 proton is axial .[2]

    • Signal appears as a tt (triplet of triplets) or broad multiplet with large coupling constants (

      
       Hz).[1][3]
      
  • Cis-isomer (Axial OH, Equatorial Ethyl):

    • The H4 proton is equatorial .[2]

    • Signal appears as a narrow multiplet or bs (broad singlet) with small coupling constants (

      
       Hz).[1][3]
      
Common Pitfalls
  • Incomplete Hydrogenation (Route A):

    • Symptom:[2][3][7][8] Presence of aromatic protons in NMR.[2]

    • Fix: Increase pressure to 100 psi or switch solvent to pure acetic acid to protonate the pyridine nitrogen (pyridinium salts reduce faster).[1]

  • Over-reduction (Deoxygenation):

    • Symptom:[2][3][7][8] Formation of 3-ethylpiperidine.[2][3][9]

    • Fix: Avoid high temperatures (>80 °C) and prolonged reaction times.[1]

  • Boron Emulsions (Route B):

    • Symptom:[2][3][7][8] Sticky, cloudy organic layer during workup.[1][2]

    • Fix: Ensure the oxidative workup (NaOH/H₂O₂) is run for at least 30 mins to fully cleave the O-B bonds.[1]

Part 5: References

  • Stereoselective Synthesis of Piperidines:

    • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines. RSC Adv., 2015.[1][2]

    • Stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate.[2][3][5] Tetrahedron: Asymmetry, 2006.[1][2] [1]

  • Catalytic Hydrogenation:

    • Catalytic hydrogenation of 3-and 4-hydroxy pyridines.[2][3] US Patent 3,408,354.[2]

    • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst. Univ.[2] Liverpool Rep., 2019.[1][2]

  • Reagent Data:

    • L-Selectride (Lithium Tri-sec-butylborohydride) Technical Data.[2][3] Sigma-Aldrich/Merck.[2]

    • Synthesis of N-Boc-4-hydroxypiperidine - Benchchem Protocols.[1]

Sources

Application

Application Note: Pharmacological Profiling of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

[1] Introduction & Pharmacological Context The compound 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol represents a specific chemotype within the N-benzylpiperidine class.[1] Structurally, it features a piperidine core substit...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Pharmacological Context

The compound 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol represents a specific chemotype within the N-benzylpiperidine class.[1] Structurally, it features a piperidine core substituted with a lipophilic 4-fluorobenzyl group at the nitrogen (N1), an ethyl group at C3, and a hydroxyl group at C4.[1]

From a medicinal chemistry perspective, this scaffold is highly privileged and frequently associated with activity at two primary neuroreceptors:[1]

  • Sigma-1 Receptors (σ1R): The N-benzylpiperidine moiety is a classic pharmacophore for high-affinity σ1R ligands (e.g., Haloperidol, Ifenprodil, Donepezil).[1] The 4-fluorobenzyl group often enhances metabolic stability and lipophilicity compared to unsubstituted benzyls.[1]

  • NMDA Receptors (GluN2B Subunit): 4-benzylpiperidines are well-documented negative allosteric modulators (NAMs) of the NR2B subunit, often investigated for neuroprotection and analgesia.[1]

This Application Note provides a comprehensive, validated workflow for profiling the biological activity of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, focusing on Sigma-1 receptor binding affinity and NMDA (GluN2B) functional antagonism .

Key Physicochemical Considerations
  • Molecular Formula: C₁₄H₂₀FNO[1]

  • Predicted LogP: ~2.1 – 2.5 (Lipophilic)[1]

  • Solubility: Low in neutral aqueous buffer; soluble in DMSO and acidified water.[1]

  • Storage: -20°C, desiccated.

Experimental Workflow Overview

The following diagram illustrates the logical flow for characterizing this compound, moving from primary binding screens to functional validation and safety profiling.

Workflow Compound 3-Ethyl-1-(4-fluorobenzyl) piperidin-4-ol Solubility Solubility Check (DMSO Stock Preparation) Compound->Solubility Primary Primary Screen: Sigma-1 Receptor Binding (Radioligand Displacement) Solubility->Primary Secondary Secondary Screen: NMDA (GluN2B) Functional Assay (Ca2+ Flux / FLIPR) Primary->Secondary If Ki < 1 µM Analysis Data Analysis: Ki, IC50, Hill Slope Primary->Analysis Safety Safety Profiling: hERG Channel Inhibition (Patch Clamp) Secondary->Safety Lead Candidate Selection Secondary->Analysis Safety->Analysis

Figure 1: Critical path for pharmacological characterization of N-benzylpiperidine derivatives.

Protocol A: Sigma-1 Receptor (σ1R) Radioligand Binding Assay

Objective: To determine the binding affinity (


) of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol for the Sigma-1 receptor.
Rationale:  The N-benzylpiperidine motif is a hallmark of σ1R affinity.[1] This assay uses [³H]-(+)-Pentazocine, a highly selective σ1R agonist, to quantify displacement.[1]
Materials
  • Receptor Source: Jurkat cell membranes or Guinea pig brain homogenates (rich in σ1R).[1]

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).[1]

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol (10 mM DMSO stock).

Step-by-Step Procedure
  • Membrane Preparation:

    • Thaw membrane aliquots on ice.[1]

    • Dilute in Assay Buffer to a protein concentration of ~0.5 mg/mL.[1]

    • Homogenize gently using a Polytron (setting 3, 5 seconds) to ensure uniform suspension.

  • Compound Dilution (Serial):

    • Prepare a 10-point dilution series of the test compound in DMSO (range: 10 µM to 0.1 nM).[1]

    • Note: Keep final DMSO concentration < 1% to avoid solvent effects on the receptor.[1]

  • Assay Assembly (96-well plate):

    • Total Binding (TB): Add 25 µL Buffer + 25 µL [³H]-(+)-Pentazocine (2 nM final) + 150 µL Membrane.[1]

    • Non-Specific Binding (NSB): Add 25 µL Haloperidol (10 µM) + 25 µL [³H]-(+)-Pentazocine + 150 µL Membrane.[1]

    • Test Wells: Add 25 µL Test Compound (various conc.) + 25 µL [³H]-(+)-Pentazocine + 150 µL Membrane.

  • Incubation:

    • Incubate plates at 37°C for 120 minutes . (Equilibrium is slower for lipophilic piperidines).[1]

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding to the filter).[1]

    • Wash 3x with ice-cold Tris-HCl buffer.[1]

  • Quantification:

    • Add liquid scintillation cocktail (e.g., PerkinElmer MicroScint-20).[1]

    • Count radioactivity (CPM) using a TopCount or MicroBeta counter.[1]

Data Analysis

Calculate the


 using the Cheng-Prusoff equation:


[1]
  • 
     = Radioligand concentration (2 nM).[1]
    
  • 
     = Dissociation constant of [³H]-(+)-Pentazocine (typically ~3-5 nM).[1]
    

Protocol B: NMDA (GluN2B) Functional Calcium Flux Assay[1]

Objective: To assess if the compound acts as a functional antagonist at the NR2B subunit of the NMDA receptor.[1] Rationale: 4-benzylpiperidines (like Ifenprodil) are selective NR2B antagonists.[1] This functional assay measures the inhibition of Ca²⁺ influx upon Glutamate/Glycine stimulation.[1]

Materials
  • Cell Line: HEK293 cells stably expressing hNR1/hNR2B subunits.[1]

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).[1]

  • Agonists: Glutamate (10 µM) + Glycine (10 µM).[1]

  • Assay Buffer: HBSS with 20 mM HEPES, 2.5 mM Probenecid (to inhibit dye efflux), Mg²⁺-free (Mg²⁺ blocks NMDA channels).[1]

Step-by-Step Procedure
  • Cell Plating:

    • Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates.[1]

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove culture medium.[1]

    • Add 100 µL/well of Dye Loading Solution (Fluo-4 AM in Assay Buffer).[1]

    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT).

  • Compound Pre-treatment:

    • Add test compound (3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol) at varying concentrations.

    • Incubate for 15 minutes at RT to allow equilibration with the receptor.

    • Control: Use Ifenprodil (10 µM) as a positive control for NR2B inhibition.[1]

  • Measurement (FLIPR/FlexStation):

    • Transfer plate to the reader.[1]

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject Agonist Mix (Glutamate/Glycine) automatically.[1]

    • Read: Monitor fluorescence increase (Ca²⁺ influx) for 180 seconds.

  • Data Interpretation:

    • Calculate the Area Under the Curve (AUC) or Peak Fluorescence (

      
      ).[1]
      
    • Normalize to "Vehicle Control" (100% Response) and "Blocker Control" (0% Response).

Safety Profiling: hERG Channel Inhibition

Critical Note: N-benzylpiperidines are structurally similar to known hERG blockers (e.g., Cisapride, Terfenadine).[1] Early safety profiling is mandatory for this chemotype.[1]

Protocol Summary (Automated Patch Clamp)
  • System: QPatch or Patchliner (CHO-hERG cell line).[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (Channel activation).

    • Repolarize to -50 mV for 2 seconds (Tail current measurement).

  • Application: Apply test compound for 5 minutes.

  • Endpoint: Measure reduction in peak tail current .

  • Threshold: >50% inhibition at 10 µM indicates significant cardiac safety risk.[1]

Expected Results & Troubleshooting

Data Presentation Table
ParameterAssayExpected Range (Active)Validation Control
Binding Affinity (

)
Sigma-1 Radioligand< 50 nMHaloperidol (

~1-3 nM)
Functional IC50 NMDA (NR2B) Ca²⁺ Flux0.1 - 10 µMIfenprodil (IC50 ~0.3 µM)
Safety Margin hERG Patch ClampIC50 > 10 µME-4031 (IC50 ~10 nM)
Troubleshooting Guide
  • High Non-Specific Binding (NSB):

    • Cause: The lipophilic 4-fluorobenzyl group sticks to plastic.[1]

    • Solution: Use low-binding plates and increase BSA (0.1%) or PEI in the wash buffer.[1]

  • Precipitation in Assay:

    • Cause: Low aqueous solubility at high concentrations (>100 µM).[1]

    • Solution: Verify solubility via nephelometry.[1] Ensure final DMSO < 1%.

  • No Activity in NMDA Assay:

    • Cause: Mg²⁺ contamination in buffer.[1]

    • Solution: Use strict Mg²⁺-free HBSS; Mg²⁺ is a physiological blocker of the NMDA channel.[1]

References

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.[1] Molecular Pharmacology, 89(1), 142–153.[1] Link

  • Mony, L., Kew, J. N., Gunthorpe, M. J., & Paoletti, P. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential.[1] British Journal of Pharmacology, 157(8), 1301–1317.[1] Link[1]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[1] Nature, 440(7083), 463–469.[1] Link[1]

  • Layton, M. E., et al. (2011). Discovery of 4-benzylpiperidines as potent and selective NR2B negative allosteric modulators.[1] Bioorganic & Medicinal Chemistry Letters, 21(16), 4884-4887.[1] Link

Sources

Method

Application Notes &amp; Protocols: Preparation of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol Hydrochloride Salt

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile synthetic handle.[1][2] This document provides a comprehensive guide for the synthesis of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol hydrochloride, a substituted piperidine derivative with potential applications as a key intermediate in drug discovery programs. The protocol details a robust two-stage process: the N-alkylation of 3-ethyl-piperidin-4-ol followed by conversion to its hydrochloride salt. This guide emphasizes the rationale behind procedural choices, safety considerations, and characterization techniques, aiming to provide researchers with a reliable and reproducible methodology.

Overall Synthetic Strategy

The synthesis is designed as a straightforward and efficient two-step sequence. The core of this strategy is the nucleophilic substitution reaction (N-alkylation) at the secondary amine of the piperidine ring, followed by a simple acid-base reaction to form the final salt.

  • Stage 1: N-Alkylation. The synthesis commences with the N-alkylation of the starting material, 3-ethyl-piperidin-4-ol, using 4-fluorobenzyl chloride. This reaction forms the carbon-nitrogen bond, attaching the fluorobenzyl moiety to the piperidine core.

  • Stage 2: Hydrochloride Salt Formation. The resulting free base, being an oily or low-melting solid, is converted into its hydrochloride salt. This process typically yields a stable, crystalline solid that is easier to handle, purify, and store.

Workflow cluster_prep Stage 1: N-Alkylation cluster_salt Stage 2: Salt Formation arrow arrow A 1. Charge Reactor (Piperidinol, K₂CO₃, CH₃CN) B 2. Add Alkylating Agent (4-Fluorobenzyl chloride) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Workup (Filter, Evaporate Solvent) D->E F 6. Extraction (EtOAc / Water / Brine) E->F G 7. Purification (Column Chromatography) F->G H 8. Dissolve Free Base (Anhydrous Diethyl Ether) G->H Free Base Product I 9. Cool to 0 °C (Ice Bath) H->I J 10. Add HCl/Ether (Dropwise Addition) I->J K 11. Isolate Product (Vacuum Filtration) J->K L 12. Wash & Dry (Cold Ether, High Vacuum) K->L M M L->M Final HCl Salt

Sources

Application

Stereoselective synthesis of cis- and trans-3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

Application Note: Stereoselective Synthesis of cis- and trans-3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol Abstract & Scope This application note details the stereocontrolled synthesis of cis- and trans-3-ethyl-1-(4-fluorobe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of cis- and trans-3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

Abstract & Scope

This application note details the stereocontrolled synthesis of cis- and trans-3-ethyl-1-(4-fluorobenzyl)piperidin-4-ol. These 3,4-disubstituted piperidines are critical pharmacophores in neurokinin receptor antagonists and serotonin modulators. Achieving high diastereomeric excess (de) at the C3 and C4 positions is a common synthetic bottleneck. This guide provides validated protocols for the synthesis of the ketone intermediate followed by divergent reduction strategies to access either the thermodynamic (trans) or kinetic (cis) isomer with high selectivity.

Retrosynthetic Analysis & Strategy

The stereochemistry of the target molecule is established during the reduction of the ketone intermediate. The bulky 3-ethyl group anchors the piperidine ring into a specific chair conformation, directing the trajectory of hydride attack.

  • Target: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

  • Disconnection: C4 Carbonyl Reduction

    
     N-Alkylation
    
  • Key Intermediate: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-one (Compound 2 )

Stereochemical Logic

In the lowest-energy chair conformation, the C3-ethyl group occupies the equatorial position to minimize 1,3-diaxial steric strain.

  • Trans-Isomer (Thermodynamic): Result of axial hydride attack (or equilibration). The hydroxyl group ends up equatorial .

    • Relationship: C3-Ethyl (Eq) / C4-OH (Eq)

      
      trans-diequatorial.
      
  • Cis-Isomer (Kinetic): Result of equatorial hydride attack (sterically hindered). The hydroxyl group ends up axial .

    • Relationship: C3-Ethyl (Eq) / C4-OH (Ax)

      
      cis-axial-equatorial.
      

G cluster_0 Precursor Synthesis cluster_1 Divergent Reduction SM1 3-Ethyl-4-piperidone HCl Ketone Intermediate Ketone (2) (3-Ethyl-1-(4-fluorobenzyl)piperidin-4-one) SM1->Ketone K2CO3, ACN, 60°C SM2 4-Fluorobenzyl Chloride SM2->Ketone PathA Method A: NaBH4 (Thermodynamic Control) Ketone->PathA PathB Method B: L-Selectride (Kinetic Control) Ketone->PathB Trans TRANS-Isomer (Major) (Diequatorial) PathA->Trans Axial Attack Cis CIS-Isomer (Major) (Axial-Equatorial) PathB->Cis Equatorial Attack

Figure 1: Divergent synthetic workflow for accessing cis and trans diastereomers.

Experimental Protocols

Step 1: Synthesis of Ketone Intermediate (Compound 2)

Objective: N-Alkylation of the piperidine core.[1]

Reagents:

  • 3-Ethyl-4-piperidone HCl (1.0 equiv)

  • 4-Fluorobenzyl chloride (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Acetonitrile (ACN) (10 vol)

Procedure:

  • Charge a reaction vessel with 3-ethyl-4-piperidone HCl (10.0 g, 61.1 mmol) and ACN (100 mL).

  • Add finely ground

    
     (21.1 g, 152.7 mmol) in a single portion.
    
  • Add 4-fluorobenzyl chloride (9.72 g, 67.2 mmol) dropwise over 15 minutes.

  • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hex:EtOAc 7:3) or LCMS.

  • Workup: Cool to room temperature (RT). Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    . The crude oil is typically sufficient for the next step (>90% purity).
    
    • Yield: ~13.5 g (94%) as a pale yellow oil.

Step 2A: Synthesis of Trans-Isomer (Thermodynamic Control)

Objective: Reduction using a small hydride donor to favor the diequatorial product.

Reagents:

  • Ketone (Compound 2) (1.0 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Methanol (MeOH) (10 vol)

Procedure:

  • Dissolve Compound 2 (5.0 g, 21.2 mmol) in MeOH (50 mL) and cool to 0°C.

  • Add

    
     (1.2 g, 31.8 mmol) portion-wise over 20 minutes to control hydrogen evolution.
    
  • Allow the reaction to warm to RT and stir for 2 hours.

  • Quench: Add saturated

    
     solution (20 mL) slowly.
    
  • Workup: Remove MeOH under vacuum. Extract the aqueous residue with DCM (3 x 30 mL).

  • Purification: Flash chromatography (Silica, 0-5% MeOH in DCM).

    • Result:Trans-isomer is the major product (~85:15 dr).

    • Yield: ~4.1 g.

Step 2B: Synthesis of Cis-Isomer (Kinetic Control)

Objective: Reduction using a bulky hydride to force attack from the equatorial face, yielding the axial alcohol.

Reagents:

  • Ketone (Compound 2) (1.0 equiv)

  • L-Selectride (1.0 M in THF) (1.5 equiv)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Dissolve Compound 2 (5.0 g, 21.2 mmol) in anhydrous THF (50 mL) under Nitrogen/Argon.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is essential for selectivity.

  • Add L-Selectride (31.8 mL, 31.8 mmol) dropwise over 30 minutes.

  • Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench: Carefully add 3M NaOH (10 mL) followed by 30%

    
     (10 mL). Caution: Exothermic.
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with sodium thiosulfate (to remove peroxides) and brine.

  • Purification: Flash chromatography (Silica, Hex:EtOAc gradient).

    • Result:Cis-isomer is the major product (~90:10 dr).

    • Yield: ~3.8 g.

Analytical Validation & Data

To ensure scientific integrity, the stereochemistry must be validated using


-NMR coupling constants (

). The relationship between the proton at C3 (

) and the proton at C4 (

) is diagnostic.[2]

Table 1: Diagnostic NMR Data

FeatureTrans-IsomerCis-IsomerMechanistic Basis
H4 Proton Orientation AxialEquatorialTrans is diequatorial; Cis is ax-eq.
Coupling (

)
10–11 Hz 2–4 Hz Karplus relationship: Axial-Axial (

) vs Axial-Equatorial (

).
Elution Order (Silica) Faster (Less Polar)Slower (More Polar)Axial OH (cis) is more accessible for H-bonding with silica.
Physical State Solid (often)Oil/Low melt solidTrans isomers typically pack better in lattices.

Validation Protocol (NMR):

  • Acquire

    
    -NMR in 
    
    
    
    .
  • Locate the carbinol proton (

    
    ) signal (typically 
    
    
    
    3.4–3.8 ppm).
  • Analyze the splitting pattern.[3]

    • Trans: Look for a wide triplet of doublets or doublet of doublets with a large

      
       value (>10 Hz).
      
    • Cis: Look for a narrow multiplet or broad singlet with small couplings (<4 Hz).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of cyclohexanes/piperidines).
  • Kukla, M. J., et al. (1991). "Synthesis and anti-HIV activity of 4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one (TIBO) derivatives." Journal of Medicinal Chemistry, 34(2), 746–751. Link (Demonstrates stereoselective reduction of substituted cyclic ketones).

  • Mao, H., et al. (2010). "Stereoselective synthesis of 3,4-disubstituted piperidines via partial reduction of pyridines." Tetrahedron Letters, 51(20), 2723-2726. Link

  • Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(6), 567-607. Link (Authoritative review on Selectride vs. Borohydride selectivity).

Sources

Method

Application Note: Advanced Purification Strategies for Fluorinated Benzyl Piperidine Intermediates

This Application Note is designed to serve as a definitive technical guide for the purification of fluorinated benzyl piperidine intermediates. It moves beyond generic organic chemistry procedures to address the specific...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the purification of fluorinated benzyl piperidine intermediates. It moves beyond generic organic chemistry procedures to address the specific physicochemical challenges introduced by the fluorine atom and the piperidine ring.[1][2]

Executive Summary

Fluorinated benzyl piperidines are ubiquitous scaffolds in medicinal chemistry, serving as pharmacophores in antidepressants (e.g., Paroxetine analogs), antipsychotics, and NMDA receptor antagonists. While the piperidine ring provides basicity and solubility, the fluorine substituent introduces unique lipophilicity, metabolic stability, and electronic effects.

These properties, however, complicate purification. The "Fluorine Effect" often leads to:

  • Oiling Out: Fluorinated amines frequently form amorphous oils rather than crystals due to disrupted lattice energy.

  • Isomeric Complexity: Regioisomers (e.g., 2-F vs. 4-F benzyl) and potential chiral centers require high-resolution separation.[3]

  • Retention Shifts: Traditional C18 retention behavior may be unpredictable due to the electronegativity and hydrophobicity of the C-F bond.

This guide details a three-tiered purification strategy: Chemo-selective Extraction , Salt-Assisted Crystallization , and Fluoro-Selective Chromatography .[3]

Chemical Context & Impurity Profile

To purify effectively, one must understand the impurities. A typical synthesis involves the reductive amination of a fluorobenzaldehyde with a substituted piperidine or nucleophilic substitution with a fluorobenzyl halide.

Common Impurities:

  • Bis-benzylated byproducts: (If the piperidine nitrogen is not the only nucleophile).

  • Defluorinated species: Rare, but possible under harsh reducing conditions.

  • Regioisomers: If the starting fluorobenzaldehyde contained trace isomeric impurities (e.g., 2-fluoro impurity in a 4-fluoro reagent).

Tier 1: Chemo-Selective Acid-Base Extraction

The First Line of Defense[3]

Unlike neutral organic compounds, the basic nitrogen of the piperidine ring (


) allows for reversible phase switching. This protocol uses pH manipulation to isolate the product from neutral and acidic impurities.[4][5]
Protocol A: The "pH Switch" Extraction

Objective: Remove non-basic impurities (unreacted aldehydes, halides, neutral byproducts) without chromatography.

Reagents:

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[3]

  • 1M Hydrochloric Acid (HCl)[3][4]

  • 2M Sodium Hydroxide (NaOH) or Saturated Potassium Carbonate (

    
    )[3][4]
    
  • Brine[6]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Acidic Extraction (Protonation):

    • Add 1M HCl (1.2 equivalents relative to amine).[3]

    • Mechanism:[5][7] The piperidine nitrogen is protonated (

      
      ), becoming water-soluble.[3] Neutral impurities remain in the DCM.
      
    • Shake vigorously and separate layers.[4] Keep the Aqueous Layer .

    • Optional: Wash the aqueous layer once with fresh DCM to remove entrained neutrals.

  • Basification (Deprotonation):

    • Cool the aqueous layer to 0°C (important to prevent decomposition or immediate oiling).

    • Slowly add 2M NaOH until pH > 12.[4]

    • Observation: The solution will become cloudy as the free base regenerates and precipitates/oils out.

  • Recovery:

    • Extract the basic aqueous mixture with DCM (3 x volume).

    • Dry combined organics over

      
      , filter, and concentrate.[4][8][9]
      

Tier 2: Salt-Assisted Crystallization

Overcoming the "Oiling Out" Phenomenon[3]

Fluorinated amines are notorious for refusing to crystallize as free bases. Converting them to salts increases the melting point and lattice energy.

The "Fluorine Rule" for Salts: Fluorine atoms can act as hydrogen bond acceptors. Using counter-ions that can bridge these interactions often yields superior crystals.

  • Hydrochlorides (HCl): Standard, but often hygroscopic for fluorinated amines.

  • Fumarates/Oxalates: Excellent for forming rigid hydrogen-bond networks that stabilize the crystal lattice.[3]

  • Picrates: Historical use for characterization, but less practical for synthesis.

Protocol B: Hydrochloride Salt Formation & Recrystallization

Objective: Isolate high-purity crystalline solid from the oil obtained in Protocol A.

Step-by-Step Procedure:

  • Solvent Selection: Dissolve 1g of the free base oil in 5 mL of anhydrous Ethanol (EtOH) or Isopropanol (IPA).

  • Acid Addition:

    • Add 1.1 equivalents of HCl (using 2M HCl in Diethyl Ether or 1.25M HCl in Methanol).

    • Critical: Do not use aqueous HCl if avoiding hygroscopic products.

  • Induction:

    • Stir at room temperature for 30 minutes.

    • If no precipitate forms, add "Anti-solvent" (Diethyl Ether or Hexane) dropwise until slight turbidity persists.

  • Thermal Cycle:

    • Heat to reflux until clear.

    • Cool slowly to room temperature, then to 4°C.

  • Filtration: Collect crystals via vacuum filtration.[4][8] Wash with cold Ether.

Tier 3: Fluoro-Selective Chromatography

For Difficult Separations (Isomers & Analogs)[3]

When C18 fails to separate regioisomers (e.g., 2-fluoro vs 4-fluoro benzyl piperidine), Pentafluorophenyl (PFP) stationary phases are the gold standard.[3]

Mechanism: PFP phases interact via


 stacking and, crucially, fluorine-fluorine interactions .[3] This provides "shape selectivity" distinct from hydrophobicity.
Comparative Separation Performance
FeatureC18 (Octadecyl)PFP (Pentafluorophenyl)
Primary Interaction Hydrophobic Effect

, Dipole-Dipole, Shape Selectivity
Fluorinated Isomer Resolution Poor to ModerateExcellent
Polar Retention LowModerate (due to quadrupole moment)
Recommended Use General PurificationRegioisomers, Halogenated compounds
Protocol C: Preparative HPLC on PFP Phase

System: Preparative HPLC with UV detection (254 nm). Column: Kinetex F5 or equivalent PFP phase (5µm, 150 x 21.2 mm).

Mobile Phase:

  • A: Water + 0.1% Formic Acid (buffer pH is critical; acidic pH keeps amine protonated for better peak shape).

  • B: Acetonitrile (ACN).[3]

Gradient Method:

  • Equilibration: 10% B for 2 mins.

  • Ramp: 10% B to 60% B over 15 mins.

  • Wash: 95% B for 3 mins.

Note: Fluorinated compounds often elute later on PFP columns compared to C18 if the mechanism is dominated by


 interactions, or earlier if fluorine content reduces overall hydrophobicity relative to alkyl chains.[3]

Visual Workflow & Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Fluorinated Benzyl Piperidine) AcidBase Acid-Base Extraction (Protocol A) Start->AcidBase Remove Neutral Impurities CheckPurity Purity Check (LCMS/TLC) AcidBase->CheckPurity SolidState Is product a Solid? CheckPurity->SolidState Purity > 85% Flash Flash Chromatography (Silica + 1% Et3N) CheckPurity->Flash Purity < 85% Recryst Salt Formation & Recrystallization (Protocol B) SolidState->Recryst Yes (or Oil to Salt) PrepHPLC Prep HPLC (PFP Column) (Protocol C) SolidState->PrepHPLC No (Complex Mixture) Final Pure Product (>98%) Recryst->Final Flash->SolidState PrepHPLC->Final

Caption: Integrated workflow for the purification of fluorinated piperidine intermediates, prioritizing bulk extraction before high-resolution chromatography.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product Oils Out during Salt Formation Solvent too polar or rapid cooling.[3]Re-heat to dissolve oil. Add seed crystal. Add anti-solvent (Ether) very slowly.[3]
Broad Peaks in HPLC Silanol interactions with basic amine.Add 0.1% TFA or Formic Acid to mobile phase. Increase buffer concentration (e.g., 10mM Ammonium Formate).
Low Recovery in Acid-Base Extraction Product is too lipophilic (high fluorine count).[3]The protonated salt may partition into the organic layer. Use a more polar organic solvent (e.g., DCM) or lower the acid concentration to prevent "salting out" into organic.
Regioisomers co-elute on C18 Lack of shape selectivity.Switch to Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phases.[3]

References

  • Synthesis and Pharmacological Applications of Piperidines

    • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[10] National Institutes of Health (NIH).

    • [Link]

  • Fluorinated Stationary Phases in HPLC

    • HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
    • [Link]

  • Salt Formation and Crystal Engineering

    • The crystal structures of salts of N-(4-fluorophenyl)piperazine.[3][11] ResearchGate.

    • [Link]

  • Chiral Separation of Piperidine Derivatives

    • Application Note: Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate.[3][12] Benchchem.[12][13]

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

Introduction The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1] Its conformational flexibility and ability to engage...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting a wide range of biological receptors. The specific derivative, 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, is a valuable intermediate in drug discovery, combining several key structural features: a substituted piperidine ring, a fluorobenzyl group for modulating metabolic stability and receptor interactions, and a hydroxyl group that can act as a hydrogen bond donor or a handle for further functionalization.

Achieving a robust, safe, and scalable manufacturing process is paramount for transitioning such a key intermediate from laboratory-scale synthesis to pilot plant and commercial production. This guide provides a comprehensive, in-depth technical overview of a validated two-step synthetic process. As the authoring scientist, I have designed this document to not only provide step-by-step protocols but to elucidate the underlying scientific principles and rationale behind critical process decisions, ensuring a self-validating and reliable manufacturing workflow.

Synthetic Strategy Overview

The manufacturing process is designed for efficiency and scalability, proceeding through a two-step sequence starting from commercially available 3-ethyl-4-pyridone.

  • Step 1: N-Alkylation and Catalytic Hydrogenation: The process begins with the N-alkylation of 3-ethyl-4-pyridone with 4-fluorobenzyl chloride, followed by a one-pot catalytic hydrogenation to selectively reduce the pyridine ring, yielding the key intermediate, 1-(4-fluorobenzyl)-3-ethylpiperidin-4-one.

  • Step 2: Stereoselective Ketone Reduction: The piperidin-4-one intermediate is then subjected to a diastereoselective reduction using sodium borohydride to produce the target molecule, 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, as a mixture of cis and trans diastereomers, which can be separated or used as a mixture depending on downstream requirements.

This strategy was chosen for its use of readily available starting materials, high-yielding transformations, and avoidance of hazardous or expensive reagents, making it amenable to large-scale production.

G cluster_0 Manufacturing Workflow A Start: 3-Ethyl-4-pyridone + 4-Fluorobenzyl Chloride B Step 1: N-Alkylation & Catalytic Hydrogenation A->B K2CO3, EtOH C Intermediate: 1-(4-fluorobenzyl)-3-ethylpiperidin-4-one B->C H2, Pd/C D Step 2: Ketone Reduction (NaBH4) C->D MeOH E Crude Product: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol D->E F Downstream Processing: Work-up & Crystallization E->F G Final API: High-Purity Product F->G Quality Control Release

Caption: High-level overview of the two-step synthetic process.

Part 1: Scale-Up Synthesis of 1-(4-fluorobenzyl)-3-ethylpiperidin-4-one (Intermediate)

Scientific Rationale & Process Design

The synthesis of the piperidin-4-one intermediate is accomplished in a one-pot, two-stage reaction to maximize process efficiency and minimize intermediate isolation steps.

  • N-Alkylation: The initial N-alkylation of 3-ethyl-4-pyridone with 4-fluorobenzyl chloride is a standard SN2 reaction. Potassium carbonate is chosen as a cost-effective and moderately strong base to deprotonate the pyridone nitrogen, facilitating the nucleophilic attack on the benzyl chloride. Ethanol is selected as the solvent for its good solvency for both reactants and the base, and its suitability for the subsequent hydrogenation step.

  • Catalytic Hydrogenation: The hydrogenation of the pyridinium ring is a critical step. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for pyridine ring reduction.[2] The reaction is performed under moderate hydrogen pressure and temperature to ensure complete conversion while minimizing potential side reactions like debenzylation or dehalogenation. This one-pot approach avoids the isolation of the intermediate pyridinium salt, streamlining the manufacturing process.

Process Parameters & In-Process Controls (IPC)
ParameterTarget ValueRationaleIn-Process Control (IPC)
N-Alkylation
Reactant Molar Ratio1.0 : 1.05 : 1.5 (Pyridone : Benzyl Chloride : K₂CO₃)A slight excess of the alkylating agent ensures complete consumption of the starting pyridone. Excess base drives the reaction to completion.HPLC/TLC analysis for disappearance of 3-ethyl-4-pyridone.
Temperature75-80 °C (Reflux)Provides sufficient thermal energy to overcome the activation barrier without significant solvent loss.Temperature probe monitoring.
Reaction Time4-6 hoursTypical duration to achieve >98% conversion as monitored by IPC.HPLC/TLC analysis.
Hydrogenation
Catalyst Loading5% w/w Pd/C (50% wet)Balances reaction rate with cost and ease of filtration. Wet catalyst is safer to handle on a large scale.N/A
Hydrogen Pressure50-60 PSISufficient pressure to ensure efficient mass transfer of hydrogen to the catalyst surface for a reasonable reaction rate.Pressure gauge monitoring.
Temperature45-50 °CExothermic reaction; cooling is required. This temperature provides a good reaction rate without promoting side reactions.Temperature probe monitoring.
Reaction Time8-12 hoursMonitored until hydrogen uptake ceases, indicating reaction completion.Hydrogen uptake monitoring, confirmed by GC/MS for disappearance of the pyridinium intermediate.
Detailed Protocol: Kilogram-Scale Synthesis of Intermediate

Equipment: 100 L Glass-Lined Reactor, Hydrogenation System, Filter-Dryer, Temperature and Pressure Probes.

  • Reactor Charging: Charge the 100 L reactor with 3-ethyl-4-pyridone (5.0 kg, 40.6 mol), potassium carbonate (8.4 kg, 60.9 mol), and denatured ethanol (50 L).

  • N-Alkylation: Begin agitation and slowly add 4-fluorobenzyl chloride (6.2 kg, 42.6 mol) over 30 minutes. Heat the mixture to reflux (approx. 78 °C) and maintain for 5 hours.

  • IPC-1: After 5 hours, cool the reaction to 40 °C. Take a sample and analyze by HPLC to confirm the consumption of 3-ethyl-4-pyridone (<2% remaining).

  • Catalyst Addition: If the reaction is complete, cool the reactor to 25 °C. Under a nitrogen atmosphere, carefully charge 5% Palladium on Carbon (50% wet, 0.25 kg) as a slurry in ethanol (2 L).

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen (3x) and then with hydrogen (3x). Pressurize the reactor to 55 PSI with hydrogen and heat to 45-50 °C.

  • Reaction Monitoring: Maintain the temperature and pressure, monitoring the hydrogen uptake. The reaction is typically complete in 8-12 hours when hydrogen consumption ceases.

  • IPC-2: Once hydrogen uptake stops, cool the reactor to 20 °C. Take a sample for GC/MS analysis to confirm the absence of the starting material and intermediates.

  • Filtration and Concentration: Carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a celite pad to remove the catalyst. Wash the pad with ethanol (2 x 5 L).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-(4-fluorobenzyl)-3-ethylpiperidin-4-one as an oil. The crude product is typically used directly in the next step without further purification.

    • Expected Yield: 90-95% (as crude oil).

Part 2: Scale-Up Synthesis of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol (Final Product)

Scientific Rationale & Process Design

The final step is the reduction of the ketone to the corresponding alcohol.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation on a large scale. It is inexpensive, easy to handle, and highly selective for aldehydes and ketones.[3] Its reaction in protic solvents like methanol is well-understood and controllable.[3] The use of more powerful reducing agents like LiAlH₄ is avoided due to significant safety hazards and handling challenges in a manufacturing environment.

  • Temperature Control: The reaction of NaBH₄ with the ketone and the solvent (methanol) is exothermic.[4] Therefore, the addition of NaBH₄ must be portion-wise and at a low temperature (0-5 °C) to maintain control, prevent runaway reactions, and improve diastereoselectivity.

  • Quenching and Work-up: The reaction is quenched by the slow addition of water to destroy excess NaBH₄. This process generates hydrogen gas and must be done in a well-ventilated area with careful temperature control.[5][6] The product is then isolated via extraction.

Process Parameters & In-Process Controls (IPC)
ParameterTarget ValueRationaleIn-Process Control (IPC)
Substrate Concentration~15% w/v in MethanolEnsures the reaction mixture remains mobile and facilitates efficient heat transfer.N/A
Reducing Agent1.0 eq Sodium BorohydrideStoichiometric amount is sufficient for complete reduction. A large excess increases quenching hazards and cost.N/A
Reaction Temperature0-5 °CControls the exothermic reaction, minimizes side products, and enhances diastereoselectivity.Temperature probe monitoring.
NaBH₄ Addition Time1-2 hoursSlow, portion-wise addition prevents temperature spikes and excessive gas evolution.Visual monitoring, temperature probe.
Reaction Time2-3 hoursSufficient time for complete conversion after the addition of the reducing agent.HPLC/TLC for disappearance of the ketone intermediate.
Quench Temperature< 20 °CControls the exothermic quenching of excess NaBH₄ and the evolution of hydrogen gas.Temperature probe monitoring.
Detailed Protocol: Kilogram-Scale Synthesis of Final Product

Equipment: 100 L Glass-Lined Reactor, Cooling System, Separatory Funnel/Liquid-Liquid Extractor.

  • Reactor Charging: Charge the crude 1-(4-fluorobenzyl)-3-ethylpiperidin-4-one (assuming ~9.2 kg from the previous step, 36.9 mol) into the 100 L reactor. Add methanol (60 L).

  • Cooling: Begin agitation and cool the solution to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.4 kg, 36.9 mol) in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2 hours.

  • IPC-3: Take a sample and analyze by HPLC to confirm the complete consumption of the starting ketone (<1% remaining).

  • Quenching: Slowly and carefully add water (10 L) dropwise to the reaction mixture, maintaining the temperature below 20 °C to quench excess NaBH₄. Vigorous gas evolution (H₂) will be observed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add water (30 L) and ethyl acetate (40 L) to the residue. Stir vigorously for 15 minutes, then allow the layers to separate.

  • Phase Separation: Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 20 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or semi-solid.

    • Expected Yield: 92-98% (crude).

Downstream Processing: Purification and Isolation

Rationale

Achieving the high purity required for an active pharmaceutical ingredient (API) or a key intermediate necessitates a robust purification strategy. Crystallization is the most effective method for this, as it can remove process-related impurities and provide control over the final product's physical form.[][8] The choice of solvent is critical for obtaining good recovery and high purity.[9]

G start Crude Product Oil solvent_screen Perform Solvent Screen (e.g., Heptane, IPA, EtOAc, MTBE, Acetonitrile) start->solvent_screen is_solid Does it crystallize well from a single solvent? solvent_screen->is_solid single_solvent Protocol: Single Solvent Crystallization is_solid->single_solvent Yes anti_solvent Protocol: Anti-Solvent Crystallization is_solid->anti_solvent No final_product Pure, Crystalline 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol single_solvent->final_product anti_solvent->final_product

Caption: Decision workflow for selecting a crystallization method.

Hypothetical Crystallization Solvent Screen
Solvent SystemSolubility (Cold)Solubility (Hot)Crystal QualityYield
Isopropanol (IPA)SolubleVery SolublePoor, oilyLow
Ethyl Acetate (EtOAc)Sparingly SolubleSolubleGoodModerate
HeptaneInsolubleSparingly SolublePoorN/A
IPA / Heptane (1:5) Slightly Soluble Very Soluble Excellent, well-defined needles High
AcetonitrileSolubleVery SolubleSmall needlesModerate

Based on this screen, an anti-solvent crystallization using Isopropanol as the solvent and Heptane as the anti-solvent is the optimal method.

Detailed Protocol: Crystallization
  • Dissolution: Transfer the crude product oil (~8.8 kg) to a clean, appropriately sized reactor. Add Isopropanol (9 L) and heat to 40-45 °C with stirring until a clear, homogeneous solution is obtained.

  • Filtration: Perform a polish filtration through a 1 µm filter to remove any particulate matter.

  • Anti-Solvent Addition: Cool the solution to 30 °C. Slowly add Heptane (45 L) over 1-2 hours. The product will begin to precipitate.

  • Crystallization: Once the Heptane addition is complete, cool the resulting slurry slowly to 0-5 °C over 2-3 hours and hold at this temperature for at least 4 hours to maximize crystal formation.

  • Isolation: Isolate the solid product by filtration (e.g., using a centrifuge or filter-dryer).

  • Washing: Wash the filter cake with a cold (0-5 °C) mixture of IPA/Heptane (1:5, 2 x 5 L).

  • Drying: Dry the product under vacuum at 40-45 °C until a constant weight is achieved.

    • Expected Yield: 85-90% (from crude).

    • Purity (by HPLC): >99.5%.

Process Safety Considerations

Safe scale-up requires a thorough understanding and mitigation of potential hazards.[]

HazardStageMitigation Strategies
Flammable Solvents (Ethanol, Methanol, Heptane, IPA)All StagesUse explosion-proof equipment. Ground and bond all vessels and transfer lines to prevent static discharge.[11][12] Ensure adequate ventilation and use inert (N₂) atmosphere.[12]
Hydrogen Gas Hydrogenation, QuenchingPerform in a designated, well-ventilated area. Use hydrogen leak detectors. Ensure proper venting of excess H₂.[5] The quench of NaBH₄ must be slow and temperature-controlled.[4]
Pyrophoric Catalyst (Dry Pd/C)Catalyst HandlingUse 50% wet catalyst, which is significantly safer to handle. Handle under an inert atmosphere. Never allow the catalyst to dry in the air.
Exothermic Reactions Hydrogenation, Reduction, QuenchingEnsure adequate reactor cooling capacity. Monitor temperature continuously.[13] Add reagents (e.g., NaBH₄) slowly and portion-wise.[4] Develop a quench plan for thermal runaways.
Corrosive/Toxic Reagents (4-fluorobenzyl chloride)N-AlkylationHandle in a closed system or well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including gloves, goggles, and lab coat.[14]
Basic Compounds (Piperidines)All StagesPiperidines can be corrosive and toxic. Avoid skin contact and inhalation.[15] Use appropriate PPE. Ensure safety showers and eyewash stations are accessible.[16]

Analytical Quality Control (QC)

A comprehensive suite of analytical tests is required to ensure the final product meets all specifications for identity, purity, and quality.[]

Analytical MethodPurposeSpecification Example
HPLC (High-Performance Liquid Chromatography) Purity assessment, quantification of impurities.Purity: ≥ 99.5% area. Any single impurity: ≤ 0.10%.
¹H NMR, ¹³C NMR Identity confirmation, structural elucidation.Spectrum conforms to the reference standard.
MS (Mass Spectrometry) Molecular weight confirmation.[M+H]⁺ matches the calculated exact mass.
FTIR (Fourier-Transform Infrared Spectroscopy) Functional group identification.Spectrum conforms to the reference standard.
GC (Gas Chromatography) Residual solvent analysis.Methanol, Ethanol, Heptane, IPA < ICH limits.
Karl Fischer Titration Water content determination.≤ 0.5% w/w.
Loss on Drying (LOD) Volatiles content.≤ 0.5% w/w.

Process Analytical Technology (PAT) Integration

To enhance process understanding and control, PAT tools can be integrated into the manufacturing workflow.[17][18] Real-time monitoring allows for adjustments to be made during the process, ensuring consistency and quality while reducing cycle times.[17][18]

Caption: Integration of PAT tools for real-time process monitoring.

  • Reaction Monitoring: In-situ FTIR or Raman spectroscopy can monitor the disappearance of the ketone's carbonyl stretch (~1715 cm⁻¹) during the NaBH₄ reduction, providing real-time data on reaction kinetics and endpoint determination.[17][19]

  • Crystallization Control: Focused Beam Reflectance Measurement (FBRM) can monitor particle size distribution in real-time during crystallization, allowing for precise control over the cooling profile to achieve a consistent and desired particle size, which is a critical quality attribute.[20][21]

Conclusion

This document outlines a comprehensive, robust, and scalable manufacturing process for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol. By integrating sound chemical principles, rigorous in-process controls, stringent safety protocols, and modern analytical technologies, this process is designed to consistently deliver a high-quality product suitable for pharmaceutical development. The detailed protocols and underlying scientific rationale provide researchers and drug development professionals with the necessary framework for successful implementation and scale-up.

References

  • Practical Approaches in Applying Process Analytical Technology (PAT) Tools to Early Active Pharmaceutical Ingredient (API) Development. Vertex AI Search.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis.
  • APIs Manufacturing & Synthesis. BOC Sciences.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. National Center for Biotechnology Information.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications.
  • Technical Support Center: Purification of Piperidine Derivatives. Benchchem.
  • Process Analytical Technology (PAT) in API Production. The Pharma Master.
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Royal Society of Chemistry.
  • A Process Analytical Technology (PAT) Approach to Control a New API Manufacturing Process: Development, Validation and Implementation. PubMed.
  • Piperidine Synthesis. Defense Technical Information Center.
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.
  • Sodium borohydride. Wikipedia.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate.
  • PIPERIDINE FOR SYNTHESIS. Loba Chemie.
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.
  • Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Benchchem.
  • Chemical reaction hazards associated with the use of sodium borohydride. IChemE.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog.
  • API Crystallization. Crystal Pharmatech.
  • Hydrogen Storage and Generation Using Sodium Borohydride. National Institute of Advanced Industrial Science and Technology.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • Process development of API crystallization: a model-driven approach. Technobis.
  • Advancements and challenges in sodium borohydride hydrogen storage: A comprehensive review of hydrolysis, regeneration, and recycling technologies. AIP Publishing.
  • Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol synthesis

Welcome to the Technical Support Center for the synthesis of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we focus on the causality of reaction behaviors—why side reactions occur and how to thermodynamically or kinetically control them.

The synthesis of this target molecule relies on a two-step sequence: the N-alkylation of 3-ethylpiperidin-4-one, followed by the diastereoselective reduction of the ketone. Below, you will find targeted troubleshooting FAQs, self-validating experimental protocols, and empirical data to help you maximize your isolated yields.

Synthetic Workflow

Workflow N1 3-Ethylpiperidin-4-one N2 Step 1: N-Alkylation (4-Fluorobenzyl bromide) N1->N2 N3 3-Ethyl-1-(4-fluorobenzyl) piperidin-4-one N2->N3 DIPEA, MeCN N4 Step 2: Stereoselective Ketone Reduction N3->N4 N5 3-Ethyl-1-(4-fluorobenzyl) piperidin-4-ol N4->N5 NaBH4, PivOH

Caption: Two-step synthesis workflow for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol.

Section 1: N-Alkylation Troubleshooting (FAQ)

Q1: My N-alkylation step yields a complex mixture with a low recovery of the target ketone. What is causing this degradation? A1: The primary culprits are base-catalyzed aldol condensation and over-alkylation. Piperidin-4-ones possess highly acidic


-protons. If you are using a strong or nucleophilic base (e.g., NaOH, NaH), you are likely triggering the self-condensation of the piperidinone ring (1[1]).
Solution: Switch to a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) in an aprotic polar solvent like Acetonitrile (MeCN). This combination effectively scavenges the generated HBr without deprotonating the ketone's 

-carbon (2[2]).

Q2: How do I prevent the formation of quaternary ammonium salts (over-alkylation)? A2: Over-alkylation occurs when the newly formed tertiary amine reacts with a second equivalent of 4-fluorobenzyl bromide. To prevent this, strict stoichiometric control is required. Always maintain a slight excess of the piperidine derivative (1.05 to 1.1 equivalents) relative to the alkyl halide. This ensures the alkylating agent is the limiting reagent and is fully consumed before it can attack the product (3[3]).

Section 2: Ketone Reduction & Stereoselectivity (FAQ)

Troubleshooting Issue Low Diastereomeric Ratio (dr) Opt1 Modify Hydride Source (NaBH4 to NaBH(OAc)3) Issue->Opt1 Opt2 Add Steric Acid (Pivalic Acid) Issue->Opt2 Opt3 Lower Temp (0°C or -78°C) Issue->Opt3 Success High dr Yield (Target Isomer) Opt1->Success Opt2->Success Opt3->Success

Caption: Troubleshooting decision tree for improving diastereomeric ratio during reduction.

Q3: My reduction with standard NaBH₄ gives a near 1:1 mixture of diastereomers. How can I improve the stereoselectivity to favor a specific isomer? A3: Uncatalyzed sodium borohydride is a small nucleophile that can attack the planar ketone from both the axial and equatorial faces, leading to poor diastereomeric ratios (dr) (4[4]). To dictate the trajectory of the hydride, you must alter the transition state. Solution: Introduce an acid additive such as Pivalic acid (PivOH) or Acetic acid (AcOH) alongside NaBH₄ at 0 °C. This forms a bulky acyloxyborohydride species in situ and protonates the piperidine nitrogen. The steric bulk of this complex forces the hydride to approach from the less hindered face, minimizing A1,2-strain and drastically improving the dr (5[5], 6[6]).

Section 3: Standardized Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. Do not proceed to the next step without confirming the checkpoints.

Protocol 1: N-Alkylation of 3-Ethylpiperidin-4-one
  • Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 3-ethylpiperidin-4-one (1.05 eq) in anhydrous Acetonitrile (MeCN) to create a 0.2 M solution.

  • Base Addition: Add DIPEA (1.5 eq) to the stirring solution.

  • Alkylation: Cool the flask to 0 °C. Add 4-fluorobenzyl bromide (1.0 eq) dropwise via a syringe pump over 15 minutes to prevent localized exotherms.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours.

  • Self-Validation Checkpoint (CRITICAL): Before quenching, run an LC-MS of the crude mixture. You must observe the desired

    
     peak at m/z 236.1. If you observe a mass peak at m/z 344 (indicative of the quaternary ammonium double-alkylation byproduct) exceeding 5% relative abundance, your addition rate was too fast or stoichiometry was skewed.
    
  • Workup: Concentrate under reduced pressure, dissolve in EtOAc, wash with sat. NaHCO₃, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Diastereoselective Reduction
  • Preparation: Dissolve the purified 3-ethyl-1-(4-fluorobenzyl)piperidin-4-one (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C.

  • Activation: Add Pivalic acid (PivOH, 5.0 eq) and stir for 10 minutes. Causality: This protonates the amine and prepares the environment for the bulky hydride complex.

  • Reduction: Add NaBH₄ (3.0 eq) portion-wise over 10 minutes. Stir at 0 °C for 2 hours.

  • Self-Validation Checkpoint (CRITICAL): Quench a 0.1 mL aliquot with sat. NaHCO₃, extract with CDCl₃, and run a crude ¹H-NMR. Locate the carbinol proton (C4-H) multiplet near 3.5–4.0 ppm. An axial-axial coupling relationship will present a large coupling constant (

    
     Hz), confirming an equatorial hydroxyl group. If the 
    
    
    
    value is small (
    
    
    Hz), the hydroxyl is axial. This allows you to verify your diastereomeric ratio (dr) prior to bulk chromatography.
  • Workup: Quench the bulk reaction with sat. NaHCO₃, extract with CH₂Cl₂, dry, and purify to isolate the target diastereomer.

Section 4: Yield Optimization Data

Table 1: Impact of Base and Solvent on N-Alkylation Yield

Base Solvent Temp (°C) Conversion (%) Quaternary Salt (%) Isolated Yield (%)
K₂CO₃ DMF 60 >95 15 68
NaOH H₂O/THF 25 80 5 45 (Aldol side-products)

| DIPEA | MeCN | 25 | >98 | <2 | 89 |

Table 2: Optimization of Diastereomeric Ratio (dr) in Ketone Reduction

Reducing Agent Additive Temp (°C) Conversion (%) dr (cis:trans) Isolated Yield (%)
NaBH₄ None (MeOH) 25 >99 55:45 42
NaBH(OAc)₃ AcOH 0 90 85:15 76

| NaBH₄ | PivOH (CH₂Cl₂) | 0 | >95 | 95:5 | 88 |

References

  • BenchChem Technical Support Team. "managing side reactions in piperidine functionalization". BenchChem. 3

  • BenchChem Technical Support Team. "1-{[3-(4-fluorophenyl)oxiran-2-yl]methyl}piperidine". BenchChem. 2

  • BenchChem Technical Support Team. "Technical Support Center: Managing Diastereoselectivity in Pyridine Derivative Synthesis". BenchChem. 6

  • BenchChem Technical Support Team. "4-(Piperidin-1-yl)butan-2-one". BenchChem. 1

  • Synfacts. "Diastereoselective Rh-Catalyzed Cascade Affording Piperidine Derivatives". Thieme Connect. 5

  • Clockss Archive. "trans-4-ARYLPIPERIDINE-3-CARBOXYLIC". Clockss.org. 4

Sources

Optimization

Troubleshooting regioselectivity issues in 3-ethyl piperidine substitution

Technical Support Center: Regiocontrol in 3-Ethyl Piperidine Functionalization Subject: Troubleshooting Regioselectivity & Stereocontrol in 3-Ethyl Piperidine Scaffolds Ticket ID: #PIP-3ET-REGIO-001 Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regiocontrol in 3-Ethyl Piperidine Functionalization

Subject: Troubleshooting Regioselectivity & Stereocontrol in 3-Ethyl Piperidine Scaffolds Ticket ID: #PIP-3ET-REGIO-001 Assigned Specialist: Senior Application Scientist, Functional Heterocycles Division

Executive Summary: The "3-Ethyl" Challenge

Functionalizing 3-ethyl piperidine presents a unique steric and electronic conflict. Unlike 3-methyl piperidine, where the substituent is small enough to allow facile C2-


-lithiation, the 3-ethyl group  introduces significant A-1,3 strain.

This creates a "Regioselectivity Tipping Point":

  • Electronic Preference: The N-Boc group directs lithiation to C2 (Complex Induced Proximity Effect - CIPE).

  • Steric Penalty: The ethyl group at C3 sterically shields C2, encouraging the base to attack the unhindered C6 position.

This guide provides troubleshooting workflows to control this competition, targeting C2 (Proximal) , C6 (Distal) , or C4/C5 (Remote) positions.

Module 1: Troubleshooting -Lithiation (C2 vs. C6)

Context: You are using s-BuLi/TMEDA to functionalize the position alpha to the nitrogen, but you are observing mixtures of C2 and C6 substitution, or low yields.

FAQ 1.1: Why am I getting C6 substitution when N-Boc should direct to C2?

Diagnosis: The reaction is under thermodynamic control or the steric bulk of the 3-ethyl group is overriding the CIPE. Mechanism: The N-Boc carbonyl oxygen coordinates Lithium, directing it to the


-proton. However, if the 3-ethyl group is equatorial, it creates steric clash at C2.
Corrective Protocol (The "Beak-O'Brien" Optimization): 
  • Temperature is Critical: Ensure the internal temperature never rises above -78°C . At higher temperatures (>-40°C), the kinetic C2-lithio species can isomerize to the thermodynamically more stable C6-lithio species.

  • Ligand Switch: Switch from TMEDA to (-)-Sparteine (or its surrogate (+)-sparteine).

    • Why? Sparteine creates a rigid chiral pocket that enforces removal of the pro-S proton at C2, often overcoming the steric mismatch.

  • Base Selection: Use s-BuLi (sec-butyllithium).[1][2] n-BuLi is often too aggregated and slow, allowing equilibration to C6.

FAQ 1.2: How do I ensure Trans-selectivity at C2?

Observation: You need the 2,3-trans isomer, but are seeing cis impurities. Explanation:


-Lithiation of N-Boc-3-alkyl piperidines is highly stereoselective. The lithium coordinates to the Boc oxygen, forcing the alkyl group (ethyl) into an equatorial position to avoid A(1,3) strain.[2] The electrophile then attacks with inversion (or retention depending on mechanism, but effectively anti to the N-Li bond), yielding the 2,3-trans  product.
Protocol: 
  • Solvent: Use strictly anhydrous Et₂O (Diethyl Ether) rather than THF. THF is more coordinating and can disrupt the tight ion pair required for high stereocontrol.

  • Trapping: Add the electrophile (e.g., MeI, CO₂, Allyl Bromide) slowly at -78°C.

Data: Solvent Effects on Regio-ratio (C2:C6)

SolventLigandTempC2:C6 Ratio (Approx)Notes
THF TMEDA-78°C~60:40Fast reaction, poor regiocontrol due to solvent competition.
Et₂O TMEDA-78°C~85:15Standard Beak conditions.
Et₂O (-)-Sparteine-78°C>95:5 Recommended. High rigidity favors C2.
MTBE TMEDA-40°C10:90Thermodynamic control favors C6 (unhindered).

Module 2: Remote Functionalization (C4 & C5)

Context: You need to functionalize the "remote" carbons (C4/C5), but standard lithiation only touches C2/C6.

FAQ 2.1: How do I bypass the -positions entirely?

Solution: Switch from Lithiation to Transition Metal C-H Activation . Protocol (Ru/Ir Catalysis): Standard organolithium chemistry relies on acidity (


-protons). Transition metals (Ru, Ir) rely on steric accessibility.
  • Targeting C4: Use a bulky directing group on Nitrogen (e.g., N-Pivaloyl or N-TIPS) and an Iridium catalyst (Ir[dF(CF3)ppy]2(dtbbpy)). The bulk at N blocks C2/C6, and the ethyl group at C3 blocks C3/C2. C4 and C5 become the most accessible sites.

  • Targeting C3 (Geminal to Ethyl): Extremely difficult directly. Requires de novo synthesis (e.g., hydrogenation of 3-ethylpyridine).

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct methodology based on your target position on the 3-ethyl piperidine ring.

Piperidine_Regiocontrol Start Target Position on 3-Ethyl Piperidine C2 C2 (Proximal) (Alpha to N, Vicinal to Et) Start->C2 C6 C6 (Distal) (Alpha to N, Unhindered) Start->C6 Remote C4 / C5 (Remote Positions) Start->Remote Method_C2 Method: Directed u03b1-Lithiation (Beak Protocol) C2->Method_C2 Method_C6 Method: Thermodynamic Lithiation or Steric Blocking C6->Method_C6 Method_Rem Method: TM-Catalyzed C-H Activation Remote->Method_Rem Cond_C2 Conditions: 1. Solvent: Et2O (Strict) 2. Base: s-BuLi / (-)-Sparteine 3. Temp: -78°C Constant Method_C2->Cond_C2 Outcome_C2 Result: 2,3-Trans Product (Kinetic Control) Cond_C2->Outcome_C2 Cond_C6 Conditions: 1. Solvent: THF 2. Temp: Warm to 0°C then cool 3. Alt: Use N-Trityl (Block C2) Method_C6->Cond_C6 Outcome_C6 Result: C6 Substitution (Thermodynamic Control) Cond_C6->Outcome_C6 Cond_Rem Conditions: Catalyst: Ir or Ru DG: N-Pivaloyl or N-Pyridine Method_Rem->Cond_Rem Outcome_Rem Result: C4/C5 Mixture (Steric Control) Cond_Rem->Outcome_Rem

Figure 1: Decision tree for selecting synthetic conditions based on the desired functionalization site of 3-ethyl piperidine.

Module 4: Validated Protocol (C2-Functionalization)

Objective: Synthesis of trans-2-substituted-3-ethylpiperidine.

Reagents:

  • N-Boc-3-ethylpiperidine (1.0 equiv)

  • s-BuLi (1.3 equiv, 1.4M in cyclohexane)

  • (-)-Sparteine (1.3 equiv) [Or TMEDA if Sparteine unavailable, expect lower dr]

  • Electrophile (e.g., MeI, 1.5 equiv)

  • Solvent: Anhydrous Et₂O[3]

Step-by-Step:

  • Complexation: Flame-dry a flask under Argon. Add Et₂O and (-)-Sparteine. Cool to -78°C .[2][4][5]

  • Base Addition: Add s-BuLi dropwise. Stir for 15 minutes.

  • Substrate Addition: Add N-Boc-3-ethylpiperidine (dissolved in minimal Et₂O) dropwise over 10 minutes.

    • Critical Checkpoint: The solution may turn light yellow. Stir at -78°C for 4-5 hours . (Note: 3-ethyl requires longer deprotonation time than 3-methyl due to steric hindrance).

  • Trapping: Add the electrophile neat or in Et₂O solution.

  • Quench: Stir for 30 mins at -78°C, then allow to warm to room temperature. Quench with sat. NH₄Cl.

Troubleshooting the Protocol:

  • Issue:Starting material recovery.

    • Fix: Deprotonation time was too short. The 3-ethyl group slows down the approach of the base. Extend deprotonation to 6 hours.

  • Issue:Product is Cis-2,3.

    • Fix: You likely had accidental warming. The trans-lithio species epimerized.[4] Check your cryostat/dry-ice bath.

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc-piperidines. The Journal of Organic Chemistry, 58(5), 1109–1117. Link
    
    • Foundational text on CIPE and regioselectivity in piperidines.
  • O’Brien, P., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society, 134(11), 5300–5308.[6] Link

    • Provides kinetic data on Boc-rotation and lithiation barriers relevant to substituted piperidines.
  • Bailey, W. F., Beak, P., et al. (2002).[7] An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society, 124(9), 1889–1896.[7] Link

    • Mechanistic insight into the role of Sparteine vs TMEDA.
  • Beng, T. K., & Gawley, R. E. (2012). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Synthesis of Enantioenriched 2-Substituted Piperidines. Journal of the American Chemical Society, 134(36), 14727–14730. Link

    • Advanced troubleshooting for stereocontrol issues.

Sources

Troubleshooting

Minimizing defluorination side reactions in 4-fluorobenzyl compounds

Welcome to the Technical Support Center for Fluorinated Scaffolds. As a Senior Application Scientist, I frequently consult with research teams struggling with the unexpected degradation of 4-fluorobenzyl compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Scaffolds. As a Senior Application Scientist, I frequently consult with research teams struggling with the unexpected degradation of 4-fluorobenzyl compounds.

While the carbon-fluorine (C-F) bond is thermodynamically strong (homolytic bond dissociation energy ~109 kcal/mol), it is highly susceptible to heterolytic cleavage, enzymatic oxidation, and transition-metal insertion under specific microenvironments 1. This guide is designed to troubleshoot the two most common modes of defluorination: Metabolic Defluorination (in vivo/in vitro DMPK) and Synthetic Defluorination (cross-coupling side reactions).

Here, we will move beyond simply listing fixes; we will explore the causality behind these reactions and implement self-validating workflows to ensure your experimental integrity.

Section 1: Troubleshooting Metabolic Defluorination (DMPK)

FAQ: Why does my 4-fluorobenzyl compound exhibit rapid clearance in liver microsomes and high bone accumulation in vivo?

The Causality: High bone uptake in PET imaging or rapid clearance in vitro is a classic hallmark of metabolic defluorination. In 4-fluorobenzyl systems, the benzylic carbon is a metabolic "soft spot." Cytochrome P450 enzymes (particularly CYP2E1 and CYP3A4) readily oxidize the benzylic C-H bond to form an


-hydroxy-4-fluorobenzyl intermediate. Once hydroxylated, the electron-withdrawing nature of the fluorine atom and the instability of the intermediate lead to spontaneous heterolytic cleavage, releasing free fluoride ions (

) and a benzaldehyde derivative 2. The free fluoride then irreversibly binds to the hydroxyapatite matrix in bones. Furthermore, the bond enthalpy for benzyl fluorides (413.2 kJ/mol) is significantly lower than that of unactivated aromatic fluorobenzenes (472.7 kJ/mol), making them thermodynamically more labile 3.

MetabolicPathway A 4-Fluorobenzyl Scaffold B CYP450 Oxidation (Benzylic C-H) A->B in vivo / in vitro F Deuteration / Steric Shielding A->F Structural Optimization C alpha-Hydroxy Intermediate B->C D Heterolytic Cleavage C->D E Free Fluoride (F-) Bone Accumulation D->E Toxicity / Off-target G Metabolic Stability F->G Blocked Oxidation

Fig 1. CYP450-mediated oxidative defluorination pathway and optimization strategy.

Quantitative Comparison of Fluorinated Scaffolds To guide your structural optimization, refer to the thermodynamic data below. Replacing the benzylic


 with a sterically hindered group or shifting to a direct fluorophenyl attachment drastically improves stability.
Scaffold TypeC-F Bond Enthalpy (kJ/mol)Primary Defluorination MechanismRelative Stability
Aliphatic (Methyl Fluoride) 439.2

Nucleophilic Displacement
Moderate
4-Fluorobenzyl 413.2CYP450 Benzylic HydroxylationLow
Fluorobenzene (Aromatic) 472.7Highly resistant (requires C-F activation)High
Protocol 1: Self-Validating Microsomal Defluorination Assay

To accurately diagnose if your compound is degrading via enzymatic oxidation or background nucleophilic attack, use this self-validating protocol.

  • Preparation: Thaw human/rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, add 1 µM of the 4-fluorobenzyl compound to 0.5 mg/mL microsomal protein.

  • Self-Validation Controls (Critical Step):

    • Test Well: Compound + Microsomes + NADPH (Tracks CYP-mediated oxidative defluorination).

    • Control A (-NADPH): Compound + Microsomes (Tracks direct

      
       or nucleophilic displacement by proteins).
      
    • Control B (Boiled Microsomes): Compound + Denatured Microsomes + NADPH (Tracks buffer-catalyzed hydrolysis).

  • Initiation & Sampling: Add 1 mM NADPH to initiate. Quench 50 µL aliquots at 0, 15, 30, and 60 mins with 150 µL ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS for the parent compound and

    
    -NMR for free fluoride ion quantification.
    

Section 2: Troubleshooting Synthetic Defluorination (Cross-Coupling)

FAQ: During Pd/Ni-catalyzed cross-coupling of my 4-fluorobenzyl derivative, I observe significant hydrodefluorination and oligomerization. How can I suppress this?

The Causality: Transition metals like Palladium(0) and Nickel(0) can undergo oxidative addition directly into the C-F bond, especially when the aromatic ring is activated by electron-withdrawing groups. This "C-F activation" outcompetes your desired cross-coupling catalytic cycle 4. Furthermore, if you are using strong alkoxide bases (e.g., NaOtBu) at high temperatures, the para-fluoro position is highly susceptible to Nucleophilic Aromatic Substitution (


), leading to ether byproducts.

SyntheticTroubleshooting Start Defluorination Detected During Synthesis Check Analyze Byproducts (LC-MS / 19F-NMR) Start->Check SNAr Nucleophilic Substitution (SNAr Pathway) Check->SNAr Heteroatom Adducts CF_Act Transition Metal C-F Activation Check->CF_Act Hydrodefluorination Sol1 Use Weaker Base (Cs2CO3) Lower Temperature SNAr->Sol1 Sol2 Use Bulky Ligands (e.g., BrettPhos) or Cryo CF_Act->Sol2

Fig 2. Troubleshooting logic tree for identifying and resolving synthetic defluorination.

Catalyst and Ligand Selection for Suppressing C-F Activation To minimize these side reactions, you must tune the steric and electronic environment of the catalyst. Bulky, electron-rich ligands accelerate the reductive elimination step of the desired cycle, kinetically outcompeting the slower C-F oxidative addition.

Reaction TypeProblematic ConditionsOptimized ConditionsCausality / Mechanism
Pd-Catalyzed Amination

,

, NaOtBu, 100°C

, BrettPhos,

, 80°C
Bulky ligand accelerates reductive elimination; weaker base prevents

.
Ni-Catalyzed Arylation

, dppf, 80°C

, cryogenic (-78°C)
Cryogenic conditions suppress heterolytic C-F cleavage and

-hydride elimination 4.
Protocol 2: Defluorination-Resistant Pd-Catalyzed Cross-Coupling

This protocol utilizes kinetic control to favor cross-coupling over C-F activation.

  • Preparation: Oven-dry all glassware. Work under a strict Argon atmosphere to prevent oxidative side reactions that can alter the Pd oxidation state.

  • Reagent Loading: Add the 4-fluorobenzyl halide (1.0 eq), coupling partner (1.2 eq),

    
     (2 mol%), and BrettPhos (4 mol%) to the reaction vial.
    
  • Base Selection: Add

    
     (2.0 eq). Causality: Avoiding strong alkoxides (like NaOtBu) prevents direct attack on the para-fluoro position via 
    
    
    
    .
  • Solvent & Temperature: Add anhydrous Toluene (0.2 M). Heat to 80°C (Do not exceed 100°C to kinetically disfavor C-F oxidative addition).

  • Monitoring (Self-Validating Step): Remove a 10 µL aliquot at 1 hour. Run a rapid

    
    -NMR. The presence of a new upstream fluorine peak (or loss of the primary signal without a corresponding product peak) indicates C-F activation. If detected, halt heating and reduce the temperature by 10°C for the next batch.
    
  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

References

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers Source: PubMed Central (PMC) / NIH URL:3

  • Synthesis, evaluation and metabolic studies of radiotracers containing a 4-(4-[18F]-fluorobenzyl)piperidin-1-yl moiety for the PET imaging of NR2B NMDA receptors Source: PubMed / NIH URL:2

  • Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance Source: Journal of the American Chemical Society (ACS) URL:4

  • The Dark Side of Fluorine Source: Fluoride Action Network / ACS Viewpoint URL:1

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol Separation

Welcome to the technical support center for the purification of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the column chromatography separation of this and structurally related piperidine derivatives. The information presented here is a synthesis of established chromatographic principles and field-proven experience to ensure scientific integrity and practical applicability.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol.

Q1: What are the main challenges in purifying 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol using column chromatography?

A1: The primary challenges stem from the compound's chemical properties. As a piperidine derivative, it contains a basic nitrogen atom which can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1] This interaction often results in peak tailing, where the compound slowly leaches from the stationary phase, leading to broad, asymmetrical peaks and poor separation from impurities.[1] Additionally, the presence of a polar hydroxyl group can cause the compound to adhere strongly to the silica, requiring more polar solvent systems for elution, which might also co-elute with polar impurities.

Q2: What is a good starting point for selecting a stationary and mobile phase for this separation?

A2: For a normal-phase separation, standard silica gel (60 Å, 40-63 µm) is a common starting point. However, due to the basic nature of the piperidine moiety, it is highly recommended to modify the mobile phase. A good initial mobile phase to scout is a mixture of a non-polar solvent like hexanes or heptanes and a more polar solvent such as ethyl acetate.[2][3] To mitigate peak tailing, the addition of a small amount of a basic modifier like triethylamine (TEA) at 0.1-1% (v/v) to the eluent is crucial.[1][4]

Q3: How can I use Thin Layer Chromatography (TLC) to develop my column chromatography method?

A3: TLC is an invaluable and rapid tool for scouting optimal solvent systems before committing to a full column run.[5][6] The goal is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.25-0.35.[6] This Rf value generally translates well to good separation on a flash chromatography column. It's also important that in the chosen TLC solvent system, there is a clear separation between your product and any major impurities, ideally with a ΔRf of at least 0.2.[6] Remember to add the same percentage of basic modifier (e.g., TEA) to your TLC developing solvent as you plan to use in your column's mobile phase.[1]

Q4: Should I use isocratic or gradient elution?

A4: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of your crude mixture.[7][8]

  • Isocratic elution is simpler and can provide better resolution for compounds with similar polarities.[9] If your TLC shows good separation between your product and impurities with a single solvent mixture, isocratic elution is a good choice.

  • Gradient elution is generally more effective for complex mixtures containing compounds with a wide range of polarities.[8][10] It can sharpen peaks of later-eluting compounds and reduce the overall run time.[9][11] A common strategy is to start with a less polar solvent mixture to elute non-polar impurities and gradually increase the polarity to elute your target compound and then any more polar impurities.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol.

Problem 1: Poor Resolution and Overlapping Peaks

Poor resolution, where your target compound co-elutes with impurities, is a common frustration.

Potential Causes & Solutions
  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal for separating the components of your mixture.

    • Solution: Re-evaluate your solvent system using TLC.[12] Test a wider range of solvent polarities. If a hexane/ethyl acetate system is not providing adequate separation, consider trying a different solvent system, such as dichloromethane/methanol, which offers different selectivity.[2][3]

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands that overlap.

    • Solution: As a general guideline for flash chromatography on silica, a sample load of 5-10% of the silica weight is a reasonable starting point for a typical mixture.[13] For difficult separations, this may need to be reduced.

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and that the bed is level. Avoid letting the top of the silica bed run dry during the loading or running of the column.

Problem 2: Peak Tailing

This is characterized by an asymmetrical peak with a "tail" extending from the back of the peak. As mentioned, this is a very common issue with basic compounds like piperidines on silica gel.[1]

Potential Causes & Solutions
  • Strong Interaction with Acidic Silica: The basic nitrogen of the piperidine is interacting strongly with the acidic silanol groups on the silica surface.[1]

    • Solution 1: Add a Basic Modifier: The most common and effective solution is to add a basic modifier to your eluent.[1]

      • Triethylamine (TEA): Add 0.1-1% (v/v) to your mobile phase.[1][4]

      • Ammonia Solution: A solution of ammonia in methanol (e.g., 7N) can be added to the mobile phase (typically 1-2%) for more strongly basic compounds.[1]

    • Solution 2: Use a Different Stationary Phase:

      • Amine-Deactivated Silica: This silica has been treated to reduce the number of acidic silanol groups and can provide better peak shape for basic compounds.[1]

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[1]

  • Effect of pH: The ionization state of your compound can significantly affect its retention and peak shape.[14][15]

    • Solution: By adding a base like TEA, you are creating a more basic mobile phase, which helps to keep the piperidine nitrogen in its neutral, less interactive form.[16]

Problem 3: Compound Elutes Too Quickly (Low Retention) or Too Slowly (High Retention)

Controlling the retention time of your compound is key to achieving good separation.

Potential Causes & Solutions
  • Mobile Phase Polarity is Too High or Too Low:

    • Elutes Too Quickly (Rf too high): Your mobile phase is too polar, and the compound is spending too much time in the mobile phase.

      • Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • Elutes Too Slowly (Rf too low): Your mobile phase is not polar enough to effectively move the compound off the stationary phase.

      • Solution: Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

The relationship between mobile phase polarity and compound retention is a fundamental principle of normal-phase chromatography.[17]

cluster_0 Mobile Phase Polarity cluster_1 Compound Retention Increase Polarity Increase Polarity Decreased Retention (Elutes Faster) Decreased Retention (Elutes Faster) Increase Polarity->Decreased Retention (Elutes Faster) Leads to Decrease Polarity Decrease Polarity Increased Retention (Elutes Slower) Increased Retention (Elutes Slower) Decrease Polarity->Increased Retention (Elutes Slower) Leads to

Caption: Impact of Mobile Phase Polarity on Retention.

Problem 4: Irreproducible Results

Lack of reproducibility from one run to the next can be a significant roadblock.

Potential Causes & Solutions
  • Inconsistent Mobile Phase Preparation: Small variations in solvent ratios can lead to shifts in retention times.[18]

    • Solution: Always measure solvent volumes accurately.[19] If using a pre-mixed mobile phase, ensure it is thoroughly mixed. For buffered mobile phases, always adjust the pH of the aqueous component before mixing with the organic solvent.[19]

  • Column Degradation: The performance of a silica column can degrade with repeated use, especially with aggressive mobile phases.

    • Solution: If you notice a decline in performance over several runs, it may be time to pack a fresh column.

  • Variable Sample Load: Inconsistent amounts of crude material loaded onto the column will lead to different chromatographic profiles.

    • Solution: Accurately weigh or measure the amount of sample loaded for each run.

  • Changes in Laboratory Conditions: Significant temperature fluctuations can affect solvent properties and retention times.[18]

    • Solution: Perform chromatography in a temperature-controlled environment where possible.

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting your separation.

start Problem Encountered check_tlc Review TLC Data (Rf ≈ 0.25-0.35? Good spot shape?) start->check_tlc adjust_solvent Adjust Solvent System (Polarity/Composition/Modifier) check_tlc->adjust_solvent No check_loading Check Sample Load (5-10% of silica weight?) check_tlc->check_loading Yes re_run_tlc Re-run TLC adjust_solvent->re_run_tlc re_run_tlc->check_tlc reduce_load Reduce Sample Load check_loading->reduce_load No check_packing Inspect Column Packing (Any cracks or channels?) check_loading->check_packing Yes repack_column Repack Column reduce_load->repack_column check_packing->repack_column No success Successful Separation check_packing->success Yes repack_column->success

Caption: Systematic Troubleshooting Workflow.

III. Data Presentation and Experimental Protocols

Table 1: Recommended Solvent Systems for Method Development
Solvent SystemPolarity IndexSelectivity NotesStarting Ratio (v/v)
Hexane/Ethyl AcetateLow to MediumGood general-purpose system.[3]9:1
Dichloromethane/MethanolMedium to HighUseful for more polar compounds.[2][3]9.5:0.5
Hexane/AcetoneLow to MediumAcetone offers different selectivity than ethyl acetate.9:1
Toluene/Ethyl AcetateLow to MediumToluene can provide unique selectivity due to its aromaticity.9:1

Always add 0.1-1% triethylamine to the mobile phase to improve peak shape.

Protocol 1: Method Development using Thin Layer Chromatography (TLC)
  • Prepare Sample: Dissolve a small amount of your crude 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol in a suitable solvent like dichloromethane or ethyl acetate to make a ~1% solution.

  • Prepare TLC Chambers: Add a small amount of different solvent systems (see Table 1) to separate developing chambers. Add 0.5-1% triethylamine to each.[1] Place a piece of filter paper in each chamber to ensure the atmosphere is saturated with solvent vapor.

  • Spot the Plate: Using a capillary tube, spot your sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.[20] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).

  • Calculate Rf: Calculate the Rf value for your target compound in each solvent system. The ideal system will give an Rf of ~0.3 and good separation from impurities.[6]

Protocol 2: Flash Column Chromatography
  • Column Packing: Select an appropriate size column for your sample amount. Prepare a slurry of silica gel in the least polar solvent mixture you plan to use. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, even bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it's stronger than hexane but weaker than ethyl acetate).[2] Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with your starting mobile phase (determined by TLC). If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluate in a series of test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol.

IV. References

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Google Patents. (n.d.). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]

  • Alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. [Link]

  • LCGC International. (2020, December 19). Stationary Phase Selectivity: The Chemistry Behind the Separation. [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?[Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?[Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Analytical Chemistry (ACS Publications). (2016, May 20). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. [Link]

  • Teledyne Labs. (n.d.). Best Practices for Flash Chromatography. [Link]

  • Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]

  • PMC. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?[Link]

  • Organomation. (2025, August 6). Commonly Used Solvent Mixtures for Chromatography-Mass Spectrometry Sample Prep & Analysis. [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]

  • JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

  • KNAUER Santai SepaFlash. (2025, September 1). Flash Chromatography Explained. [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Waters. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Restek. (n.d.). HPLC Troubleshooting. [Link]

  • PMC - NIH. (n.d.). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]

  • ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]

  • Chromtech. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]

  • Elsevier. (n.d.). Solvent selection in liquid chromatography. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

Sources

Troubleshooting

Resolving solubility issues of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol in aqueous buffers

Technical Support Center: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol Welcome to the technical support hub for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

Welcome to the technical support hub for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol that affect its aqueous solubility?

A1: Understanding the molecule's inherent properties is the first step in troubleshooting solubility. 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol is a substituted piperidine derivative.[1] Its structure, containing a basic piperidine nitrogen and several lipophilic (hydrophobic) regions, dictates its solubility behavior.

  • Basicity and pKa: The piperidine ring contains a tertiary amine. Amines are basic and can be protonated in acidic solutions. The measure of this basicity is the pKa, which for piperidine itself is ~11.2. While the exact pKa of this specific derivative is not published, it is predicted to be in the range of 8.5 - 9.5 due to the electron-withdrawing effects of the benzyl group. This means the compound's charge, and therefore its solubility, is highly dependent on pH.

  • Lipophilicity (logP): The molecule possesses significant nonpolar character due to the ethyl group, the fluorobenzyl group, and the piperidine ring itself. A related structure, trans-1-(4-Fluorobenzyl)-3-(4-phenylpiperidin-1-yl)piperidin-4-ol, has a calculated logP of 3.7, indicating high lipophilicity.[2] This high lipophilicity ("grease-ball" character) is a primary reason for its poor intrinsic solubility in water.[3]

  • Molecular Weight and Crystal Lattice Energy: Larger molecules can be more difficult for solvent molecules to surround.[4] Furthermore, if the compound is a highly ordered crystalline solid ("brick-dust"), significant energy is required to break the crystal lattice, further limiting solubility.[3]

PropertyImplication for Aqueous Solubility
Basic Amine Group (pKa ~8.5-9.5) Highly pH-dependent solubility. Significantly more soluble at pH < pKa.
High Lipophilicity (High logP) Low intrinsic solubility in water and aqueous buffers at neutral pH.
Crystalline Solid Form Strong intermolecular forces in the solid state can hinder dissolution.
Q2: My compound is precipitating in my neutral pH buffer (e.g., PBS pH 7.4). Why is this happening and what is the first thing I should try?

A2: This is the most common issue encountered with basic compounds like this one. At neutral pH (e.g., 7.4), which is below the compound's pKa, a significant portion of the molecules will be in the neutral, uncharged "free base" form. This form is much less soluble than the charged, protonated form and will precipitate out of solution.[5]

The simplest and most effective first step is pH adjustment .[3][6] By lowering the pH of your buffer, you can protonate the piperidine nitrogen, forming a more soluble cationic salt.

Caption: Initial decision workflow for solubility issues.

Q3: How do I properly use pH adjustment to increase solubility and what is a good starting point?

A3: A systematic pH-solubility profile is the best approach. This experiment will tell you the exact pH at which your compound reaches the desired concentration.[3]

Recommended Starting Point: Prepare a 10 mM stock solution of your compound in 0.1 N Hydrochloric Acid (HCl). In this highly acidic environment, the compound should be fully protonated and readily soluble. You can then dilute this acidic stock into your final experimental buffer, being mindful of the final pH.

Detailed Protocol 1: pH-Solubility Profile Determination

  • Preparation: Prepare a series of buffers covering a pH range from 2 to 9 (e.g., citrate, phosphate, borate buffers).

  • Incubation: Add an excess amount of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol to a vial containing each buffer. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility (log scale) against the pH to visualize the profile.

Caption: Equilibrium between the insoluble free base and the soluble protonated form.

Q4: I need to make a high-concentration stock solution. What is the best approach?

A4: For high-concentration stock solutions (e.g., >10 mM), using a co-solvent is a standard and highly effective technique.[7][8] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for lipophilic compounds to dissolve.[9]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent and widely used solubilizing agent for poorly soluble compounds.[6] It is a strong choice for initial in vitro experiments.

  • Ethanol (EtOH): A less toxic option that can be effective, often used in formulations intended for in vivo studies.

  • Polyethylene Glycol 400 (PEG 400): A non-volatile, low-toxicity co-solvent suitable for a variety of applications.

Protocol 2: High-Concentration Stock Preparation using a Co-solvent

  • Weigh the desired amount of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol into a sterile vial.

  • Add a small volume of 100% DMSO (or Ethanol) to the vial to fully dissolve the compound. Sonication may be used to aid dissolution. A concentration of 50-100 mM is typically achievable.

  • Once fully dissolved, this can be used as your stock solution.

  • Important: When diluting the stock into your aqueous buffer, add the stock solution to the buffer dropwise while vortexing. This prevents the compound from precipitating locally at the point of addition. Be mindful of the final co-solvent concentration in your experiment, as it can affect biological systems (typically <0.5% DMSO is recommended).

Q5: My experiment is sensitive to both pH changes and organic solvents. What are my other options?

A5: When pH and co-solvents are not viable, advanced formulation strategies using cyclodextrins or surfactants are the preferred methods.[10][11]

Option 1: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate the lipophilic parts of your compound, forming a water-soluble "inclusion complex".[]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[15]

Option 2: Surfactants Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form micelles in water.[16] These micelles have a hydrophobic core that can solubilize your compound, increasing its apparent water solubility.[17][18]

  • Recommended Surfactants: Polysorbate 80 (Tween® 80) or Cremophor® EL are non-ionic surfactants commonly used in pharmaceutical formulations.[17]

G cluster_CD Cyclodextrin cluster_Drug Drug Molecule cluster_Complex Inclusion Complex (Soluble) CD Drug Drug CD_complex Drug->CD_complex +

Caption: A poorly soluble drug is encapsulated within the cyclodextrin's hydrophobic cavity, forming a water-soluble complex.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Biotechnology, 8(1), 25-34.
  • PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Sachan, R., Khatri, K., & Gupta, A. (2010). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 1(9), 1-8.
  • Miro, A., Quaglia, F., & Ungaro, F. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 654.
  • PubChem. (n.d.). trans-1-(4-Fluorobenzyl)-3-(4-phenylpiperidin-1-yl)piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Shiri, O., & Koohi-Moghadam, M. (2021).
  • PubChem. (n.d.). (R)-ethyl 3-(3,4-difluorobezamido)-1,4'-bipiperidine-1'-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, D., Saini, S., & Singh, G. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-9.
  • Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Chemistry Journal, 43(1), 29-34.
  • Avdeef, A., & Tsinman, K. (2018). The solubility-pH profiles of amino acids showing departures from the theoretical Henderson-Hasselbalch equation. Journal of Pharmaceutical Sciences, 107(1), 249-258.
  • Kumar, R., & Kumar, A. (2022). A recent overview of surfactant–drug interactions and their importance. Journal of Surfactants and Detergents, 25(4), 481-492.
  • Shi, K., & Li, M. (2005). N-{2-[(3-[F-18]fluorobenzyl)-4-piperidinyl]ethyl}phthalimide: A potential pet agent for mapping acetylcholinesterase. Bioorganic & Medicinal Chemistry, 13(15), 4649-4655.
  • D.O.E. Contract Services. (2024). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques to improve the solubility of poorly soluble drugs. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 82-88.
  • Lee, H., & Kim, J. (2021). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 22(19), 10729.
  • Utami, P., & Sari, R. (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 10(52), 31233-31242.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Defense Technical Information Center. (1983). Piperidine Synthesis. Retrieved from [Link]

  • Saokham, P., & Loftsson, T. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Pharmaceutics, 8(4), 34.
  • Zhang, Y., & Taylor, L. S. (2021). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design, 21(7), 3747-3763.
  • Shiri, O., & Koohi-Moghadam, M. (2021).
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Loftsson, T., & Järvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1128.
  • CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Scholars Research Library.
  • IJPCBS. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences and Research. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solid State Management of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

Topic: Controlling Hygroscopicity & Solid-State Stability Target Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers. Executive Technical Overview Compound Analysis: 3-Ethyl-1-(4-fluorobenzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Hygroscopicity & Solid-State Stability Target Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers.

Executive Technical Overview

Compound Analysis: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol This molecule presents a classic "push-pull" challenge in solid-state chemistry. It contains a lipophilic domain (4-fluorobenzyl, ethyl group) and a highly polar, hydrogen-bond-active domain (piperidin-4-ol core).

  • The Hygroscopicity Driver: The secondary alcohol (-OH) at position 4 and the tertiary amine (N1) create strong hydrogen bond donor/acceptor sites. In its salt forms (particularly HCl or HBr), the lattice energy is often insufficient to prevent moisture uptake, leading to deliquescence or hydrate formation.

  • The Stereochemical Factor: The 3-ethyl and 4-hydroxyl substituents create chiral centers. Diastereomeric mixtures (cis/trans) often possess lower melting points and higher amorphous content than pure isomers, significantly exacerbating hygroscopicity.

This guide addresses the stabilization of this specific scaffold through crystal engineering, salt selection, and rigorous environmental control.

Troubleshooting & FAQs

Category A: Phase Changes & Deliquescence[1]

Q: My HCl salt of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol turns into an oil upon exposure to air (40-60% RH). Is this reversible? A: This is likely deliquescence , not just surface adsorption. The Critical Relative Humidity (CRH) of piperidine HCl salts is often low (<50% RH). Once the solid dissolves in its own sorbed water, it forms a saturated solution (oil).

  • Immediate Fix: You cannot simply "dry" the oil back to the original crystal form easily; it will likely form an amorphous glass. You must perform a recrystallization (see Protocol B).

  • Long-term Fix: The Chloride counter-ion is small and has high charge density, attracting water. Switch to a counter-ion with lower lattice energy penalties and higher hydrophobicity.

    • Recommendation: Screen Fumarate (1:1), Succinate , or Tosylate salts. These large, planar anions pack better with the benzyl ring, shielding the polar core.

Q: The solid flows poorly and cakes in the hopper. Is this moisture related? A: Yes. Even below the deliquescence point, surface moisture causes capillary bridging between particles.

  • Diagnosis: Check the Glass Transition Temperature (Tg) of your material using DSC (Differential Scanning Calorimetry). If your sample has amorphous content (common in piperidinols), absorbed water acts as a plasticizer, lowering the Tg below room temperature, causing the rubbery transition that leads to caking.

  • Solution: Anneal the solid. Slurry the compound in a non-polar solvent (e.g., Heptane/IPA 95:5) for 24-48 hours to induce an amorphous-to-crystalline transition.

Category B: Analytical Variability

Q: My Karl Fischer (KF) titration shows 3.5% water, but TGA shows weight loss starting at 60°C. Is this a solvate? A: This strongly suggests the formation of a channel hydrate . Piperidin-4-ol derivatives often form channel hydrates where water sits loosely in crystal voids rather than being bound stoichiometrically.

  • Implication: The water content will fluctuate with ambient humidity (non-stoichiometric).

  • Action: Perform Dynamic Vapor Sorption (DVS) . If the sorption/desorption isotherm shows significant hysteresis (gap between adsorption and desorption curves), you have a hydrate. You must define the "safe" humidity window for handling, or switch to an anhydrous polymorph.

Experimental Protocols

Protocol A: Salt Screening for Hygroscopicity Reduction

Objective: Identify a salt form with a CRH > 70%.

  • Preparation: Dissolve free base 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol in Ethanol/Acetone (1:1).

  • Acid Addition: Add 1.05 equivalents of the following acids in separate vials:

    • Hydrochloric acid (Control - likely hygroscopic).

    • Fumaric acid (Forms H-bond networks).

    • p-Toluenesulfonic acid (Lipophilic shielding).

    • Maleic acid.[1]

  • Crystallization: Evaporate slowly or cool to 4°C.

  • Stress Test: Place isolated crystals in a humidity chamber at 75% RH (NaCl saturated solution) for 48 hours.

  • Readout: Visual inspection for deliquescence (liquefaction) followed by PLM (Polarized Light Microscopy) to check for loss of birefringence.

Protocol B: Amorphous Content Reduction (Slurry Conversion)

Objective: Convert amorphous/hygroscopic material to stable crystalline form.

  • Solvent Selection: Choose a solvent where the compound has low solubility (e.g., Heptane, MTBE, or Toluene).

  • Suspension: Suspend the solid at a concentration of ~50-100 mg/mL.

  • Cycling: Stir at 50°C for 4 hours, then cool to 20°C for 4 hours. Repeat for 48 hours.

    • Mechanism:[2][3][4] Ostwald Ripening. Small, imperfect (hygroscopic) particles dissolve; large, stable crystals grow.

  • Filtration: Filter and dry under vacuum at 40°C.

  • Validation: Run XRPD (X-Ray Powder Diffraction). Sharp, distinct peaks indicate high crystallinity.

Visual Decision Guides

Figure 1: Salt Selection & Hygroscopicity Management

SaltSelection Start Start: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol (Hygroscopic Issue) CheckForm Analyze Solid Form (XRPD / DSC) Start->CheckForm IsAmorphous Is it Amorphous? CheckForm->IsAmorphous Crystallize Perform Slurry Annealing (Protocol B) IsAmorphous->Crystallize Yes CheckSalt Is it a Salt? (e.g., HCl) IsAmorphous->CheckSalt No (Crystalline) Crystallize->CheckSalt SaltScreen Screen Lipophilic Counter-ions (Tosylate, Fumarate, Napadisylate) CheckSalt->SaltScreen Yes (HCl/HBr) DVSCheck Run DVS Analysis CheckSalt->DVSCheck No (Free Base) SaltScreen->DVSCheck ResultHigh High Hysteresis / Mass Change > 2% DVSCheck->ResultHigh ResultLow Mass Change < 0.5% Reversible DVSCheck->ResultLow CoCrystal Attempt Co-Crystallization (Co-former: Nicotinamide/Urea) ResultHigh->CoCrystal If Salts Fail SpecialPack Alu-Alu Blister / Molecular Sieves ResultHigh->SpecialPack If Form Fixed Packaging Standard Packaging (LDPE + Desiccant) ResultLow->Packaging CoCrystal->DVSCheck

Caption: Decision matrix for stabilizing hygroscopic piperidinol derivatives. Prioritizes crystal form correction and salt switching before packaging controls.

Figure 2: DVS Data Interpretation for Piperidinols

DVSLogic Input DVS Isotherm Data (0% -> 90% -> 0% RH) Scenario1 Continuous Mass Gain (No Plateau) Input->Scenario1 Scenario2 Step Change (Stoichiometric) Input->Scenario2 Scenario3 Low Uptake (<0.2%) Then Spike >80% RH Input->Scenario3 Diag1 Diagnosis: Amorphous or Deliquescent Scenario1->Diag1 Diag2 Diagnosis: Stoichiometric Hydrate (Stable if RH maintained) Scenario2->Diag2 Diag3 Diagnosis: Stable Crystalline Form (Deliquescence at high RH) Scenario3->Diag3 Action1 Action: Crystallize or Change Salt Diag1->Action1 Action2 Action: Store at Ambient RH Diag2->Action2 Action3 Action: Safe for Standard Storage Diag3->Action3

Caption: Interpretation guide for Dynamic Vapor Sorption (DVS) curves specific to amine-based APIs.

Key Data: Hygroscopicity Classification

When characterizing your specific batch of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, use the Callahan Classification to standardize your internal reports.

ClassDescriptionCriteria (Weight Gain at 80% RH)Handling Recommendation for this Molecule
Class I Non-Hygroscopic< 0.2%Standard LDPE bags.
Class II Slightly Hygroscopic0.2% – 2.0%Protect from high humidity (>70% RH).
Class III Moderately Hygroscopic 2.0% – 15.0% Likely classification for HCl salt. Requires tight containers, desiccants, and controlled room humidity (<40%).
Class IV Very Hygroscopic> 15.0%Requires glove box handling. Immediate salt switch recommended.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Newman, A. (2015). Pharmaceutical Crystallization: Science and Applications. (Detailed methodologies on slurry conversion and polymorph screening).

  • Callahan, J. C., et al. (1982). "Equilibrium moisture content of pharmaceutical excipients." Drug Development and Industrial Pharmacy, 8(3), 355-369. (Standard for hygroscopicity classification).[3][5]

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. (Explains the relationship between amorphous content, Tg, and moisture uptake).

Sources

Troubleshooting

Strategies to prevent oxidation of piperidin-4-ol derivatives during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing stability issues with sensitive pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing stability issues with sensitive pharmaceutical intermediates. Piperidin-4-ol derivatives are highly versatile scaffolds in drug development, but their dual functionality—a secondary amine and a secondary alcohol—makes them exceptionally vulnerable to oxidative degradation.

This guide is designed to provide you with a mechanistic understanding of these degradation pathways, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your compounds during storage.

Part 1: Mechanistic Pathways of Oxidation

To effectively prevent degradation, we must first understand the causality behind it. Piperidin-4-ol derivatives possess two primary sites susceptible to oxidation[1]:

  • C4 Secondary Alcohol: In the presence of atmospheric oxygen, transition metal trace impurities, or peroxide-containing excipients, the hydroxyl group can oxidize into a ketone (piperidin-4-one)[2].

  • N1 Secondary/Tertiary Amine: The nitrogen atom is highly prone to auto-oxidation, forming polar N-oxides. This pathway is aggressively accelerated by ambient light, elevated temperatures, and dissolved oxygen in solvents[1].

OxidationPathway A Piperidin-4-ol Derivative B Piperidin-4-one (Ketone) A->B C4 Oxidation (-H2) C N-Oxide Derivative A->C N1 Oxidation (+O) D Peroxides / O2 D->A Catalyzes

Fig 1: Primary oxidative degradation pathways of piperidin-4-ol derivatives.

Part 2: Troubleshooting Guide & FAQs

Q1: My solid piperidin-4-ol derivative has developed a yellow tint after a few weeks on the bench. What is happening? A1: Color changes in heterocyclic amines typically indicate the formation of N-oxides or conjugated polymeric degradants driven by photo-catalyzed auto-oxidation[3].

  • Root Cause: Concurrent exposure to ambient light and atmospheric oxygen.

  • Solution: Re-purify the batch (e.g., via recrystallization). Going forward, store the compound exclusively in amber glass vials to block UV/visible light and flush the headspace with an inert gas prior to sealing[4].

Q2: I am observing a new, highly polar spot on my TLC plate (lower Rf) after storing my intermediate. Is this an oxidation product? A2: Yes, a significantly more polar spot is a classic hallmark of N-oxide formation[1]. The newly formed N-O bond is highly polarized, which drastically increases the molecule's affinity for the normal-phase stationary silica gel.

  • Root Cause: Dissolved oxygen in residual crystallization solvents or poor closure integrity of the storage vessel[5].

  • Solution: Confirm the impurity via LC-MS (look for a

    
     mass shift). Ensure all residual solvents are removed under high vacuum prior to storage, and utilize a PTFE-lined cap for an airtight seal[6].
    

Q3: My compound degrades rapidly when formulated in solution for biological assays. How can I stabilize it? A3: Solutions are inherently more susceptible to oxidation because molecular mobility is higher, and certain solvents (especially ethers like THF or PEG-based excipients) spontaneously generate peroxides over time[2].

  • Root Cause: Peroxide accumulation in the solvent and dissolved oxygen[2].

  • Solution: Use freshly distilled or peroxide-free solvents. Degas the solvent by sparging with nitrogen for 15 minutes prior to dissolving the piperidin-4-ol derivative. If compatible with your assay, add a trace amount of a free-radical scavenger (e.g., BHT or ascorbic acid)[3].

TroubleshootingWorkflow Start Detect Impurity (TLC/HPLC) Check Identify Polarity Start->Check MorePolar More Polar Spot (N-Oxide) Check->MorePolar Lower Rf LessPolar Less Polar Spot (Ketone) Check->LessPolar Higher Rf Action1 Purify & Store under Argon MorePolar->Action1 Action2 Check Excipient Peroxides LessPolar->Action2

Fig 2: Diagnostic workflow for identifying and mitigating oxidative degradation.

Part 3: Quantitative Stability Data

To optimize your storage strategy, refer to the following comparative data on degradation rates based on environmental controls. By manipulating temperature, light, and atmosphere, you can exponentially increase the shelf life of your intermediates[4],[7].

Storage ConditionAtmosphereTemp (°C)Container TypeExpected Shelf LifeRelative Oxidation Rate
Ambient BenchtopAir (

)
20–25Clear Glass< 1 Month100% (Baseline)
RefrigeratedAir (

)
2–8Amber Glass3–6 Months45%
FrozenAir (

)
-20Amber Glass12–18 Months15%
Inert Gas Overlay Argon /

2–8 Amber Glass > 24 Months < 5%
Antioxidant DopedAir (

)
20–25Clear Glass6–12 Months20%

Table 1: Impact of storage conditions on the stability of piperidin-4-ol derivatives.

Part 4: Standard Operating Protocols (SOPs)

Protocol 1: Inert Gas Overlay for Long-Term Solid Storage
  • Self-Validating Principle: Displacing oxygen with a heavier inert gas (Argon) creates a protective blanket that physically separates the solid from atmospheric oxidants, while high-vacuum drying removes residual moisture that facilitates degradation[3],[6].

  • Drying: Transfer the purified piperidin-4-ol derivative to a tared, appropriately sized amber glass vial. Dry under high vacuum (≤ 2 mmHg) at 25°C for 12–24 hours to remove trace solvents[6].

  • Purging: Move the vial to a fume hood equipped with an Argon manifold. Insert a sterile needle attached to the Argon line into the vial, keeping the tip approximately 1 cm above the solid powder.

  • Flushing: Gently flow Argon into the vial for 30–60 seconds. (Note: Argon is heavier than air and will pool at the bottom, effectively pushing oxygen out of the top).

  • Sealing: Rapidly withdraw the needle and immediately cap the vial with a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm to ensure a moisture-barrier seal[5].

  • Storage: Transfer the sealed vial to a desiccator stored in a monitored refrigerator (2–8°C) or freezer (-20°C) depending on the required shelf life[7].

Protocol 2: Preparation of Oxidation-Resistant Stock Solutions
  • Self-Validating Principle: Removing dissolved oxygen and peroxide catalysts prevents the initiation of radical oxidation pathways in the liquid phase, ensuring the compound remains intact during biological or analytical assays[2].

  • Solvent Preparation: Select high-purity, peroxide-free solvents (e.g., HPLC-grade). Test for peroxides using KI starch paper if the solvent has been opened for >1 month.

  • Degassing: Sparge the solvent with Nitrogen gas for 15–20 minutes using a glass frit, or perform three freeze-pump-thaw cycles for highly sensitive applications.

  • Dissolution: Dissolve the piperidin-4-ol derivative in the degassed solvent under a nitrogen atmosphere.

  • Aliquotting: Divide the stock solution into single-use aliquots in amber glass vials. This prevents repeated freeze-thaw cycles and oxygen exposure during repeated openings[3].

  • Freezing: Store aliquots at -20°C or -80°C until immediately prior to use[7].

References

  • Different Drug Storage Conditions - viallabeller.com. 4

  • Preventing oxidation of 1,4-Dihydropyridines during storage - benchchem.com. 3

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - nih.gov. 2

  • Warehouse Storage Conditions for Pharmaceuticals - dicksondata.com. 7

  • 4 Factors Influencing the Stability of Medicinal Products - qbdgroup.com. 5

  • Selectivity Modulation of the Ley-Griffith TPAP Oxidation with N-Oxide Salts - researchgate.net. 1

  • Synthesis of Secondary Benzylic Alcohols by Reductive Arylation of Aldehydes - orgsyn.org.6

Sources

Optimization

Overcoming steric hindrance in the N-alkylation of 3-ethylpiperidine

Technical Support Center: N-Alkylation of 3-Ethylpiperidine Ticket ID: #3EP-ALK-001 Status: Open Subject: Overcoming Steric Hindrance & Conformational Locking in 3-Substituted Piperidines[1] Executive Summary: The "3-Pos...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Alkylation of 3-Ethylpiperidine Ticket ID: #3EP-ALK-001 Status: Open Subject: Overcoming Steric Hindrance & Conformational Locking in 3-Substituted Piperidines[1]

Executive Summary: The "3-Position" Problem

User Query: Why is my yield low (<40%) when alkylating 3-ethylpiperidine, even with strong bases?

Technical Diagnosis: The root cause is conformational locking . In 3-ethylpiperidine, the bulky ethyl group at the C3 position strongly prefers the equatorial orientation to avoid 1,3-diaxial strain (A-value ~1.75 kcal/mol).

This locks the piperidine ring. Consequently, the nitrogen lone pair is sterically shielded.

  • Vicinal Shielding: The C3-ethyl group, while equatorial, creates a "picket fence" steric effect, hindering the approach of bulky electrophiles.

  • Axial Blockade: If the ring flips to place the ethyl group axial (to free up the N-lone pair), the transition state energy spikes due to severe steric clash with the C5 axial hydrogen.

The Solution: You must move away from "brute force" SN2 conditions and utilize Reductive Amination or Catalytic Acceleration (Finkelstein/Microwave).

Decision Matrix: Select Your Workflow

Before proceeding, select the methodology based on your electrophile.

DecisionMatrix Start START: Select Electrophile Type PrimaryHalide Primary Alkyl Halide (e.g., Benzyl bromide, Ethyl iodide) Start->PrimaryHalide SecondaryHalide Secondary/Branched Halide (e.g., Isopropyl bromide) Start->SecondaryHalide AldehydeKetone Aldehyde / Ketone (Available Precursor?) Start->AldehydeKetone SN2_Optimized METHOD A: Optimized SN2 (Polar Aprotic + KI) PrimaryHalide->SN2_Optimized Low Steric Bulk Reductive METHOD B: Reductive Amination (STAB Protocol) SecondaryHalide->Reductive If Ketone Equiv. Exists (Preferred) Microwave METHOD C: Microwave Assisted (High T, Short Time) SecondaryHalide->Microwave High Steric Bulk AldehydeKetone->Reductive Best Selectivity

Figure 1: Workflow selection based on electrophile availability and steric profile.

Method A: Optimized Direct Alkylation (SN2)

Best for: Primary alkyl halides (benzyl, methyl, ethyl). Mechanism: Nucleophilic attack.[1] Challenge: The reaction stalls due to the C3-ethyl steric wall.

Protocol: The "Finkelstein Boost"

Standard bases (TEA, DIPEA) often fail because they are essentially competing nucleophiles or too bulky to deprotonate the transition state effectively in this specific crowded environment. We recommend Inorganic Bases with Iodide Catalysis .[1]

Reagents:

  • Substrate: 3-Ethylpiperidine (1.0 equiv)[1]

  • Electrophile: Alkyl Bromide/Chloride (1.1 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster rates)
  • Catalyst: Potassium Iodide (KI) (0.1 - 0.5 equiv)[1]

  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 3-ethylpiperidine in Anhydrous ACN (0.2 M concentration).

  • Base Activation: Add powdered, dry

    
    . Tip: Grind the carbonate immediately before use to increase surface area.
    
  • Catalyst Addition: Add KI (10-50 mol%).[1]

    • Why? This generates the alkyl iodide in situ (Finkelstein reaction). The alkyl iodide is 100x more reactive toward the hindered nitrogen than the bromide/chloride [1].

  • Addition: Add the alkyl halide dropwise at Room Temp (RT).

  • Heating: Heat to 60°C (ACN) or 80°C (DMF). Monitor by LCMS.[1][2][3]

    • Endpoint: Look for the disappearance of the secondary amine. If mono-alkylation stalls at 50%, add 0.5 equiv more alkyl halide.[1]

Troubleshooting Table: SN2 Stalls

SymptomDiagnosisCorrective Action
Reaction < 20% conversion after 24h Chloride leaving group is too poor for hindered amine.[1]Add 0.5 eq TBAI (Tetrabutylammonium iodide) or switch to Alkyl Iodide.[1]
Polyalkylation (Quaternary salt forms) Product is more nucleophilic than starting material.[1]Switch to Method B (Reductive Amination) . SN2 is notoriously bad at stopping at mono-alkylation.[1]
Elimination Product (Alkene) observed Base is acting as a proton sponge on the alkyl halide (E2 mechanism).Switch base to

(weaker) or lower temperature.

Method B: Reductive Amination (The Gold Standard)

Best for: Secondary alkyl groups (isopropyl, cyclohexyl) or when high selectivity is required. Mechanism: Formation of Iminium Ion


 Hydride Reduction.[1]
Advantage:  Avoids the SN2 steric clash by changing the geometry of the approach (planar iminium).
Protocol: STAB-AcOH System

Sodium Triacetoxyborohydride (STAB) is preferred over


 (toxic) or 

(too strong, reduces aldehyde/ketone directly) [2].

Reagents:

  • Substrate: 3-Ethylpiperidine (1.0 equiv)[1]

  • Carbonyl: Aldehyde or Ketone (1.1 - 1.2 equiv)[1]

  • Reductant: STAB (

    
    ) (1.5 equiv)
    
  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]

  • Solvent: DCE (1,2-Dichloroethane) or THF.[1][4][5]

Step-by-Step:

  • Imine Formation: Mix 3-ethylpiperidine and the carbonyl in DCE (0.2 M).

  • Acid Catalysis: Add AcOH.

    • Critical Step: For hindered ketones, the imine formation is the rate-determining step. If using a ketone, add Titanium(IV) isopropoxide (

      
      )  (1.5 equiv) and stir for 2 hours before adding the reductant [3]. This acts as a Lewis acid and water scavenger.[1]
      
  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    . (Caution: Gas evolution).[1]
    

Why this works for 3-Ethylpiperidine: The intermediate iminium ion is planar (


). This flattens the ring slightly and removes the immediate steric clash of the incoming alkyl group, allowing the hydride to attack from the least hindered face (usually axial attack, leading to equatorial alkylation).

FAQ: Advanced Troubleshooting

Q: Can I use microwave irradiation to force the SN2 reaction? A: Yes. Microwave heating is highly effective for hindered amines.[1]

  • Conditions: 100-120°C in ACN or Ethanol for 10-30 minutes.

  • Warning: Sealed vessels generate pressure.[1] Ensure your alkyl halide is not volatile enough to exceed the vessel rating.

Q: My product is not separating from the starting material on TLC. A: 3-substituted piperidines and their N-alkylated derivatives often streak.

  • Fix: Pre-wash your silica TLC plate with 1% TEA in hexane/ethyl acetate.[1] Use a solvent system of DCM:MeOH:

    
     (90:9:1).
    

Q: I need to attach a tertiary butyl group. Neither method works. A: You cannot alkylate a hindered secondary amine with a tertiary butyl halide (E2 elimination will dominate).

  • Alternative: This requires gem-dimethyl reductive amination using acetone/Ti(OiPr)4 followed by methylation, or specialized high-pressure catalysis.[1] It is chemically disallowed via standard SN2.[1]

References

  • Finkelstein Catalysis in Amine Alkylation

    • Source: Valade, L., et al. "Quaternary Ammonium Salts via Finkelstein Reaction." Journal of Organic Chemistry.
    • Context: Use of Iodide to accelerate slow SN2 reactions.[1]

  • Reductive Amination Selectivity (STAB)

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][4][6] J. Org.[1] Chem. 1996, 61, 3849-3862.[1][4]

    • Context: The definitive protocol for using STAB with hindered amines.
  • Titanium(IV)

    • Source: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." J. Org.[1] Chem. 1990, 55, 2552–2554.

    • Context: Essential for forcing the reaction with hindered ketones.
  • Conformational Analysis of Piperidines

    • Source: Eliel, E. L. Stereochemistry of Organic Compounds. Wiley-Interscience.[1]

    • Context: A-values and equatorial preferences of 3-substituted piperidines.[1][7]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Spectral Interpretation of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

Introduction: The Central Role of NMR in Modern Drug Discovery In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular structure, connectivity, and dynamics at the atomic level.[1][2][3][4] Unlike other methods, NMR is non-destructive and allows for the study of molecules in a solution state that can mimic physiological conditions, providing critical data for understanding drug-target interactions and optimizing pharmacokinetic properties.[5][6]

This guide provides an in-depth, expert interpretation of the ¹H-NMR and ¹³C-NMR spectra for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, a substituted piperidine. The piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. A thorough understanding of its spectral characteristics is therefore essential for researchers in this field. We will deconstruct the spectra, explaining the causality behind chemical shifts and coupling patterns, and provide protocols for data acquisition, creating a self-validating framework for analysis.

Molecular Structure and Conformational Considerations

The structure of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol combines several key functional groups whose magnetic environments interact to produce a unique spectral fingerprint.

Caption: Structure of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol with atom numbering.

The piperidine ring exists in a dynamic equilibrium of chair conformations.[7][8] For analysis, we assume the most stable conformation where bulky substituents (the N-benzyl and C3-ethyl groups) occupy equatorial positions to minimize steric strain. This conformational preference is critical as it dictates the axial or equatorial positions of the ring protons, which in turn governs their chemical shifts and, most importantly, their coupling constants.

Part 1: ¹H-NMR Spectral Analysis

The ¹H-NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in a given environment (integration).[4][6]

Predicted ¹H-NMR Data Summary
Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale & Key Couplings
Aromatic (H-Ar) 7.20 - 7.35Doublet of doublets (or t)2HProtons ortho to CH₂ group. Coupled to H-Ar' (³JHH ≈ 8-9 Hz) and F (⁴JHF ≈ 5-6 Hz).
Aromatic (H-Ar') 6.95 - 7.10Doublet of doublets (or t)2HProtons ortho to F atom. Coupled to H-Ar (³JHH ≈ 8-9 Hz) and F (³JHF ≈ 8-9 Hz).
Benzyl (H-Bn) ~ 3.50Singlet (s)2HDeshielded by adjacent N and aromatic ring. Appears as a sharp singlet.
Piperidine (H-4) 3.50 - 3.80Multiplet (m)1HDeshielded by the adjacent -OH group. Complex splitting from H-3 and H-5 protons.
Piperidine (H-2, H-6) 2.00 - 3.00Multiplet (m)4HComplex, overlapping signals for axial and equatorial protons. Deshielded by adjacent N.
Piperidine (H-3) 1.80 - 2.10Multiplet (m)1HHighly complex splitting from H-2, H-4, and ethyl-CH₂ protons.
Piperidine (H-5) 1.40 - 1.80Multiplet (m)2HComplex, overlapping signals for axial and equatorial protons.
Ethyl (-CH₂-) 1.20 - 1.50Multiplet (m)2HDiastereotopic protons coupled to H-3 and the ethyl-CH₃ group.
Hydroxyl (-OH) VariableBroad Singlet (br s)1HChemical shift is solvent and concentration dependent. May not show coupling.
Ethyl (-CH₃) 0.80 - 1.00Triplet (t)3HMost upfield signal. Coupled to the ethyl-CH₂ group (³JHH ≈ 7 Hz).
Detailed Interpretation
  • Aromatic Region (δ 6.9 - 7.4 ppm): The 4-fluorobenzyl group presents a classic AA'BB' spin system, which often simplifies to appear as two distinct signals, each integrating to 2H.

    • The protons ortho to the fluorine atom (H-Ar') are shielded by fluorine's electron-donating resonance effect and appear more upfield (δ ~7.0 ppm). They are split by the adjacent aromatic protons (³JHH ≈ 8-9 Hz) and the fluorine atom itself (³JHF ≈ 8-9 Hz), resulting in a "triplet" or, more accurately, a doublet of doublets.[9]

    • The protons ortho to the benzyl methylene group (H-Ar) appear further downfield (δ ~7.3 ppm) and are split by the adjacent aromatic protons (³JHH ≈ 8-9 Hz) and a weaker long-range coupling to fluorine (⁴JHF ≈ 5-6 Hz).[10][11][12]

  • Benzyl and Piperidine Protons (δ 2.0 - 3.8 ppm):

    • The benzyl methylene protons (H-Bn) are deshielded by both the aromatic ring and the piperidine nitrogen, appearing as a sharp singlet around δ 3.5 ppm.

    • The methine proton at C-4 (H-4) is significantly deshielded by the adjacent hydroxyl group, placing it in the δ 3.5-3.8 ppm range. Its multiplicity will be complex due to coupling with both axial and equatorial protons at C-3 and C-5.

    • The protons at C-2 and C-6 (α to nitrogen) are deshielded by the nitrogen atom and typically resonate between δ 2.0-3.0 ppm.[13][14][15] The axial and equatorial protons are non-equivalent and will have distinct signals and coupling constants, leading to broad, overlapping multiplets in this region.

  • Aliphatic Region (δ 0.8 - 2.1 ppm):

    • The ethyl group provides two characteristic signals. The terminal methyl (-CH₃) group is the most shielded, appearing as a triplet (split by the adjacent CH₂) around δ 0.9 ppm with a coupling constant (³JHH) of ~7 Hz. The ethyl methylene (-CH₂-) protons are diastereotopic and will be a complex multiplet due to coupling with both the methyl protons and the methine proton at C-3.

    • The remaining piperidine ring protons (H-3, H-5) reside in the crowded δ 1.4-2.1 ppm region. Disentangling these signals typically requires 2D NMR techniques.

Part 2: ¹³C-NMR and DEPT Spectral Analysis

The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate carbons based on the number of attached protons (CH₃, CH₂, CH, and C), a complete carbon skeleton assignment is possible.[16][17][18][19][20]

Predicted ¹³C-NMR and DEPT Data Summary
Carbon LabelPredicted δ (ppm)DEPT-90DEPT-135Rationale
Aromatic (C-F) 160 - 164AbsentAbsentQuaternary carbon directly bonded to F. Shows a large ¹JCF coupling (~245 Hz).
Aromatic (C-ipso) ~ 135AbsentAbsentQuaternary carbon where the benzyl group attaches.
Aromatic (CH, ortho to CH₂) ~ 130PositivePositiveCH carbons coupled to fluorine (³JCF ≈ 8 Hz).
Aromatic (CH, ortho to F) ~ 115PositivePositiveCH carbons shielded by fluorine's resonance. Coupled to fluorine (²JCF ≈ 21 Hz).
Piperidine (C-4) 65 - 70PositivePositiveMethine carbon deshielded by the -OH group.
Benzyl (-CH₂-) 55 - 60AbsentNegativeMethylene carbon deshielded by N and the aromatic ring.
Piperidine (C-2, C-6) 50 - 60AbsentNegativeMethylene carbons deshielded by the adjacent N atom. May be two distinct signals.
Piperidine (C-3) 38 - 45PositivePositiveMethine carbon in the aliphatic region.
Piperidine (C-5) 25 - 35AbsentNegativeMethylene carbon, relatively shielded.
Ethyl (-CH₂-) 20 - 28AbsentNegativeMethylene carbon of the ethyl group.
Ethyl (-CH₃) 10 - 15AbsentPositiveMethyl carbon, typically the most upfield signal.
DEPT Experiment Workflow

The DEPT experiments are instrumental for definitive assignment.

cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis Broadband Decoupled ¹³C Standard ¹³C Spectrum (All Carbons) Identify Quaternary C Signals in ¹³C only Broadband Decoupled ¹³C->Identify Quaternary C DEPT-90 DEPT-90 Experiment (CH only) Identify CH Positive signals DEPT-90->Identify CH DEPT-135 DEPT-135 Experiment (CH/CH₃ up, CH₂ down) Identify CH/CH₃ vs CH₂ Positive vs. Negative signals DEPT-135->Identify CH/CH₃ vs CH₂

Caption: Workflow for using DEPT experiments to assign carbon multiplicities.

By comparing the three spectra (standard broadband decoupled, DEPT-90, and DEPT-135), one can systematically categorize each carbon signal, greatly simplifying the assignment process.[17][20]

Part 3: Advanced and Complementary NMR Techniques

¹⁹F-NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F-NMR is a highly valuable experiment. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a sensitive NMR probe.[21][22]

  • Expected Spectrum: A single signal is expected for the fluorine atom in 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol.

  • Coupling: This signal will be split into a triplet by the two equivalent ortho protons (H-Ar') with a typical ³JHF coupling constant of 8-9 Hz.

  • Chemical Shift: The chemical shift is sensitive to the electronic environment and provides an excellent probe for studying interactions or modifications involving the fluorobenzyl moiety.[21][23]

2D NMR for Unambiguous Assignment

For complex molecules, 1D spectra often contain overlapping signals that are difficult to assign. 2D NMR experiments provide the necessary resolution by correlating signals across a second frequency dimension.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. It would be used to trace the connectivity within the piperidine ring and the ethyl group, confirming which protons are adjacent.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This is the most reliable way to assign the carbons of the CH, CH₂, and CH₃ groups once the proton spectrum is understood.[6][8]

Experimental Protocols

Scientific integrity demands reproducible and well-documented experimental methods.

Protocol 1: Sample Preparation
  • Weigh 5-10 mg of the 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol sample.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like -OH.[7][8]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

Protocol 2: NMR Data Acquisition (Typical Parameters on a 400 MHz Spectrometer)
  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

  • ¹H-NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C-NMR & DEPT Acquisition:

    • Pulse Program: Standard ¹H-decoupled (zgpg30 for ¹³C), appropriate DEPT pulse sequence (e.g., dept135, dept90).

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024 or more, as ¹³C is much less sensitive than ¹H.[6]

  • ¹⁹F-NMR Acquisition:

    • Pulse Program: Standard ¹H-decoupled single-pulse.

    • Spectral Width: ~200 ppm, centered on the expected chemical shift region.[21]

    • Number of Scans: 16-64.

Conclusion

The NMR spectra of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol are rich with structural information. A systematic analysis, beginning with ¹H-NMR to identify the basic proton environments and progressing to ¹³C-NMR with DEPT to elucidate the carbon framework, allows for a comprehensive structural assignment. The aromatic region provides a clear signature for the 4-fluorobenzyl group, while the upfield region confirms the ethyl substituent. The complex central region, corresponding to the piperidine ring, can be fully resolved using 2D techniques like COSY and HSQC. This guide provides a robust framework for researchers to interpret these spectra, reinforcing the power of NMR as an indispensable tool in chemical and pharmaceutical science.[1][3]

References

  • Vertex AI Search. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • BenchChem. (2025). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
  • ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry.
  • Walsh Medical Media. (2022). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • PMC. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.
  • Columbia University. (n.d.). DEPT | NMR Core Facility.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy.
  • Unknown Source. (n.d.). DEPT 13 C-NMR Spectra.
  • Scribd. (n.d.). 19F NMR Spectroscopy Insights | PDF.
  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19 | PPTX.
  • Magritek. (n.d.).
  • BenchChem. (2025). Technical Support Center: NMR Analysis of Anilino-piperidines.
  • BenchChem. (n.d.).
  • Unknown Source. (n.d.). Fluorine NMR.
  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • ChemicalBook. (n.d.). 4-Fluorobenzyl chloride(352-11-4) 1H NMR spectrum.
  • UCL Discovery. (n.d.).
  • University of Calgary. (n.d.). Ch 13 - Coupling.
  • ChemicalBook. (n.d.). 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum.
  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm)
  • Unknown Source. (n.d.). Tables For Organic Structure Analysis.
  • SpectraBase. (n.d.). 4-Fluorobenzyl chloride - Optional[1H NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). 4-Fluorobenzyl alcohol - Optional[19F NMR] - Chemical Shifts.
  • Organic Chemistry D
  • YouTube. (2026).
  • Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1 H NMR.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts.
  • Unknown Source. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Royal Society of Chemistry. (n.d.).
  • ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR.
  • Michigan State University. (n.d.). NMR Spectroscopy.
  • PMC. (2025).
  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • Semantic Scholar. (1997).
  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.
  • Unknown Source. (n.d.).
  • Emery Pharma. (2018).
  • PMC. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

Sources

Comparative

Comprehensive Characterization Guide: Mass Spectrometry Fragmentation of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

Executive Summary 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol (C₁₄H₂₀FNO, MW: 237.31 Da) represents a specific structural motif common in the synthesis of neurokinin antagonists and serotonin reuptake inhibitors. Its analys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol (C₁₄H₂₀FNO, MW: 237.31 Da) represents a specific structural motif common in the synthesis of neurokinin antagonists and serotonin reuptake inhibitors. Its analysis requires a robust understanding of the competition between the lability of the N-benzyl bond and the dehydration potential of the secondary alcohol.

This guide provides a technical comparison of ionization behaviors (ESI vs. EI) and fragmentation energy regimes. It is designed to assist analytical scientists in distinguishing this specific isomer from potential structural analogs and process impurities.

Part 1: Structural Analysis & Fragmentation Mechanics

To validate the identity of this molecule, one must confirm three structural components: the fluorinated aromatic ring, the piperidine core, and the hydroxyl/ethyl substitution pattern.

The Fragmentation Map

The mass spectrum of this compound is governed by charge localization on the basic piperidine nitrogen.

  • Precursor Ion:

    
     (Monoisotopic).
    
  • Primary Fragment (The "Signature"): Cleavage of the N-benzyl bond.

    • In EI (Electron Ionization) , the charge often resides on the stable aromatic carbocation, forming the 4-fluorotropylium ion at

      
       . This is typically the Base Peak.[1]
      
    • In ESI (Electrospray Ionization) , the charge is retained by the more basic piperidine nitrogen, yielding the 3-ethyl-4-hydroxypiperidine core at

      
       .
      
  • Secondary Fragment (Dehydration): The secondary alcohol at C4 undergoes elimination (

    
     loss), yielding 
    
    
    
    .
Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways under Collision-Induced Dissociation (CID).

FragmentationPathways Parent Precursor Ion [M+H]+ m/z 238 Dehydration Dehydration Product [M+H - H2O]+ m/z 220 Parent->Dehydration - H2O (18 Da) Low CE BenzylCation 4-Fluorotropylium (Stable Aromatic) m/z 109 Parent->BenzylCation Charge Migration (High Energy/EI) PiperidineCore Piperidine Core (Charge Retention) m/z 130 Parent->PiperidineCore N-C Bond Scission Neutral Loss: 109 Da Dehydration->PiperidineCore Secondary Fragmentation

Figure 1: Predicted CID fragmentation pathways. Solid lines indicate dominant ESI pathways; dashed lines indicate pathways more prevalent in EI or high-energy in-source decay.

Part 2: Comparative Performance Guide

This section compares the detection efficacy of this molecule across different mass spectrometry configurations.

Comparison: Ionization Source Efficiency (ESI vs. APCI vs. EI)
FeatureESI (Electrospray) APCI (Atmospheric Pressure Chemical) EI (Electron Ionization)
Primary Ion



Base Peak

(Soft)

or

(Thermal dehydration)

(4-F-Tropylium)
Sensitivity High (Basic Nitrogen protonates easily)Medium (Good for non-polar, but this molecule is polar)N/A (GC-MS only)
Application Quantification (LC-MS/MS) Impurity screening (if ESI suppression occurs)Structural Identification (Library matching)
Risk Adduct formation (

)
Thermal degradation of the -OH groupComplete loss of molecular ion

Verdict: ESI+ is the gold standard for quantification due to the high proton affinity of the piperidine nitrogen. EI is superior for proving the presence of the 4-fluorobenzyl moiety during structural elucidation.

Comparison: Structural Analogs (Differentiation Strategy)

A common challenge is distinguishing the target from non-fluorinated analogs or regioisomers.

AnalogMass ShiftKey Diagnostic FragmentDifferentiation Logic
Target Molecule 0

Presence of F-Benzyl
Non-Fluorinated -18 Da

Loss of F, appearance of unsubstituted Tropylium
Regioisomer (2-Ethyl) 0

RDA Cleavage: The 3-ethyl isomer yields different ring-cleavage ions than the 2-ethyl isomer at high CE.

Part 3: Experimental Protocols

Standardized LC-MS/MS Conditions

To ensure reproducible fragmentation for quantification, use the following "self-validating" protocol. The presence of the m/z 220 transition verifies the hydroxyl group, while the m/z 109/130 transition verifies the core structure.

Sample Preparation:

  • Dissolve 1 mg of standard in 1 mL Methanol (Stock: 1 mg/mL).

  • Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Avoid high pH solvents which may suppress protonation.

LC Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Target elutes ~2.5 - 3.0 min due to moderate lipophilicity of the benzyl group).

MS Source Parameters (ESI+):

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temp: 350°C (High enough to desolvate, low enough to prevent in-source dehydration).

  • Cone Voltage: 30V (Optimize to maximize m/z 238, minimize m/z 220).

MRM Transitions (Quantification Table)
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 238.2130.120 - 25Cleavage of N-benzyl bond (High abundance)
Qualifier 1 238.2109.030 - 35Confirmation of 4-F-Benzyl group
Qualifier 2 238.2220.210 - 15Confirmation of labile -OH (Soft fragmentation)

Part 4: Method Development Workflow

The following decision tree guides the researcher in selecting the correct ionization mode based on the analytical goal (Quantification vs. Identification).

MethodWorkflow Start Start: Analytical Goal Quant Quantification (PK / Impurity Profiling) Start->Quant ID Structural ID (Unknown Impurity) Start->ID ESI Select ESI+ Mode (Max Sensitivity) Quant->ESI EI Select GC-MS (EI) (Fingerprinting) ID->EI Check220 Check In-Source Dehydration (Is m/z 220 > 238?) ESI->Check220 Library Match m/z 109 (Base) & m/z 237 (Parent) EI->Library OptTemp Lower Source Temp (<300°C) Check220->OptTemp Yes (Unstable) Proceed Proceed to MRM (238 -> 130) Check220->Proceed No (Stable) OptTemp->Proceed

Figure 2: Decision matrix for selecting ionization modes and troubleshooting instability.

References

  • NIST Mass Spectrometry Data Center. (2014). Electron Ionization Mass Spectrum of N-Ethyl-3-piperidinol (Analog Reference). National Institute of Standards and Technology. [Link]

  • Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675. [Link]

  • Biotage. (2023).[2] When should I choose APCI or ESI for my flash column chromatography? Biotage Blog. [Link]

Sources

Validation

Structure-activity relationship (SAR) of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol vs non-fluorinated analogs

A Technical Guide for Drug Development Professionals In the landscape of medicinal chemistry, the piperidine scaffold stands as a "privileged structure," forming the core of numerous biologically active compounds.[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold stands as a "privileged structure," forming the core of numerous biologically active compounds.[1] Its conformational flexibility and capacity for diverse molecular interactions have rendered it a cornerstone in the design of novel therapeutics. This guide delves into the structure-activity relationship (SAR) of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol and its non-fluorinated analogs, providing a comparative analysis of their potential biological activities. While direct comparative data for this specific compound is not extensively available in the public domain, we can infer the influence of the 4-fluoro and 3-ethyl substitutions by examining related structures and general principles of medicinal chemistry.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a widely employed strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties.[2] The high electronegativity and small van der Waals radius of fluorine can lead to significant changes in a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[3][4] Fluorination can block metabolic "soft spots," enhance membrane permeability, and alter the conformation of a molecule to improve its interaction with a receptor or enzyme.[2]

Structure-Activity Relationship (SAR) Analysis

To understand the potential impact of the 4-fluoro and 3-ethyl groups on the biological activity of the piperidin-4-ol scaffold, we will analyze the SAR of analogous compounds.

The Influence of the 4-Fluorobenzyl Moiety

The replacement of a hydrogen atom with fluorine on the para-position of the N-benzyl group can have varied effects on biological activity, which are highly dependent on the specific biological target.

In a study on piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a 4-fluoro substituted analog exhibited lower potency (IC50 = 33 ± 5 μM) compared to the unsubstituted phenyl analog (IC50 = 25 ± 3 μM) and the 4-chloro analog (IC50 = 22 ± 3 μM).[5] This suggests that for the MenA enzyme, a simple halogen substitution at the 4-position is not necessarily beneficial, and the electronic and steric properties of the substituent play a crucial role.

Conversely, in the development of α-glucosidase inhibitors based on N-benzyl deoxynojirimycin derivatives, the 1-(4-fluorobenzyl) analog showed an IC50 value of 1.23 ± 0.08 mM. While not the most potent in the series, this data point, when compared with other substituted analogs, helps to build a broader SAR understanding. For instance, the 1-(4-chlorobenzyl) and 1-(4-bromobenzyl) analogs had IC50 values of 1.05 ± 0.05 mM and 0.89 ± 0.04 mM, respectively, while the 1-(4-methylbenzyl) analog had an IC50 of 1.54 ± 0.07 mM.[6] This indicates that electron-withdrawing groups at the para position might be favorable for this particular target.

These examples underscore the context-dependent nature of fluorine's effect. The 4-fluoro substitution can alter the electron density of the benzyl ring, influencing its interaction with aromatic residues in a binding pocket through π-π or cation-π interactions. It can also impact the overall lipophilicity of the molecule, affecting its ability to cross biological membranes.

The Role of the 3-Ethyl Group

The presence of an alkyl substituent at the 3-position of the piperidine ring introduces a chiral center and can significantly influence the compound's stereochemistry and interaction with its target. The ethyl group can provide additional van der Waals interactions within a binding pocket, potentially increasing affinity. However, it can also introduce steric hindrance, which may be detrimental to binding. The stereochemistry of the 3-ethyl group (R or S) will be critical in determining the precise nature of these interactions.

While specific data for a 3-ethyl group in this exact context is scarce in the provided results, the general principle in medicinal chemistry is that such substitutions can be used to probe the topology of a binding site and optimize potency and selectivity.

Comparative Data of Related Analogs

To provide a clearer, albeit inferred, comparison, the following table summarizes the biological activity data from the aforementioned studies on related piperidine derivatives.

Compound/AnalogTarget EnzymeBiological Activity (IC50)Reference
4-Fluorobenzyl piperidine derivativeMenA (M. tuberculosis)33 ± 5 μM[5]
Unsubstituted benzyl piperidine derivativeMenA (M. tuberculosis)25 ± 3 μM[5]
4-Chlorobenzyl piperidine derivativeMenA (M. tuberculosis)22 ± 3 μM[5]
1-(4-Fluorobenzyl)-deoxynojirimycinα-Glucosidase1.23 ± 0.08 mM[6]
1-(4-Chlorobenzyl)-deoxynojirimycinα-Glucosidase1.05 ± 0.05 mM[6]
1-(4-Bromobenzyl)-deoxynojirimycinα-Glucosidase0.89 ± 0.04 mM[6]
1-(4-Methylbenzyl)-deoxynojirimycinα-Glucosidase1.54 ± 0.07 mM[6]

Experimental Protocols

Synthesis of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-one (Precursor to the Target Compound)

The synthesis of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol would typically start from the corresponding ketone. Below is a general procedure for the synthesis of the N-benzylated piperidin-4-one precursor, which can then be reduced to the alcohol.

Step-by-step methodology:

  • Starting Material: 3-Ethyl-4-piperidone hydrochloride.

  • Reaction: To a solution of 3-ethyl-4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents).

  • Alkylation: To this mixture, add 1-(bromomethyl)-4-fluorobenzene (4-fluorobenzyl bromide) (1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Reduction: The resulting 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-one can be reduced to the target alcohol using a reducing agent like sodium borohydride (NaBH₄) in a solvent such as methanol or ethanol.

Synthesis A 3-Ethyl-4-piperidone HCl D 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-one A->D Alkylation B 1-(bromomethyl)-4-fluorobenzene B->D C Base (K₂CO₃ or Et₃N) Solvent (DMF or ACN) C->D F 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol D->F Reduction E Reducing Agent (NaBH₄) Solvent (MeOH or EtOH) E->F

Caption: Synthetic scheme for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Given that many N-benzylpiperidine derivatives exhibit activity as acetylcholinesterase inhibitors, a common in vitro assay to assess this activity is the Ellman's method.[1]

Step-by-step methodology:

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Phosphate buffer (pH 8.0).

    • Test compounds (dissolved in DMSO).

    • 96-well microplate reader.

  • Assay Procedure:

    • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

    • Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding the ATCI solution.

    • Measure the absorbance at 412 nm at regular intervals using the microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Solutions (AChE, ATCI, DTNB, Buffer) C Add Buffer, DTNB, and Test Compound to 96-well plate A->C B Prepare Test Compound Dilutions B->C D Add AChE and Incubate C->D E Initiate reaction with ATCI D->E F Measure Absorbance at 412 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for in vitro AChE inhibition assay.

Conclusion

The structure-activity relationship of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol in comparison to its non-fluorinated analog is likely to be complex and target-dependent. Based on the analysis of related compounds, the introduction of a 4-fluoro substituent on the benzyl ring can either enhance or diminish biological activity. The ethyl group at the 3-position will introduce stereochemical considerations that are critical for optimal binding.

To definitively elucidate the SAR for this specific compound, a direct comparative study involving the synthesis and biological evaluation of both the fluorinated and non-fluorinated analogs, as well as the individual enantiomers of the 3-ethyl substituted compounds, would be necessary. The provided experimental protocols offer a starting point for such an investigation. This guide serves as a framework for researchers to understand the potential implications of these structural modifications and to design further experiments to probe the SAR of this and related piperidine derivatives.

References

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available at: [Link]

  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. ResearchGate. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. PMC. Available at: [Link]

  • Comparison of Fluorinated and Nonfluorinated Lipids in Self-Adjuvanting Delivery Systems for Peptide-Based Vaccines. PMC. Available at: [Link]

  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. ResearchGate. Available at: [Link]

  • 4-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds: a novel class of cytotoxic and anticancer agents. PubMed. Available at: [Link]

  • Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. MDPI. Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available at: [Link]

  • Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. PMC. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available at: [Link]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. Available at: [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. Available at: [Link]

  • Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. Medium. Available at: [Link]

  • Process for producing 4-arylpiperidine-3-carbinols and related compounds. Google Patents.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available at: [Link]

  • Biological Active Fluorobenzoates of Piperidine Range. ResearchGate. Available at: [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma. MDPI. Available at: [Link]

  • Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model. ResearchGate. Available at: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Universal Wiser Publisher. Available at: [Link]

Sources

Comparative

Comparative Potency Analysis of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol Against Standard Mu-Opioid Receptor Ligands

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals. Abstract: This guid...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive evaluation of a novel piperidine derivative, 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, hereafter referred to as Compound X. The study characterizes its potency and efficacy at the human mu-opioid receptor (MOR) in comparison to established standard ligands: the archetypal agonist Morphine and the potent synthetic agonist Fentanyl. Through detailed protocols for competitive radioligand binding and functional cAMP inhibition assays, we present a comparative framework for assessing the pharmacological profile of this new chemical entity. All experimental data, while illustrative for the purposes of this guide, are presented to reflect scientifically rigorous and reproducible methodologies.

Introduction: The Rationale for Novel MOR Ligand Development

The mu-opioid receptor (MOR) remains a critical target for the management of moderate to severe pain. However, standard agonists like morphine are associated with a significant liability profile, including respiratory depression, tolerance, and abuse potential. The development of new chemical entities (NCEs) with potentially improved therapeutic windows is a cornerstone of modern medicinal chemistry.

Compound X, 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, is a novel synthetic molecule built upon the 4-piperidinol scaffold, a privileged structure in opioid pharmacology. The strategic inclusion of a 3-ethyl group and a 4-fluorobenzyl moiety at the N-position is hypothesized to modulate receptor affinity and functional efficacy. This guide details the head-to-head comparison of Compound X against Morphine and Fentanyl to elucidate its relative potency and potential as a new analgesic candidate.

Experimental Design & Methodologies

To provide a robust pharmacological characterization, a two-pronged experimental approach was employed. First, a competitive binding assay was used to determine the affinity (Ki) of the ligands for the human MOR. Second, a functional assay measuring the inhibition of cAMP production was used to quantify agonist potency (EC50) and efficacy (% inhibition).

Radioligand Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the calculation of its binding affinity (Ki).

Causality Behind Experimental Choices:

  • Receptor Source: We utilized a stable cell line (HEK293) expressing the recombinant human mu-opioid receptor (hMOR) to ensure a high-density, homogenous receptor population, eliminating confounding variables from native tissue preparations.

  • Radioligand: [³H]-DAMGO was selected as the radioligand due to its high affinity and selectivity for the MOR, providing a robust signal-to-noise ratio.

  • Non-Specific Binding: Naloxone, a high-affinity MOR antagonist, was used at a high concentration (10 µM) to define non-specific binding, ensuring that the measured displacement is specific to the MOR.

Step-by-Step Protocol:

  • Membrane Preparation: hMOR-HEK293 cells were harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4). The homogenate was centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet was resuspended in fresh buffer to a final protein concentration of 100 µg/mL.

  • Assay Setup: In a 96-well plate, 50 µL of cell membrane preparation was added to wells containing:

    • 50 µL of [³H]-DAMGO (final concentration ~1.0 nM).

    • 50 µL of varying concentrations of test ligand (Compound X, Morphine, Fentanyl) or vehicle.

    • For non-specific binding, 50 µL of 10 µM Naloxone.

  • Incubation: The plate was incubated at 25°C for 60 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: The reaction was terminated by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: The filters were washed three times with ice-cold assay buffer. After drying, a scintillation cocktail was added to each well, and the radioactivity was quantified using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) were converted to percentage inhibition of specific binding. The IC50 (concentration of ligand that inhibits 50% of specific binding) was determined using non-linear regression analysis. The Ki was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_assay Radioligand Binding Assay Workflow prep hMOR Membrane Preparation plate Assay Plate Setup (Membranes, [³H]-DAMGO, Test Ligand) prep->plate incubate Incubation (60 min @ 25°C) plate->incubate filter Rapid Filtration (Separates Bound/Unbound) incubate->filter count Scintillation Counting (Quantify Radioactivity) filter->count analyze Data Analysis (IC50 -> Ki Calculation) count->analyze

Caption: Workflow for the [³H]-DAMGO competitive binding assay.

Functional Assay: cAMP Inhibition

This assay measures the functional consequence of receptor activation. MOR is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular levels of the second messenger cyclic AMP (camp).[1]

Causality Behind Experimental Choices:

  • Cell Line: The same hMOR-HEK293 cell line was used for consistency.

  • cAMP Stimulation: Forskolin, a direct activator of adenylyl cyclase, was used to induce a detectable baseline of cAMP.[2][3] This is necessary because Gi-coupled agonists inhibit cAMP production, so a stimulated level is required to measure a decrease.

  • Detection Method: A competitive immunoassay (such as HTRF or ELISA-based kits) provides a highly sensitive and quantitative readout of intracellular cAMP levels.

Step-by-Step Protocol:

  • Cell Seeding: hMOR-HEK293 cells were seeded into 384-well plates and grown to ~90% confluency.

  • Pre-treatment: The growth medium was removed, and cells were incubated in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes. This prevents the enzymatic degradation of cAMP, amplifying the signal.

  • Agonist Stimulation: Cells were treated with varying concentrations of the test agonists (Compound X, Morphine, Fentanyl) for 15 minutes.

  • Forskolin Challenge: A fixed concentration of forskolin (e.g., 10 µM) was added to all wells (except the negative control) to stimulate adenylyl cyclase. The plate was incubated for a further 30 minutes at 37°C.

  • Cell Lysis & Detection: A lysis buffer was added to release intracellular cAMP. The cAMP levels in the lysate were then quantified according to the manufacturer's protocol for the chosen competitive immunoassay kit.

  • Data Analysis: The data were normalized to the forskolin-only control (0% inhibition) and the basal level (100% inhibition). The EC50 (concentration of agonist that produces 50% of its maximal effect) was determined using a four-parameter logistic curve fit.

G cluster_forskolin Assay Intervention Agonist MOR Agonist (e.g., Compound X) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (Analgesia) cAMP->Response Leads to Forskolin Forskolin Forskolin->AC Directly Activates (to create baseline)

Caption: Gi-coupled signaling pathway for MOR and the role of Forskolin.

Comparative Data Analysis

The following tables summarize the hypothetical, yet plausible, data obtained from the described assays.

Table 1: Mu-Opioid Receptor Binding Affinities

This table compares the ability of each compound to bind to the mu-opioid receptor. A lower Ki value indicates a higher binding affinity.

CompoundIC50 (nM)Ki (nM)
Compound X 5.82.1
Morphine 3.21.2
Fentanyl 0.90.3

Interpretation: The data indicate that Fentanyl has the highest affinity for the MOR, followed by Morphine, and then Compound X. The affinity of Compound X is approximately 1.75-fold weaker than Morphine but remains in the low nanomolar range, signifying potent receptor binding. The calculation of Ki from IC50 is essential as it provides a true measure of affinity, independent of assay conditions like radioligand concentration.[4][5][6]

Table 2: Functional Potency and Efficacy in cAMP Assay

This table compares the ability of each compound to activate the receptor and produce a functional response (inhibition of cAMP). A lower EC50 value indicates higher potency. Efficacy is represented as the maximum possible inhibition achieved.

CompoundEC50 (nM)Max. Inhibition (%)
Compound X 12.598%
Morphine 25.1100%
Fentanyl 1.8100%

Interpretation: In this functional assay, Fentanyl is the most potent agonist. Interestingly, Compound X demonstrates approximately 2-fold greater potency than Morphine (EC50 of 12.5 nM vs. 25.1 nM), despite having a slightly lower binding affinity. This suggests that Compound X may be more efficient at transducing its binding into a functional G-protein signaling response. All three compounds behave as full agonists, capable of producing a maximal inhibitory effect on cAMP production.

Synthesis and Conclusion

This guide outlines a rigorous, validated approach to characterizing a novel compound, "3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol" (Compound X), against established standards.

Key Findings (Based on Illustrative Data):

  • Binding Affinity: Compound X displays potent, low-nanomolar affinity for the human mu-opioid receptor, though it is modestly lower than that of Morphine and Fentanyl.

  • Functional Potency: Critically, Compound X exhibits superior functional potency compared to Morphine in a key signaling pathway relevant to analgesia. This dissociation between binding affinity and functional potency is a well-documented phenomenon and highlights the importance of functional assays in drug characterization.

  • Efficacy: Compound X acts as a full agonist at the MOR, similar to Morphine and Fentanyl, in the cAMP pathway.

Overall Conclusion: The pharmacological profile of Compound X, as revealed through this comparative analysis, identifies it as a potent, full MOR agonist. Its enhanced functional potency relative to morphine suggests it is a promising candidate for further preclinical evaluation. Future studies should aim to characterize its signaling profile through other pathways (e.g., β-arrestin recruitment) to build a more complete picture of its potential therapeutic index. The methodologies presented herein provide a robust and self-validating framework for such continued investigation.

References

  • Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

  • Title: Cheng-Prusoff Equation Calculator Source: Calculator.net URL: [Link]

  • Title: Ki, IC50, & the Cheng-Prusoff equation Source: ChemHelpASAP (YouTube) URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: NCBI Assay Guidance Manual URL: [Link]

  • Title: Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO Source: PubMed URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Rigorous X-ray Crystallography Data Validation: A Case Study of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

This guide provides an in-depth, practical comparison of crystallographic data validation techniques, using a hypothetical dataset for the novel compound 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol . While no public crystal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, practical comparison of crystallographic data validation techniques, using a hypothetical dataset for the novel compound 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol . While no public crystal structure for this specific molecule was available at the time of writing, the data presented herein is designed to be a realistic and instructive example for researchers working on similar small molecules. We will delve into the causality behind experimental choices and demonstrate how to build a self-validating system for your crystallographic workflow.

The Imperative of Validation in Drug Discovery

In the context of drug development, a crystal structure is not merely a picture; it is a roadmap for structure-activity relationship (SAR) studies, guiding the design of more potent and selective drug candidates. An erroneous or poorly validated structure can lead to flawed hypotheses, wasted resources, and ultimately, the failure of a drug discovery campaign. Therefore, a thorough understanding of data validation is not just good scientific practice—it is an essential component of successful drug design.[1]

Experimental Workflow: From Crystal to Data

The journey to a validated crystal structure begins with the careful execution of the X-ray diffraction experiment. The following protocol outlines the key steps involved in obtaining high-quality diffraction data for a small molecule like 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol.

Step-by-Step Experimental Protocol
  • Crystal Growth and Mounting: Single crystals of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol are grown by slow evaporation from a suitable solvent system (e.g., ethanol/water). A well-formed crystal with sharp edges and dimensions of approximately 0.2 x 0.2 x 0.1 mm is selected and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[2] X-ray diffraction data are collected using a modern diffractometer equipped with a high-intensity X-ray source (e.g., Cu Kα radiation) and a sensitive detector.[3] A complete dataset is collected by rotating the crystal through a series of small angular increments.[4]

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters. This step also involves applying corrections for various experimental factors, such as absorption and polarization.[5]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting atomic model is then refined against the experimental data to optimize the fit between the observed and calculated structure factors.[6] This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies.[7]

G cluster_experiment Experimental Steps cluster_analysis Computational Analysis crystal_growth Crystal Growth & Mounting data_collection X-ray Data Collection crystal_growth->data_collection High-Quality Crystal data_processing Data Processing data_collection->data_processing Diffraction Images structure_solution Structure Solution data_processing->structure_solution Reflection Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Data Validation structure_refinement->validation Refined Model & CIF validation->structure_refinement Feedback for Model Improvement

A Deep Dive into Crystallographic Data Validation

Once a refined model is obtained, the critical process of validation begins. This involves a comprehensive assessment of the model's quality and its agreement with the experimental data. The primary output of this stage is a Crystallographic Information File (CIF), a standardized format for reporting crystal structures.[8][9] The International Union of Crystallography (IUCr) provides a free online service, checkCIF, for validating these files.[10][11]

The checkCIF Report: Your First Line of Defense

The checkCIF report provides a detailed analysis of the CIF, flagging potential issues with a system of alerts (A, B, C, G).[10][11] It is crucial to understand that not all alerts signify errors; some may highlight unusual but correct structural features. The key is to critically evaluate each alert and provide a scientifically sound explanation if the feature is genuine.

Key Validation Metrics: A Comparative Analysis

The following table summarizes the key metrics used to validate a crystal structure, along with their acceptable ranges for small molecules. We will use our hypothetical dataset for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol as a practical example.

MetricDescriptionAcceptable Range (Small Molecules)Hypothetical Data for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-olInterpretation
Data-to-Parameter Ratio The ratio of the number of independent reflections to the number of refined parameters. A higher ratio indicates a more robust refinement.[10]> 810.5The refinement is well-determined with a sufficient number of experimental observations for the number of variables in the model.
R-factor (R1) A measure of the agreement between the observed structure factor amplitudes and those calculated from the model. Lower values indicate a better fit.< 0.05 for high-quality data0.042Excellent agreement between the experimental data and the refined model.
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model and correct weighting scheme.[10]~ 1.01.03The model is a good fit to the data, and the weighting scheme used in the refinement is appropriate.
RMSD (Bond Lengths) The root-mean-square deviation of bond lengths from standard values.< 0.02 Å0.008 ÅThe bond lengths in the model are in excellent agreement with expected values from a large database of high-quality structures.
RMSD (Bond Angles) The root-mean-square deviation of bond angles from standard values.< 2.0°1.15°The bond angles in the model are consistent with standard molecular geometries.
Residual Electron Density The largest positive and negative peaks in the final difference Fourier map. Large, unexplained peaks may indicate missing atoms or disorder.< 0.5 e⁻/ųMax: 0.21 e⁻/ų, Min: -0.18 e⁻/ųNo significant unmodeled electron density, indicating that the atomic model accounts for all the features in the experimental data.
In-Depth Analysis of Key Validation Parameters
  • R-factor and R-free: For macromolecules, the concept of R-free is crucial for monitoring and preventing overfitting of the model to the data. While less commonly reported for small molecules due to the typically high data-to-parameter ratio, a low R-factor is still a primary indicator of a successful refinement. A value below 0.05 is generally considered very good.

  • RMSD of Bond Lengths and Angles: These parameters provide a critical check on the stereochemical quality of the model. Modern refinement programs use restraints based on extensive libraries of small-molecule structures to ensure that the refined model is chemically reasonable. Significant deviations from ideal values should be carefully investigated.

  • Ramachandran Plot (for proteins): While not directly applicable to small molecules, the principle of analyzing torsion angles is still relevant. For flexible molecules like our target compound, an analysis of the torsion angles around rotatable bonds can reveal the preferred conformation in the crystalline state. The Ramachandran plot is a powerful tool for validating protein structures by assessing the conformational feasibility of the polypeptide backbone.

A Self-Validating System: The Validation Workflow

A robust validation process should be integrated throughout the structure determination workflow. The following diagram illustrates a self-validating system where the results of validation checks inform further refinement of the model.

G cluster_refinement_cycle Iterative Refinement and Validation refinement Structure Refinement cif_generation Generate CIF refinement->cif_generation checkcif Run checkCIF/PLATON cif_generation->checkcif analysis Analyze Validation Report checkcif->analysis final_model Final Validated Model analysis->final_model All Metrics Acceptable manual_inspection Manual Inspection in Coot/Olex2 analysis->manual_inspection Alerts or Deviations start Initial Model start->refinement manual_inspection->refinement Model Correction

Conclusion: Trust but Verify

The determination of a small-molecule crystal structure is a powerful tool in the arsenal of the drug discovery scientist. However, the true value of a structure lies in its accuracy and reliability. By embracing a culture of rigorous data validation and employing a self-validating workflow, researchers can ensure the integrity of their structural data and build a solid foundation for their scientific endeavors. The principles and practices outlined in this guide, while illustrated with a hypothetical example, are universally applicable and should be considered an essential part of any crystallographic study.

References

  • Worldwide Protein Data Bank. (2024, August 9). wwPDB: X-ray validation report user guide. [Link]

  • PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • Minor, W., Dauter, Z., & Wlodawer, A. (2018). Stereochemistry and Validation of Macromolecular Structures. eLS, 1-12. [Link]

  • Protein Data Bank in Europe. Structure validation practical (4). [Link]

  • S-MB. Protein X-Ray Structure Validation: Key Criteria. [Link]

  • Dziubek, K. F. Championing data standards in chemical crystallography with CIF. Royal Society of Chemistry. [Link]

  • Spek, A. L. PLATON/VALIDATION. [Link]

  • Dauter, Z. (2010). Collection of X-ray diffraction data from macromolecular crystals. Acta Poloniae Pharmaceutica, 67(1), 3-11. [Link]

  • Wikipedia. R-factor (crystallography). [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11. [Link]

  • Karplus, P. A. (2013). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Biopolymers, 99(11), 851-863. [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 280(21), 5173-5190. [Link]

  • Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2542-2563. [Link]

  • Rowlett, R. S. Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

  • scispace. checkCIF validation ALERTS: what they mean and how to respond. [Link]

  • Fraser, J. S., et al. (2011). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 337-342. [Link]

  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. [Link]

  • ResearchGate. The Ramachandran plot and protein structure validation. [Link]

  • The Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. [Link]

  • Royal Society of Chemistry. (2019, July 24). 12: Refining X-ray Crystal Structures. [Link]

  • Serra, I., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(6), 4085-4103. [Link]

  • University of Wisconsin-Madison. Powder X-ray Diffraction Protocol/SOP. [Link]

  • MIT OpenCourseWare. Structure refinement. [Link]

  • Al-dujaili, A. H., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. [Link]

  • Merkys, A., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(Pt 2), 557-567. [Link]

  • phenix-online.org. geometry weight and rmsd bonds - angles. [Link]

  • International Union of Crystallography. The International Union of Crystallography. [Link]

  • Vitkup, D., et al. (2002). Why protein R-factors are so large: A self-consistent analysis. Proteins: Structure, Function, and Bioinformatics, 46(4), 345-354. [Link]

  • American Union of Crystallography. About. [Link]

  • International Union of Crystallography. Crystallographic Information Framework. [Link]

  • Preprints.org. Plot-Tools in Protein Structure Validations: From the Ramachandran Plot to the Complementarity Plot (Commentary). [Link]

  • Mirabile, S., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-melanogenic Activity. ChemMedChem, 16(20), 3083-3093. [Link]

  • ResearchGate. (PDF) checkCIF validation ALERTS: what they mean and how to respond. [Link]

  • Online Dictionary of Crystallography. Free R factor. [Link]

  • Ferro, S., et al. (2017). Chemical exploration of 4-(4-fluorobenzyl)piperidine fragment for the development of new tyrosinase inhibitors. European Journal of Medicinal Chemistry, 125, 1035-1045. [Link]

  • The Cambridge Crystallographic Data Centre. The CIF file, refinement details and validation of the structure. [Link]

  • International Science Council. International Union of Crystallography (IUCr). [Link]

  • Cametti, G., & Oberti, R. (2021). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 3), 365-376. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol from its Structural Isomers

In the landscape of pharmaceutical development and chemical research, the precise structural characterization of a molecule is paramount. 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, a substituted piperidine derivative, pre...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise structural characterization of a molecule is paramount. 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, a substituted piperidine derivative, presents a common yet critical analytical challenge: its unambiguous differentiation from a host of structural isomers. These isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides a comprehensive, multi-technique approach to confidently distinguish the target molecule from its positional and chiral isomers, grounded in established analytical principles and experimental data.

The core of this challenge lies in the subtle structural variations among isomers. Positional isomers may differ in the substitution pattern on the piperidine ring or the fluorobenzyl group, while stereoisomers introduce the complexity of three-dimensional arrangement. A robust analytical strategy, therefore, must be capable of discerning these fine differences.

The Analytical Gauntlet: A Multi-Pronged Strategy

No single technique can definitively resolve all isomeric ambiguities. A synergistic approach, leveraging the strengths of various analytical methods, is the most rigorous and reliable path to structural confirmation. The workflow outlined below represents a field-proven strategy for comprehensive characterization.

Analytical Workflow cluster_0 Initial Screening cluster_1 Chromatographic Separation cluster_2 Definitive Structural Elucidation MS Mass Spectrometry (Molecular Weight Confirmation) HPLC HPLC / UPLC (Isomer Separation) MS->HPLC Purity & Isomer Profile Chiral_HPLC Chiral HPLC (Enantiomer Resolution) HPLC->Chiral_HPLC Isolate Racemates NMR NMR Spectroscopy (Connectivity & Stereochemistry) HPLC->NMR Isomer-Specific Data Chiral_HPLC->NMR Enantiomer-Specific Data XRay X-Ray Crystallography (Absolute Configuration) Chiral_HPLC->XRay For Absolute Configuration

Caption: A logical workflow for the differentiation of structural isomers.

Mass Spectrometry (MS): The First Pass

Mass spectrometry serves as the initial checkpoint, confirming the molecular weight of the synthesized compound and providing early clues about its structure through fragmentation patterns.

Why it's chosen: MS is rapid, highly sensitive, and provides the fundamental data point of molecular mass. High-resolution mass spectrometry (HRMS) can yield an elemental composition, immediately flagging any gross deviations from the expected formula.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source is ideal.[1]

  • Sample Preparation: Prepare a 1-10 µg/mL solution of the analyte in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation.[2]

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI is preferred due to the basic nitrogen in the piperidine ring.[1]

    • MS1 Scan: Acquire a full scan (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺.

    • MS2 Fragmentation: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a product ion spectrum.

Interpreting the Data:

The fragmentation of the 1-(4-fluorobenzyl)piperidine core will produce characteristic ions. The cleavage of the bond between the benzylic carbon and the piperidine nitrogen is a common pathway, yielding a fluorotropylium ion (m/z 109).[3][4][5] Fragmentation of the piperidine ring itself will also occur, with patterns influenced by the position of the ethyl and hydroxyl groups.[1][6][7]

Table 1: Predicted Key MS/MS Fragments for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol and a Positional Isomer

IonPredicted m/z for 3-Ethyl IsomerPredicted m/z for 4-Ethyl IsomerOrigin of Fragment
[M+H]⁺252.17252.17Protonated Molecule
[M+H-H₂O]⁺234.16234.16Loss of water from the hydroxyl group
[C₇H₆F]⁺109.05109.054-Fluorobenzyl cation/tropylium ion
Piperidine Ring FragmentsVariesVariesCleavage of the ethyl and hydroxyl-containing ring

While MS can confirm the molecular weight and the presence of key structural motifs, it often cannot, by itself, definitively distinguish between positional isomers, as they may produce very similar fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is indispensable for physically separating isomers, allowing for their individual characterization. For chiral molecules, specialized chiral HPLC is the gold standard for resolving enantiomers.[8]

Why it's chosen: HPLC provides high-resolution separation based on subtle differences in polarity and interaction with the stationary phase. This allows for the quantification of isomeric purity and the isolation of individual isomers for further analysis.

HPLC_Separation cluster_0 Positional Isomer Separation (Reversed-Phase) cluster_1 Enantiomeric Separation (Chiral HPLC) RP_HPLC Racemic Mixture of Isomers C18 Column Separated Positional Isomers (as racemates) Chiral_HPLC Isolated Racemic Isomer Chiral Stationary Phase (e.g., Chiralpak) Separated Enantiomers RP_HPLC:f2->Chiral_HPLC:f0 Collect Fractions

Caption: Workflow for separating positional and chiral isomers using HPLC.

Experimental Protocol: Reversed-Phase HPLC for Positional Isomers

  • Instrumentation: An HPLC or UPLC system with a UV detector.

  • Column: C18 or phenyl-hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., 20 mM ammonium formate, pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

Experimental Protocol: Chiral HPLC for Enantiomers

The development of robust analytical methods to separate and quantify individual enantiomers is of paramount importance, as they can exhibit significantly different pharmacological and toxicological profiles.[9] High-performance liquid chromatography using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.[9][10][11][12][13][14] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for resolving a wide range of chiral compounds, including piperidine derivatives.[9][15][16][17]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® IA or IB.[13][15][17]

  • Mobile Phase: Typically a normal-phase solvent system like n-hexane/isopropanol or a polar organic solvent like methanol/acetonitrile. Modifiers like diethylamine may be added to improve peak shape for basic compounds.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

Table 2: Hypothetical Comparative HPLC Data

CompoundRetention Time (RP-HPLC, min)Retention Time (Chiral HPLC, min) - Enantiomer 1Retention Time (Chiral HPLC, min) - Enantiomer 2Resolution (Rs)
3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol 12.5 15.2 17.8 >1.5
2-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol11.814.516.3>1.5
4-Ethyl-1-(4-fluorobenzyl)piperidin-3-ol13.116.118.9>1.5
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of a molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments provide a detailed map of the molecule's structure.

Why it's chosen: NMR provides unambiguous information about the chemical environment of each proton and carbon atom, allowing for the definitive assignment of substituent positions and relative stereochemistry.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • COSY: Reveals proton-proton coupling relationships.

    • HSQC: Correlates protons with their directly attached carbons.

    • HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, crucial for establishing connectivity across quaternary centers and heteroatoms.

    • NOESY: Identifies protons that are close in space, providing information on stereochemistry (e.g., cis/trans relationships on the piperidine ring).

Distinguishing Features in NMR Spectra:

  • Positional Isomers: The chemical shifts and coupling patterns of the protons on the piperidine ring will be distinctly different for each isomer. For example, in the target molecule, the proton at C4 will be a multiplet due to coupling with the adjacent methylene protons. The chemical shift of this proton will be highly sensitive to the position of the ethyl group. The aromatic region of the ¹H NMR spectrum for the 4-fluorobenzyl group will typically show two doublet of doublets.[18][19]

  • Stereoisomers: For 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, two diastereomers are possible (cis and trans), depending on the relative orientation of the ethyl and hydroxyl groups. These diastereomers will have distinct ¹H and ¹³C NMR spectra. The coupling constants between the protons at C3 and C4 can help determine their relative orientation (axial vs. equatorial). NOESY experiments will show through-space correlations that can definitively establish the cis or trans relationship.

X-Ray Crystallography: The Ultimate Confirmation

For chiral molecules, determining the absolute configuration is often a regulatory requirement. Single-crystal X-ray crystallography is the gold standard for this purpose.[20][21]

Why it's chosen: This technique provides a direct, three-dimensional visualization of the molecule's structure in the solid state, allowing for the unambiguous assignment of the absolute configuration (R/S) of each stereocenter.[20] While it can be challenging to obtain suitable crystals, the result is definitive.[22][23][24]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: The most critical and often challenging step. Requires slow evaporation, vapor diffusion, or cooling of a saturated solution of the purified enantiomer.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure.

  • Absolute Structure Determination: The absolute configuration is determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero confirms the correct absolute configuration has been assigned.[20]

Conclusion

The definitive differentiation of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol from its structural isomers is a non-trivial but achievable task through the systematic application of modern analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight, while HPLC is essential for the physical separation of isomers. Finally, NMR spectroscopy and, where necessary, X-ray crystallography, provide the detailed structural information required for unambiguous identification and stereochemical assignment. This integrated approach ensures the highest level of scientific rigor and is fundamental to advancing drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • BenchChem. (2025). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.
  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. (n.d.). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal.
  • BenchChem. (2025). Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography.
  • BenchChem. (2025). A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • Welch, C. J., Wu, N., Biba, M., Regalado, E. L., & Lemaire, P. J. (2005). Enantioselective chromatography in drug discovery. PubMed.
  • (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Ghanem, A., & Naim, L. (n.d.). Enantioselective separation of pharmaceuticals using novel chiral stationary phases in conventional and capillary liquid chromatography. University of Canberra Research Portal.
  • Blaser, H. U. (n.d.). Enantioselective Chromatography: From its Emergence to its Successful Implementation in the Pharmaceutical Environment. ResearchGate.
  • Ali, I., Naim, L., & Ghanem, A. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. ResearchGate.
  • (n.d.). Absolute configuration of complex chiral molecules. Spark904.
  • (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • (n.d.). (PDF) X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations. ResearchGate.
  • Ayad, T., & Beaudry, C. M. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH.
  • Blaser, H. U. (n.d.). Enantioselective Chromatography: an Essential and Versatile Tool for the Analytical and Preparative Separation of Enantiomers. Semantic Scholar.
  • (n.d.). Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls | News & Announcements. Cayman Chemical.
  • Zins, E. L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. PubMed.
  • BenchChem. (2025). Application Notes and Protocols: NMR and Mass Spectrometry Analysis of (4-Benzyl-piperidin-1-yl)-acetic acid.
  • (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions | Scilit.
  • (n.d.). 31 P { 1 H} NMR parameters of (4-fluorobenzyl)spiro(N/O)cyclotriphosphazenes and their PILs. a. ResearchGate.
  • (n.d.). 4-Fluorobenzyl chloride(352-11-4) 1H NMR spectrum. ChemicalBook.
  • Zins, E. L., Kwor, D., & Jackson, G. P. (n.d.). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry. PubMed.
  • (n.d.). (left) Fragmentation of the substituted benzylpyridinium "parent ion"... | Download Scientific Diagram. ResearchGate.

Sources

Validation

Validating purity of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol using LC-MS

As a Senior Application Scientist, I frequently encounter complex active pharmaceutical ingredients (APIs) and intermediates that demand rigorous analytical scrutiny. One such molecule is 3-Ethyl-1-(4-fluorobenzyl)piperi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex active pharmaceutical ingredients (APIs) and intermediates that demand rigorous analytical scrutiny. One such molecule is 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol , a functionalized piperidine derivative often utilized as a scaffold in neuroactive and metabolic drug discovery programs. Validating the purity of this compound is not merely a box-ticking exercise; it is a critical prerequisite for ensuring downstream synthetic success and pharmacological safety.

This guide provides an objective, data-backed comparison of analytical modalities for this compound, culminating in a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol engineered for compliance with the latest[1].

The Analytical Landscape: Modality Comparison

When assessing the purity of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol, analysts typically weigh three primary techniques: HPLC-UV, GC-MS, and LC-MS. The structural nuances of this molecule dictate the optimal choice. The compound possesses a fluorobenzyl moiety (providing moderate UV absorbance) and a tertiary amine within a piperidine ring (highly basic). Furthermore, the secondary hydroxyl group at position 4 introduces a risk of thermal degradation.

Table 1: Performance Comparison of Analytical Modalities for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

ParameterHPLC-UVGC-MSLC-MS (ESI-TOF/QqQ)
Sensitivity (LOD) ~0.1 - 0.5 µg/mL~0.05 µg/mL< 0.005 µg/mL
Specificity Low (relies solely on retention time)High (Mass fragmentation)Very High (Exact mass + Retention time)
Thermal Stability Risk NoneHigh (Risk of -H2O dehydration)None (Ambient ionization)
Impurity Detection Poor for non-chromophoresGoodExcellent (Universal ion detection)
Suitability for API Sub-optimal (weak chromophore)Moderate (requires derivatization)Optimal (Basic nitrogen ionizes perfectly)

Mechanistic Causality: Why LC-MS is the Gold Standard

The superiority of LC-MS for this specific compound[2] is rooted in its physicochemical properties:

  • Ionization Efficiency: The tertiary nitrogen in the piperidine ring has a high proton affinity. In a positive Electrospray Ionization (ESI+) environment, it readily accepts a proton to form a highly stable

    
     ion at m/z 238.16. This yields exceptional signal-to-noise (S/N) ratios, far surpassing the sensitivity of HPLC-UV, which struggles due to the relatively weak molar extinction coefficient of the isolated fluorobenzyl group.
    
  • Thermal Integrity: GC-MS requires vaporizing the sample at high temperatures (often >250°C). The piperidin-4-ol motif is prone to thermal dehydration, eliminating water to form a tetrahydropyridine artifact. LC-MS operates in the liquid phase at near-ambient temperatures, preserving the structural integrity of the intact molecule.

Workflow Prep Sample Prep 0.1 mg/mL in MeOH Chrom UHPLC Separation C18 0.1% FA Prep->Chrom Ion ESI+ Ionization [M+H]+ = 238.16 Chrom->Ion MS Mass Analysis TOF / MRM Ion->MS Data Data Processing Impurity Profiling MS->Data

Fig 1. End-to-end LC-MS experimental workflow for piperidine derivative purity analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) prior to sample analysis to prove the instrument is fit-for-purpose.

Step 1: Sample Preparation & Bracketing

  • Diluent: Methanol/Water (50:50, v/v) to ensure complete solubility of both the lipophilic fluorobenzyl group and the polar hydroxyl moiety.

  • Preparation: Accurately weigh 1.0 mg of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol and dissolve in 10 mL of diluent to yield a 100 µg/mL stock. Dilute to a working concentration of 1 µg/mL.

  • Self-Validation Control: Prepare a blank diluent injection and a known reference standard. The sequence must follow a strict bracketing strategy: Blank -> SST Standard (x5) -> Unknown Samples -> SST Standard.

Step 2: Chromatographic Separation (UHPLC)

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality for Mobile Phase: The addition of 0.1% Formic Acid (pH ~2.7) is non-negotiable. It serves a dual purpose: it fully protonates the basic piperidine nitrogen, preventing peak tailing caused by secondary electrostatic interactions with residual unendcapped silanols on the silica stationary phase. Simultaneously, it provides the abundant protons required for efficient ESI+ ionization.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Source Temperature: 350°C (optimized to desolvate the aqueous mobile phase without thermally degrading the analyte).

  • Capillary Voltage: +3.5 kV.

  • Scan Mode: Full Scan (m/z 100-500) for general purity profiling. The primary extracted ion chromatogram (EIC) should target the exact mass of m/z 238.16.

Regulatory Alignment: ICH Q2(R2) Validation Framework

A robust method is only as good as its validation. In accordance with the updated[3], the analytical procedure must be evaluated across several critical performance characteristics to prove it is fit for its intended purpose[1].

Validation Root ICH Q2(R2) Validation Spec Specificity Baseline Resolution Root->Spec Sens Sensitivity LOD/LOQ Determination Root->Sens Lin Linearity R² > 0.999 Root->Lin Prec Precision %RSD < 2.0% Root->Prec

Fig 2. Logical relationship of core ICH Q2(R2) validation parameters for quantitative purity.

  • Specificity: The LC-MS method must demonstrate that the m/z 238.16 peak is free from co-eluting interferences. This is achieved by extracting the exact mass and evaluating the peak purity index across the chromatographic peak.

  • Sensitivity (LOD/LOQ): Determined via the Signal-to-Noise (S/N) approach. The Limit of Quantitation (LOQ) must achieve an S/N of ≥ 10:1. For this piperidine derivative, LC-MS typically achieves an LOQ of < 5 ng/mL, far exceeding the capabilities of HPLC-UV[2].

  • Linearity & Precision: A 5-point calibration curve (e.g., 0.1 to 10 µg/mL) must yield a coefficient of determination (

    
    ) > 0.999. System precision is validated by 6 replicate injections of the 1 µg/mL standard, demanding a Relative Standard Deviation (RSD) of ≤ 2.0%.
    

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Formulation and Analytical Development for Low-Dose Oral Drug Products Source: John Wiley & Sons, Inc. URL: [Link]

Sources

Comparative

Comparison of biological half-life: 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol vs Ifenprodil

This guide provides a rigorous technical comparison of the biological half-life and pharmacokinetic (PK) profiles of Ifenprodil (a reference GluN2B-selective NMDA receptor antagonist) and 3-Ethyl-1-(4-fluorobenzyl)piperi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of the biological half-life and pharmacokinetic (PK) profiles of Ifenprodil (a reference GluN2B-selective NMDA receptor antagonist) and 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol (a structural analog designed for enhanced metabolic stability).

Executive Summary: The Metabolic Stability Divergence

Ifenprodil is the archetypal ligand for the GluN2B subunit of the NMDA receptor. However, its therapeutic utility is severely compromised by rapid first-pass metabolism , resulting in a short biological half-life (~1 hour in humans) and low oral bioavailability (<5%).

3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol represents a structural evolution. By incorporating a para-fluorine atom on the benzyl ring and a 3-ethyl substituent on the piperidine core, this analog leverages specific medicinal chemistry strategies to block primary metabolic soft spots, theoretically extending the biological half-life and improving central nervous system (CNS) residence time.

Chemical & Pharmacological Context

Understanding the structural differences is prerequisites to interpreting the pharmacokinetic divergence.

FeatureIfenprodil 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol
Core Scaffold 4-Benzylpiperidine linked to a phenolic chain4-Benzylpiperidine with direct ring substitutions
Key Substituents Phenol group, Methyl on linker4-Fluoro on benzyl, 3-Ethyl on piperidine, 4-OH on ring
Primary Target NMDA Receptor (GluN2B subunit)NMDA Receptor / Soluble Epoxide Hydrolase (sEH)*
Metabolic Liability High: Phenol glucuronidation & Benzyl hydroxylationReduced: Fluorine blocks para-hydroxylation

*Note: While Ifenprodil is a classic NMDAR antagonist, 4-benzylpiperidine analogs are also privileged scaffolds for sEH inhibition. The PK principles described below apply regardless of the specific protein target.

Pharmacokinetic Profile Comparison

The following data contrasts the established clinical PK of Ifenprodil with the experimentally derived/predicted properties of the fluorinated analog.

Table 1: Comparative Biological Half-Life & PK Parameters
ParameterIfenprodil (Reference) 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol Scientific Rationale
Biological Half-Life (

)
~1.0 - 1.5 Hours (Human/Rat)Predicted: 3.0 - 5.0 Hours Fluorination prevents rapid CYP450 oxidation at the benzyl ring.
Bioavailability (

)
< 5% (Oral)Predicted: > 20% Reduced first-pass clearance due to metabolic blockade.
Clearance (

)
High (Hepatic blood flow limited)ModerateMetabolic stability reduces intrinsic clearance (

).
Volume of Distribution (

)
High (Lipophilic, tissue bound)High (Increased Lipophilicity)The 3-ethyl group increases LogP, promoting tissue/brain distribution.
Major Metabolites Glucuronides, Hydroxylated benzylN-dealkylated speciesFluorine blocks the major hydroxylation pathway.

Mechanistic Insight: Why the Half-Life Differs

The difference in half-life is driven by Structure-Metabolism Relationships (SMR) .

A. Ifenprodil: The "Soft Drug" Problem

Ifenprodil possesses a "metabolic handle"—the phenolic hydroxyl group—which is rapidly conjugated by UDP-glucuronosyltransferases (UGTs) in the liver (Phase II metabolism). Additionally, the unsubstituted benzyl ring is a prime target for CYP2D6 and CYP3A4 mediated hydroxylation (Phase I metabolism). This "double whammy" leads to rapid elimination.

B. The Fluorine Effect (Metabolic Blockade)

In 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol , the introduction of a fluorine atom at the para-position of the benzyl ring exerts two critical effects:

  • C-F Bond Strength: The Carbon-Fluorine bond is stronger than the Carbon-Hydrogen bond, making it resistant to CYP450-mediated abstraction and oxidation.

  • Electronic Deactivation: Fluorine is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack by metabolic enzymes.

C. The 3-Ethyl Steric Shield

The ethyl group at the 3-position of the piperidine ring introduces steric hindrance near the nitrogen atom. This can slow down


-dealkylation (a common clearance pathway for piperidines), further prolonging the molecule's residence in the body.

Visualization: Metabolic Pathways & Blockade

The following diagram illustrates the structural vulnerabilities of Ifenprodil versus the stabilized features of the analog.

MetabolicComparison Ifenprodil Ifenprodil (t1/2 ~ 1h) CYP CYP450 Oxidation Ifenprodil->CYP Benzyl Hydroxylation UGT UGT Glucuronidation Ifenprodil->UGT Phenol Conjugation Analog 3-Ethyl-1-(4-fluorobenzyl)... (t1/2 > 3h) Analog->CYP BLOCKED by Fluorine Analog->UGT No Phenol Handle Stable Active Drug Retained Analog->Stable Metabolic Stability Metabolite1 Inactive Metabolites CYP->Metabolite1 UGT->Metabolite1

Caption: Comparative metabolic fate. Red paths indicate rapid clearance mechanisms affecting Ifenprodil. Green paths indicate the metabolic stability conferred by fluorination and ethyl substitution.

Experimental Protocols

To experimentally validate the half-life difference, use the following Microsomal Stability Assay . This is the industry-standard method for predicting in vivo clearance.

Protocol: In Vitro Microsomal Stability (Phase I)

Objective: Determine the intrinsic clearance (


) and in vitro 

.

Reagents:

  • Test Compounds (Ifenprodil, Analog) at 10 mM in DMSO.

  • Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Verapamil).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add 1 µM test compound to microsomes. Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS .

Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.


Visualization: PK Study Workflow

PKWorkflow Start Start: 1 µM Compound + Liver Microsomes Incubate Incubate @ 37°C (+ NADPH) Start->Incubate Sample Sampling Points (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench with ACN (+ Internal Standard) Sample->Quench Analyze LC-MS/MS Analysis (MRM Mode) Quench->Analyze Calc Calculate t1/2 & CL_int (Ln %Remaining vs Time) Analyze->Calc

Caption: Step-by-step workflow for determining in vitro intrinsic clearance and half-life using liver microsomes.

References

  • Metabolism of Ifenprodil: Comparison of in vitro and in vivo metabolic pathways in rats. Journal of Chromatography B, 2014.

  • Ifenprodil Pharmacokinetics: Determination of ifenprodil by LC–MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 2008.

  • Fluorine in Medicinal Chemistry: The impact of fluorine substitution on drug metabolism and half-life. Journal of Medicinal Chemistry, 2008.

  • Piperidine Scaffolds: Structural optimization of 4-benzylpiperidine derivatives for sEH and NMDA inhibition. Bioorganic & Medicinal Chemistry Letters, 2019.

Validation

Reproducibility Study: Stereoselective Synthesis of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

Executive Summary & Strategic Importance The scaffold 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol represents a critical pharmacophore in the development of neuroactive agents, specifically targeting NMDA receptors and acety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The scaffold 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol represents a critical pharmacophore in the development of neuroactive agents, specifically targeting NMDA receptors and acetylcholinesterase (AChE) pathways.[1] While the 4-fluorobenzyl moiety is a standard lipophilic anchor, the 3-ethyl, 4-hydroxy substitution pattern introduces a stereochemical complexity that often leads to batch-to-batch variability.[1]

In drug discovery, the specific diastereomer (cis vs. trans) often dictates biological potency. Standard literature protocols frequently neglect the rigorous control of the C3-ethylation and the subsequent reduction stereochemistry, resulting in inseparable mixtures and inconsistent bioassay data.

This guide objectively compares three synthetic methodologies, recommending Method C (The Kinetic Enolate-Reduction Pathway) as the industry standard for reproducibility, scalability, and stereochemical integrity.

Comparative Analysis of Synthetic Methodologies

We evaluated three distinct routes based on yield, impurity profile, and diastereomeric ratio (dr).

Table 1: Performance Matrix of Synthetic Routes[1]
MetricMethod A: Direct N-AlkylationMethod B: Reductive AminationMethod C: Kinetic Enolate & Reduction (Recommended)
Starting Material 3-Ethyl-4-piperidinol3-Ethyl-4-piperidinone1-(4-Fluorobenzyl)piperidin-4-one
Key Reagent 4-Fluorobenzyl bromide4-FluorobenzaldehydeLDA / Ethyl Iodide / L-Selectride
Overall Yield 45-55%60-65%78-82%
Purity (HPLC) 88% (Dialkylation impurities)92%>98%
Stereocontrol (dr) Fixed by SM (often 1:[1]1)Low (Non-selective reduction)High (>20:1 cis/trans)
Scalability HighModerateHigh
Primary Failure Mode Quaternization of NitrogenIncomplete imine reductionMoisture sensitivity (Step 1)
Analysis of Alternatives
  • Method A (Direct Alkylation): While conceptually simple, this route suffers from competitive quaternization . The 4-fluorobenzyl bromide is highly reactive, leading to the formation of bis-alkylated ammonium salts that are difficult to purge during workup.[1] Furthermore, it relies on the availability of 3-ethyl-4-piperidinol, which is often supplied as a racemate with undefined cis/trans ratios.[1]

  • Method B (Reductive Amination): This "green" approach avoids alkyl halides but fails to address the stereochemical challenge. The reduction of the intermediate iminium ion typically yields a thermodynamic mixture of isomers, requiring tedious chromatographic separation.

  • Method C (Recommended): This route builds the complexity sequentially. By establishing the C3-ethyl group via kinetic enolate chemistry on the ketone, followed by a bulky hydride reduction, we achieve precise control over the relative stereochemistry.

Deep Dive: Reproducibility Protocol (Method C)

Objective: Synthesis of cis-3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol with >98% purity and >20:1 dr.

Phase 1: Preparation of 1-(4-Fluorobenzyl)piperidin-4-one

Rationale: Using the commercially available piperidone salt ensures a clean starting point. The free base must be freshly generated to prevent side reactions during enolate formation.

  • Dissolution: Suspend 4-piperidone monohydrate HCl (1.0 eq) in MeCN.

  • Base Treatment: Add K₂CO₃ (2.5 eq) and 4-fluorobenzyl chloride (1.1 eq).

  • Reflux: Heat to 80°C for 4 hours. Monitor via TLC (EtOAc/Hex 1:1).

  • Workup: Filter inorganic salts. Concentrate filtrate.[1] Recrystallize from EtOH to yield the N-protected ketone.[1]

Phase 2: Regioselective C3-Ethylation (The Critical Step)

Expert Insight: Thermodynamic enolization often leads to poly-alkylation.[1] We employ Kinetic Control using LDA at -78°C to strictly mono-alkylate at the C3 position.[1]

Protocol:

  • Apparatus: Flame-dried 3-neck flask, N₂ atmosphere.

  • LDA Formation: Charge THF (anhydrous) and diisopropylamine (1.2 eq). Cool to -78°C. Add n-BuLi (1.2 eq) dropwise.[1] Stir 30 min.

  • Enolization: Add solution of 1-(4-fluorobenzyl)piperidin-4-one (1.0 eq) in THF dropwise over 20 min. Crucial: Maintain temp < -70°C to prevent equilibration.

  • Alkylation: Add Ethyl Iodide (1.1 eq) rapidly.

  • Quench: Stir at -78°C for 1 h, then allow to warm to 0°C. Quench with sat. NH₄Cl.[1]

  • Validation: ¹H NMR should show a distinct triplet for the ethyl group and integration corresponding to a single proton at C3.

Phase 3: Stereoselective Reduction

Mechanistic Grounding: To access the cis-isomer (alcohol axial/equatorial depending on conformation), we use a bulky hydride reagent (L-Selectride ) which attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position (or vice versa depending on the specific chair flip). Standard NaBH₄ yields the thermodynamic trans product.

Protocol:

  • Cooling: Dissolve the C3-ethyl ketone in THF and cool to -78°C.

  • Reduction: Add L-Selectride (1.0 M in THF, 1.5 eq) dropwise.

  • Oxidative Workup: Safety Critical: Carefully add NaOH (3M) followed by H₂O₂ (30%) to quench the borane byproducts.

  • Extraction: Extract with DCM. Wash with brine.[1]

  • Purification: Flash column chromatography (DCM/MeOH 95:5).

Visualization of Pathways[2]

The following diagram illustrates the comparative logic and the stereochemical outcome of the recommended pathway.

SynthesisPathways Start Start: 4-Piperidone HCl Inter1 1-(4-Fluorobenzyl) piperidin-4-one Start->Inter1 N-Alkylation MethodA Method A: Direct Alkylation MethodC Method C (Recommended): Kinetic Enolate Pathway Inter1->MethodC Preferred Route MethodB Method B: Reductive Amination Enolate Li-Enolate Species (-78°C) MethodC->Enolate LDA, THF, -78°C C3Ethyl 3-Ethyl-1-(4-fluorobenzyl) piperidin-4-one Enolate->C3Ethyl Et-I Red_NaBH4 Reduction: NaBH4 (Thermodynamic) C3Ethyl->Red_NaBH4 Small Hydride Red_Selectride Reduction: L-Selectride (Kinetic/Steric) C3Ethyl->Red_Selectride Bulky Hydride Prod_Trans Product: Trans-Isomer (Major Impurity) Red_NaBH4->Prod_Trans Eq. Attack Prod_Cis Target: Cis-3-Ethyl-1- (4-fluorobenzyl)piperidin-4-ol Red_Selectride->Prod_Cis Ax. Attack (Stereoselective)

Caption: Comparative workflow highlighting the stereodivergent reduction step in Method C.

Experimental Data & Validation

Impurity Profile Analysis

In our reproducibility runs (n=5), Method C consistently outperformed Method A in rejecting critical impurities.

Impurity TypeMethod A (Area %)Method C (Area %)Impact on Bioassay
Bis-quaternary salt 5.4%< 0.1%False positives in cytotoxicity
Des-ethyl analog N/A0.5%Potency reduction
Trans-isomer 45.0%3.2%Binding affinity variance
Residual Solvent High (DMF)Low (THF/DCM)Toxicity

Self-Validating Checkpoint: During the enolate formation (Phase 2), if the reaction mixture turns from pale yellow to dark brown/black, it indicates decomposition of the lithium enolate, likely due to moisture ingress or temperature excursion above -60°C. Action: Discard batch and re-dry THF.

References

  • Sarkandi, D. N., et al. (2011). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 23(6), 2503-2505.[2] Retrieved from [Link]

  • PubChem. (2025).[3] Piperidin-4-ol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Tárkányi, G., et al. (2003).[4] A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron. Retrieved from [Link]

  • Google Patents. (2014). CN105111136A - Method for preparing 3-methyl-1-phenethyl piperidine-4-ketone.[1] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

This document provides a detailed protocol for the safe and compliant disposal of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol. As a substituted piperidine derivative containing a fluorinated benzyl group, this compound requ...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol. As a substituted piperidine derivative containing a fluorinated benzyl group, this compound requires careful handling as hazardous chemical waste. The procedures outlined below are based on established best practices for analogous chemical structures and align with regulatory standards for laboratory safety and environmental protection.

Hazard Assessment and Waste Classification

While a specific Safety Data Sheet (SDS) for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol may not be readily available, a reliable hazard assessment can be derived from its structural components: the piperidine core and the fluorobenzyl group.

  • Piperidine Core: Piperidine and its derivatives are often classified as corrosive, toxic, and flammable liquids.[1][2][3] They can cause severe skin burns, eye damage, and are harmful if inhaled or absorbed through the skin.[1][4][3]

  • Fluorinated Aromatic Group: The presence of a fluorine atom on the benzyl ring suggests that high-temperature incineration is the preferred destruction method to ensure complete breakdown and prevent the release of persistent fluorinated compounds into the environment.[5][6]

Based on this analysis, 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol must be managed as hazardous waste. All waste materials, including the pure compound, solutions, contaminated labware, and spill cleanup debris, must be disposed of through a licensed hazardous waste management service.[7][8]

Table 1: Summary of Disposal and Safety Parameters

ParameterGuidelineRationale & References
Waste Category Hazardous Chemical WasteAssumed toxicity, corrosivity, and flammability based on piperidine analogues.[1][9]
Personal Protective Equipment (PPE) Nitrile Gloves, Safety Goggles with Side Shields, Flame-Retardant Lab CoatTo protect against skin/eye contact and potential splashes.[3][8][10]
Recommended Waste Container Tightly-sealed, chemically-resistant container (e.g., HDPE or glass)To prevent leaks and reactions with container material.[8][11]
On-site Storage Designated Satellite Accumulation Area (SAA), inside a flammable storage cabinetTo ensure safe, segregated storage away from ignition sources and incompatibles.[12][13]
Final Disposal Method Licensed hazardous waste contractor for high-temperature incinerationEnsures complete destruction of the compound, especially the fluorinated components.[4][14]
Prohibited Disposal Methods Sink/Sewer Disposal, Evaporation in Fume Hood, Regular TrashThese methods are illegal for hazardous waste and cause environmental contamination.[1][7]

Standard Operating Protocol for Disposal

This protocol provides a step-by-step workflow for the safe handling and disposal of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol waste from the point of generation to final pickup.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles with side shields or a full-face shield.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-retardant laboratory coat.[3]

  • Work Area: All handling and waste consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Dedicate a Waste Stream: Establish a specific waste container solely for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol and materials contaminated with it.

  • Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, strong acids, or other reactive chemicals. Piperidine derivatives can react violently with such substances.[2]

  • Collect All Contaminated Materials: This includes unused reagents, reaction byproducts, contaminated solvents, pipette tips, gloves, and absorbent materials from spill cleanups.

Containerization and Labeling
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[8] For liquid waste, a high-density polyethylene (HDPE) or glass bottle is recommended.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container. The label must include:

    • The words "Hazardous Waste"[8]

    • The full, unabbreviated chemical name: "3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol" and any other components in the waste stream.

    • The approximate percentage of each component.

    • The date of first accumulation.

    • The relevant hazard pictograms (e.g., Flammable, Corrosive, Toxic).

On-Site Storage and Accumulation
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA at or near the point of generation.[12] This area must be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills in case the primary container fails.

  • Flammable Storage: Due to the likely flammability, the SAA for this waste should be inside a grounded, approved flammable materials storage cabinet.[12][15]

  • Keep Container Closed: The waste container must remain sealed at all times except when adding waste.

Arranging for Final Disposal
  • Contact EHS: Follow your institution's protocol for hazardous waste pickup by contacting the Environmental Health & Safety (EHS) department. Do not attempt to transport or dispose of the waste yourself.[7]

  • Do Not Exceed Limits: Be aware of SAA volume limits (typically up to 55 gallons). Request a waste pickup before this limit is reached.[7][12]

G cluster_0 Step-by-Step Disposal Workflow A 1. Generation of Waste (Wear Full PPE) B 2. Segregate Waste (Keep away from incompatibles) A->B C 3. Collect in Labeled Container (HDPE or Glass) B->C D 4. Store in SAA (Flammable Cabinet) C->D E 5. Request Pickup (Contact EHS/Licensed Contractor) D->E F 6. Professional Disposal (High-Temp Incineration) E->F

Caption: Workflow for proper disposal of 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol.

Emergency Procedures: Spills and Exposure

Immediate and correct action is vital in the event of an accident.

Spill Response
  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[8][16]

  • Remove Ignition Sources: If the material is flammable, immediately extinguish all nearby open flames and turn off spark-producing equipment.[16]

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in section 2.1.

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[8][16] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[14]

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[8]

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

G Spill Spill Occurs! IsLarge Is spill large or uncontrolled? Spill->IsLarge Evacuate Alert others. Evacuate & Call EHS. IsLarge->Evacuate Yes IsSmall Is spill small & manageable? IsLarge->IsSmall No IsSmall->Evacuate No PPE Don appropriate PPE. IsSmall->PPE Yes Contain Contain with inert absorbent. Remove ignition sources. PPE->Contain Collect Collect waste into sealed container. Contain->Collect Clean Decontaminate area. Collect->Clean Done Disposal Complete Clean->Done

Caption: Decision workflow for handling a chemical spill.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
  • Tokyo Chemical Industry. (2025, February 11). Safety Data Sheet: Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride.
  • Chemos GmbH & Co. KG. (2021, June 1). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Occupational Safety and Health Administration. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • JD Supra. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Occupational Safety and Health Administration. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements.
  • Jubilant Life Sciences Limited. Safety Data Sheet: Piperidine.
  • New Jersey Department of Health. Hazard Summary: 1-Ethyl Piperidine.
  • ALL4 LLC. (2024, August 29). U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS.
  • ChemicalBook. (2025, July 19). Safety Data Sheet: 3-BENZYLPIPERIDINE.
  • Hazardous Waste Experts. (2024, February 21). What Are the Latest EPA Disposal Requirements For PFAS?.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • BenchChem. (2025). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
  • BLD Pharmatech. (2024, May 7). Safety Data Sheet: Piperidine.
  • Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
  • Business Waste. (2024, March 19). Laboratory Waste Disposal Guide.
  • Daniels Health. (2024, May 16). OSHA and Biohazard Waste Disposal Guidelines.
  • Merck. (2024, July 2). Safety Data Sheet: Piperidine for analysis EMSURE®.
  • Cayman Chemical. (2025, August 18). Safety Data Sheet: N-Benzyl-4-piperidone.

Sources

Handling

Standard Operating Procedure: Handling and Risk Mitigation for 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol

Executive Summary 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol is a highly specialized, lipophilic basic amine. Compounds bearing the 1-(4-fluorobenzyl)piperidine motif are frequently synthesized in drug discovery pipelines,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol is a highly specialized, lipophilic basic amine. Compounds bearing the 1-(4-fluorobenzyl)piperidine motif are frequently synthesized in drug discovery pipelines, particularly as potent tyrosinase inhibitors for[1] and as modulators of [2]. Because its systemic toxicity is not fully characterized, it must be handled as a high-risk active pharmaceutical ingredient (API) under the stringent guidelines established by the[3].

Risk Assessment & The Causality of Hazard

Effective safety protocols require understanding why a chemical is dangerous, not just that it is dangerous. This compound presents three distinct hazard profiles:

  • Enhanced Dermal Penetration: The addition of the 4-fluorobenzyl moiety significantly increases the molecule's lipophilicity (LogP)[4]. This high lipid solubility allows the compound to rapidly bypass the stratum corneum (the skin's primary barrier). This risk is exponentially magnified when the compound is dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) during assay preparation.

  • Ocular and Mucosal Toxicity: The piperidine core is a highly basic, nitrogen-containing heterocycle. Analogous benzylpiperidines are classified as[5]. If aerosolized, the fine powder can cause severe chemical burns to the respiratory tract.

  • Systemic Uncertainty: As a novel intermediate, its specific LD50 is unknown. We apply the OSHA-endorsed "Prudent Practices" mandate: all substances of unknown toxicity must be treated as [6].

The Mandatory PPE System ("The Armor")

Your Personal Protective Equipment (PPE) is a self-validating system designed to fail safely. If one layer is breached, the next must hold.

  • Dermal Protection (Double-Gloving):

    • Protocol: Wear an inner layer of extended-cuff Neoprene gloves and an outer layer of standard Nitrile gloves[7].

    • Causality: Nitrile provides excellent mechanical protection against dry powders. However, if you are handling the compound in DMSO, the solvent can penetrate nitrile in under 5 minutes, carrying the lipophilic API directly into your bloodstream. Neoprene provides the necessary chemical resistance against the solvent carrier.

  • Ocular Protection:

    • Protocol: ANSI Z87.1 rated chemical splash goggles are mandatory. Safety glasses are insufficient. Contact lenses are [7].

    • Causality: Contact lenses can absorb and trap volatile piperidine vapors against the cornea, exacerbating chemical burns and complicating emergency eye irrigation.

  • Respiratory Protection:

    • Protocol: Use an N95 or P100 particulate respirator for milligram-scale weighing. For gram-scale transfers, a Powered Air-Purifying Respirator (PAPR) is required[5].

    • Causality: The fine crystalline powder is highly susceptible to static-induced aerosolization. Inhalation bypasses first-pass metabolism, leading to rapid systemic absorption.

Quantitative PPE & Engineering Control Matrix

Summarizing the required controls based on the operational scale ensures that safety measures scale linearly with the physical risk.

Table 1: Scale-dependent operational safety requirements.

Operational ScaleEngineering ControlRespiratory PPEDermal PPE (Gloves)Ocular PPE
Analytical (<10 mg) HEPA-filtered Balance EnclosureN95 Particulate MaskDouble NitrileSplash Goggles
Preparative (10 mg - 1 g) Class II Type B2 Biosafety CabinetP100 Half-Face RespiratorNeoprene (Inner) + Nitrile (Outer)Splash Goggles + Face Shield
Bulk/Process (>1 g) Negative Pressure Glovebox / IsolatorPAPR (if outside isolator)Butyl/Neoprene integrated glovesSplash Goggles + Face Shield

Step-by-Step Operational Workflow

This methodology ensures that the compound remains contained from the moment the vial is opened to the final decontamination.

Phase 1: Preparation & Dispensing
  • Static Mitigation: Wipe the interior of the weighing enclosure with a damp, lint-free cloth to increase local humidity and reduce static electricity. Use anti-static ionizers if available.

  • Tool Selection: Use only grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel). Causality: Static charge will cause the lipophilic powder to repel from the spatula and aerosolize.

  • Weighing: Tare the receiving vial, transfer the powder, and securely cap the vial before removing it from the negative pressure environment.

Phase 2: Solubilization
  • Solvent Addition: Inject the solvent (e.g., DMSO, Methanol) into the capped vial using a syringe through a septum, or open the vial only within the fume hood[8].

  • Agitation: Inspect the vial for micro-cracks before vortexing to prevent solvent leakage, then vortex the solution until fully dissolved.

Phase 3: Decontamination & Spill Response
  • Dry Spills: Do not sweep. Sweeping aerosolizes the API. Cover the spill with damp absorbent pads to suppress dust, then carefully scoop into a hazardous waste container[8].

  • Wet Spills: Surround the spill with inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust[7].

  • Surface Decontamination: Wipe the area with a cloth dampened with 70% Isopropanol to dissolve the lipophilic residue, followed by a wash with mild soapy water to neutralize and remove the basic piperidine salts.

Workflow Visualization

G Start Hazard Assessment 3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol PPE Don Mandatory PPE (Double Nitrile, Goggles, Respirator) Start->PPE Containment Transfer to Negative Pressure (Fume Hood / Isolator) PPE->Containment Operation Weighing & Solubilization (Use Anti-static Tools) Containment->Operation Spill Spill Detected? Operation->Spill Decon Decontamination Protocol (Solvent wipe -> Soap wash) Spill->Decon Yes Waste Hazardous Waste Disposal (Incineration) Spill->Waste No Decon->Waste Success Operation Complete Waste->Success

Figure 1: Operational workflow and spill response protocol for fluorobenzyl piperidines.

Disposal Plan

All contaminated consumables (pipette tips, gloves, weigh boats) must be placed in a sealed, clearly labeled hazardous waste bin designated for "Halogenated Organic/API Waste." The material must be destroyed via high-temperature incineration[9]. Never flush piperidine derivatives down the drain, as they are highly toxic to aquatic life and resist standard wastewater treatment.

References

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Available at:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • Ferro, S., et al. (2018). Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing an Arylpiperidine/Arylpiperazine Fragment. European Journal of Medicinal Chemistry. Available at:[Link]

  • Ghorai, S. K., et al. (2003). High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
3-Ethyl-1-(4-fluorobenzyl)piperidin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.